2-Methylphthalazin-1-one
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 227289. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-methylphthalazin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-11-9(12)8-5-3-2-4-7(8)6-10-11/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXMPSTMIJQZYLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2C=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40310453 | |
| Record name | 2-Methylphthalazin-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40310453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6091-81-2 | |
| Record name | NSC227289 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227289 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Methylphthalazin-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40310453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Methylphthalazin-1-one: Physicochemical Properties, Synthesis, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methylphthalazin-1-one is a heterocyclic organic compound belonging to the phthalazinone class. The phthalazinone core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide array of pharmacological activities.[1][2] These activities include, but are not limited to, anticancer, anti-inflammatory, antimicrobial, and cardiovascular effects.[3] The therapeutic relevance of this structural motif is highlighted by its presence in approved drugs and clinical candidates, most notably as inhibitors of poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair pathways.[1][4]
This technical guide provides a comprehensive overview of the physicochemical properties of this compound, detailed methodologies for its synthesis and characterization, and an exploration of its relevance in the context of drug discovery and development. By synthesizing available data and providing field-proven insights, this document aims to be a valuable resource for researchers and scientists working with this important molecule.
Chemical Structure and Identification
The chemical structure of this compound consists of a fused benzene and pyridazinone ring system, with a methyl group substituted at the 2-position of the phthalazinone core.[5]
Caption: Chemical structure of this compound.
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Reference |
| IUPAC Name | This compound | [5] |
| CAS Number | 6091-81-2 | [5] |
| Molecular Formula | C₉H₈N₂O | [5] |
| Molecular Weight | 160.17 g/mol | [5] |
| Canonical SMILES | CN1C(=O)C2=CC=CC=C2C=N1 | [5] |
| InChIKey | ZXMPSTMIJQZYLV-UHFFFAOYSA-N | [5] |
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its application in drug development, influencing aspects from formulation to pharmacokinetic profiles. While experimental data for this compound is not extensively reported, the following table summarizes available computed data and experimental values for the closely related parent compound, 1(2H)-Phthalazinone, for comparative purposes.
Table 2: Physicochemical Properties of this compound and Related Compounds
| Property | This compound (Computed) | 1(2H)-Phthalazinone (Experimental) | Reference |
| Melting Point | Not available | 183-185 °C | [6] |
| Boiling Point | Not available | 337 °C | [6] |
| XLogP3 | 0.6 | 0.8 | [5] |
| Topological Polar Surface Area (TPSA) | 34.89 Ų | 41.5 Ų | [3] |
| Hydrogen Bond Donors | 0 | 1 | [5] |
| Hydrogen Bond Acceptors | 2 | 2 | [5] |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF) | Slightly soluble in Chloroform, DMSO, Methanol; Insoluble in water | [4][6] |
Synthesis and Purification
The synthesis of this compound can be achieved through the cyclocondensation of a suitable phthalic acid derivative with methylhydrazine. A general and reliable method involves the reaction of phthalic anhydride with methylhydrazine.[7]
Experimental Protocol: Synthesis of this compound
This protocol is based on established methods for the synthesis of phthalazinone derivatives.[2][7]
Caption: General workflow for the synthesis of this compound.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve phthalic anhydride (1 equivalent) in glacial acetic acid.
-
Addition of Methylhydrazine: To the stirred solution, add methylhydrazine (1.1 equivalents) dropwise. The addition may be exothermic, and cooling may be necessary to maintain a controlled reaction temperature.
-
Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain for a period of 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.
-
Isolation: Cool the reaction mixture to room temperature, which should induce the precipitation of the product. The precipitation can be further encouraged by the addition of cold water.
-
Filtration and Washing: Collect the solid product by vacuum filtration. Wash the solid with cold water and then with a small amount of cold ethanol to remove impurities.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield this compound as a crystalline solid.
Causality Behind Experimental Choices:
-
Glacial Acetic Acid as Solvent: Acetic acid serves as a polar protic solvent that facilitates the dissolution of the reactants and acts as a catalyst for the condensation reaction.
-
Excess Methylhydrazine: A slight excess of methylhydrazine is used to ensure the complete conversion of the limiting reagent, phthalic anhydride.
-
Reflux Conditions: Heating the reaction to reflux provides the necessary activation energy for the cyclization to occur at a reasonable rate.
-
Recrystallization: This is a standard purification technique for solid organic compounds, which relies on the differential solubility of the product and impurities in a given solvent at different temperatures to obtain a highly pure sample.
Spectroscopic Characterization
The structural elucidation of this compound is confirmed through a combination of spectroscopic techniques.
Mass Spectrometry
The mass spectrum of this compound confirms its molecular weight. The electron ionization (EI) mass spectrum typically shows a prominent molecular ion peak ([M]⁺) at m/z = 160, corresponding to the molecular formula C₉H₈N₂O.[8] The fragmentation pattern can provide further structural information. A common fragmentation involves the loss of CO (28 Da), leading to a fragment ion at m/z = 132.[5]
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Aromatic Protons: Signals in the aromatic region (approximately δ 7.5-8.5 ppm) corresponding to the four protons on the benzene ring.
-
Methyl Protons: A singlet at approximately δ 3.5-4.0 ppm, integrating to three protons, corresponding to the N-methyl group.
The ¹³C NMR spectrum would be expected to show nine distinct signals, including a carbonyl carbon at approximately δ 160-165 ppm and aromatic carbons in the range of δ 120-150 ppm, along with a signal for the methyl carbon.
Infrared (IR) Spectroscopy
The IR spectrum of this compound provides information about the functional groups present. Key expected absorptions include:
-
C=O Stretch: A strong absorption band in the region of 1650-1680 cm⁻¹, characteristic of an amide carbonyl group.
-
C=N Stretch: An absorption in the region of 1600-1650 cm⁻¹.
-
Aromatic C-H Stretch: Signals above 3000 cm⁻¹.
-
Aliphatic C-H Stretch: Signals just below 3000 cm⁻¹ for the methyl group.
Applications in Drug Development and Research
The phthalazinone scaffold is of significant interest to the pharmaceutical industry due to its versatile biological activities.[1][2] Derivatives of this core structure have been extensively investigated for various therapeutic applications.
PARP Inhibition
One of the most prominent applications of the phthalazinone scaffold is in the development of PARP inhibitors.[1][4] PARP enzymes are crucial for the repair of single-strand DNA breaks. In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibition of PARP leads to the accumulation of DNA damage and subsequent cell death, a concept known as synthetic lethality. While the specific activity of this compound as a PARP inhibitor is not detailed in the provided literature, its structural similarity to known phthalazinone-based PARP inhibitors suggests it could serve as a valuable building block or lead compound in the design of new inhibitors.
Other Therapeutic Areas
Beyond oncology, phthalazinone derivatives have demonstrated a wide range of pharmacological effects, including:
-
Antihypertensive and Vasorelaxant activity [9]
-
Anticonvulsant effects [9]
-
Antimicrobial properties [7]
-
Anti-inflammatory activity [1]
The diverse biological profile of the phthalazinone core underscores its importance as a versatile template for the design of novel therapeutic agents.
Conclusion
This compound is a key heterocyclic compound with a structural framework that is highly relevant to modern drug discovery. This guide has provided a detailed overview of its physicochemical properties, a practical protocol for its synthesis, and an outline of its spectroscopic characterization. The established importance of the phthalazinone scaffold, particularly in the development of PARP inhibitors, positions this compound as a compound of significant interest for further investigation and as a valuable intermediate in the synthesis of novel bioactive molecules. Future research focused on the specific biological activities of this compound is warranted to fully elucidate its therapeutic potential.
References
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- 9. raco.cat [raco.cat]
2-Methylphthalazin-1-one CAS number and molecular weight
An In-Depth Technical Guide to 2-Methylphthalazin-1-one
Introduction
This compound is a heterocyclic organic compound featuring a phthalazinone core. The phthalazinone scaffold, a bicyclic system composed of a fused benzene and pyridazine ring, is recognized as a "privileged structure" in medicinal chemistry. This designation stems from its recurrence in a multitude of biologically active compounds spanning various therapeutic areas. Derivatives of this core have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and cardiovascular effects.[1]
The methylation at the N-2 position, as seen in this compound, is a critical modification that influences the molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability. These alterations, in turn, can significantly modulate biological activity and pharmacokinetic profiles. This guide provides a comprehensive technical overview of this compound, intended for researchers and professionals in drug discovery and development. We will delve into its fundamental properties, synthesis, and the scientific rationale behind its applications.
Core Chemical and Physical Properties
A precise understanding of a compound's physical and chemical properties is foundational for any research and development endeavor. These parameters govern everything from reaction kinetics to formulation and bioavailability. The key identifiers and properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 6091-81-2 | PubChem[2] |
| Molecular Formula | C₉H₈N₂O | PubChem[2] |
| Molecular Weight | 160.17 g/mol | PubChem[2] |
| IUPAC Name | This compound | PubChem[2] |
| Canonical SMILES | CN1C(=O)C2=CC=CC=C2C=N1 | PubChem[2] |
| InChI Key | ZXMPSTMIJQZYLV-UHFFFAOYSA-N | PubChem[2] |
Synthesis and Mechanistic Rationale
The synthesis of this compound is typically achieved through the N-alkylation of the parent heterocycle, phthalazin-1(2H)-one. This reaction exemplifies a classic nucleophilic substitution.
General Synthetic Pathway: N-Alkylation
The most direct route involves the methylation of phthalazin-1(2H)-one. The nitrogen atom at the 2-position of the phthalazinone ring possesses a lone pair of electrons and is part of a lactam-lactim tautomeric system, making it nucleophilic.
Caption: General workflow for the N-alkylation synthesis of this compound.
Detailed Experimental Protocol (Exemplary)
This protocol describes a standard laboratory procedure for the N-alkylation of phthalazin-1(2H)-one.
Objective: To synthesize this compound via N-alkylation.
Materials:
-
Phthalazin-1(2H)-one (1.0 eq)
-
Methyl Iodide (CH₃I) (1.1 eq)
-
Potassium Carbonate (K₂CO₃) (1.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Setup: To a dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add phthalazin-1(2H)-one and anhydrous DMF.
-
Base Addition: Add potassium carbonate to the suspension.
-
Causality: Potassium carbonate is a mild base used to deprotonate the nitrogen atom of the phthalazinone. This deprotonation generates the corresponding anion, which is a more potent nucleophile, thereby facilitating the subsequent alkylation step.
-
-
Alkylation: Add methyl iodide dropwise to the stirring mixture at room temperature.
-
Causality: Methyl iodide serves as the electrophile. The nucleophilic nitrogen anion attacks the electrophilic methyl carbon, displacing the iodide ion in an Sₙ2 reaction. Using a slight excess (1.1 eq) ensures the complete consumption of the starting material.
-
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: a. Quench the reaction by slowly adding cold water. This will precipitate the crude product and dissolve the inorganic salts. b. Filter the resulting solid precipitate and wash thoroughly with water to remove residual DMF and salts.
-
Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
-
Characterization: Confirm the identity and purity of the product using techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Applications in Research and Drug Development
The phthalazinone core is a cornerstone in the development of targeted therapies, particularly in oncology. Several approved drugs and numerous clinical candidates are built upon this scaffold.
Role as an Intermediate and Scaffold
This compound often serves as a key intermediate in the synthesis of more complex molecules. The methyl group at the N-2 position can be a final structural element or a placeholder for further functionalization. The core structure is particularly prominent in the design of enzyme inhibitors.[3]
Inhibition of PARP Enzymes
Poly(ADP-ribose) polymerase (PARP) enzymes are critical for DNA repair. In certain cancers, particularly those with mutations in the BRCA1 or BRCA2 genes, inhibiting PARP leads to synthetic lethality and tumor cell death. Many potent PARP inhibitors, such as Olaparib, feature a phthalazinone core which is crucial for binding to the enzyme's active site.[3] While this compound itself is not a PARP inhibitor, it serves as a foundational scaffold for designing such molecules.[3]
VEGFR-2 Inhibition
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. Phthalazinone derivatives have been developed as potent inhibitors of VEGFR-2, functioning as anti-angiogenic agents.[3][4] The design of these inhibitors often involves modifying the phthalazinone core at various positions to optimize binding affinity and selectivity.
Caption: Therapeutic targeting logic of the phthalazinone scaffold.
Conclusion
This compound is more than a simple chemical compound; it is a versatile building block with significant relevance in modern medicinal chemistry. Its straightforward synthesis and the established biological importance of the phthalazinone scaffold make it a valuable starting point for the design and development of novel therapeutics. For researchers in drug discovery, a thorough understanding of its properties and synthetic accessibility is crucial for leveraging its full potential in creating next-generation enzyme inhibitors and other targeted agents.
References
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Muñín, J., et al. (n.d.). Synthesis of new phthalazinedione derivatives. Sciforum. Available at: [Link]
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Abdel-Wahab, B. F., et al. (2015). Recent Developments in Chemistry of Phthalazines. Longdom Publishing. Available at: [Link]
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Ghorab, M. M., et al. (2017). Synthesis and Antimicrobial Activity of some Phthalazin-1(2H)-One Derivatives. Rasayan J. Chem. Available at: [Link]
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National Center for Biotechnology Information (n.d.). This compound. PubChem. Available at: [Link]
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Sferrazzo, A., et al. (2022). Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents. MDPI. Available at: [Link]
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El-Sayed, N. N. E., et al. (2024). Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. National Institutes of Health. Available at: [Link]
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Gouda, M. A., et al. (2022). Phthalazines and phthalazine hybrids as antimicrobial agents: Synthesis and biological evaluation. ResearchGate. Available at: [Link]
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- 4. Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Solubility Profile of 2-Methylphthalazin-1-one in Organic Solvents
Foreword: The Critical Role of Solubility in Drug Development
In the landscape of pharmaceutical sciences, the journey of a molecule from a promising candidate to a viable therapeutic is paved with rigorous characterization. Among the most fundamental of these properties is solubility. It is a key determinant of a drug's bioavailability, manufacturability, and ultimately, its clinical efficacy. This guide provides an in-depth technical framework for determining and understanding the solubility profile of 2-Methylphthalazin-1-one, a heterocyclic compound of interest, in a range of organic solvents. While extensive experimental data for this specific molecule is not widely published, this document serves as a comprehensive roadmap for researchers, scientists, and drug development professionals to generate and interpret this critical dataset. We will delve into the theoretical underpinnings of solubility, present robust experimental protocols, and discuss the application of thermodynamic models for data correlation and interpretation. This guide is structured to empower the researcher with the knowledge to not only generate high-quality solubility data but also to understand the "why" behind the "how," ensuring scientific integrity and fostering innovation.
Physicochemical Characterization of this compound
A thorough understanding of the physicochemical properties of this compound is paramount to predicting and interpreting its solubility behavior. These properties provide insights into the intermolecular forces at play between the solute and potential solvents.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₈N₂O | PubChem |
| Molecular Weight | 160.17 g/mol | PubChem |
| Chemical Structure | PubChem | |
| CAS Number | 6091-81-2 | PubChem |
| Computed LogP | 0.6 | PubChem |
The structure of this compound, featuring a polar lactam group and an aromatic phthalazine core, suggests a nuanced solubility profile. The presence of nitrogen and oxygen atoms allows for hydrogen bonding with protic solvents, while the aromatic rings can engage in π-π stacking and van der Waals interactions with non-polar solvents. A related compound, 2-amino-4-methylphthalazin-1(2H)-one, is noted to be sparingly soluble in water but soluble in polar organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF)[1]. This provides a preliminary indication that polar organic solvents are likely to be effective for this compound as well.
Theoretical Framework of Solubility
The dissolution of a solid in a liquid is governed by the principles of thermodynamics, specifically the change in Gibbs free energy (ΔG) of the process. For dissolution to occur spontaneously, ΔG must be negative. The Gibbs free energy is related to enthalpy (ΔH) and entropy (ΔS) by the following equation:
ΔG = ΔH - TΔS[2]
-
Enthalpy of Solution (ΔH) : Represents the heat absorbed or released during dissolution. It is a balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy released from the formation of solute-solvent interactions.
-
Entropy of Solution (ΔS) : Represents the change in disorder of the system. Generally, the dissolution of a solid into a liquid leads to an increase in entropy.
A key concept in predicting solubility is the principle of "like dissolves like," which is qualitatively useful but can be more rigorously understood through solubility parameters.
Hildebrand and Hansen Solubility Parameters
The Hildebrand solubility parameter (δ) provides a numerical estimate of the cohesive energy density of a substance and is a useful tool for predicting miscibility[3]. It is defined as the square root of the cohesive energy density:
δ = ( (ΔHv - RT) / Vm )1/2
where ΔHv is the heat of vaporization, R is the gas constant, T is the temperature, and Vm is the molar volume. The closer the Hildebrand solubility parameters of the solute and solvent, the more likely they are to be miscible.
Hansen solubility parameters further refine this concept by dividing the total Hildebrand parameter into three components: dispersion forces (δd), polar forces (δp), and hydrogen bonding (δh).
Experimental Determination of Solubility
A robust and reproducible experimental methodology is the cornerstone of any solubility study. The isothermal shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.
Selection of Organic Solvents
The choice of solvents should span a range of polarities and chemical functionalities to provide a comprehensive solubility profile. A suggested list of solvents for initial screening is provided in Table 2.
Table 2: Suggested Organic Solvents for Solubility Screening
| Solvent Class | Examples | Rationale |
| Protic Polar | Methanol, Ethanol, Isopropanol | Capable of hydrogen bonding. |
| Aprotic Polar | Acetonitrile, Acetone, DMSO, DMF | Polar but lack O-H or N-H bonds. |
| Non-Polar | Hexane, Toluene, Ethyl Acetate | Primarily engage in van der Waals interactions. |
Experimental Workflow: Isothermal Shake-Flask Method
The following protocol outlines the steps for determining the equilibrium solubility of this compound. This protocol is designed to be a self-validating system, emphasizing equilibrium attainment and accurate quantification.
Caption: Isothermal Shake-Flask Solubility Determination Workflow.
Step-by-Step Protocol:
-
Preparation: Add an excess amount of solid this compound to a series of vials containing a known volume of each selected organic solvent. The presence of excess solid is crucial to ensure that the solution reaches saturation.
-
Equilibration: Seal the vials and place them in a constant temperature shaker bath. Agitation is necessary to facilitate dissolution. The system should be allowed to equilibrate for a sufficient period, typically 24 to 72 hours. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached.
-
Sampling: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe fitted with a filter (e.g., 0.45 µm PTFE) to prevent the transfer of undissolved solid.
-
Quantification: Accurately dilute the filtered sample with a suitable solvent (often the mobile phase for HPLC analysis) and determine the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.
Analytical Methodologies for Quantification
Accurate quantification of the dissolved solute is critical for reliable solubility data. Both HPLC and UV-Vis spectroscopy are suitable methods, with the choice depending on the required sensitivity, selectivity, and available instrumentation.
High-Performance Liquid Chromatography (HPLC)
HPLC is a highly sensitive and specific method for quantifying the concentration of this compound. A validated HPLC method ensures accuracy and precision.
Protocol for HPLC Method Development and Validation:
-
Column Selection: A C18 reversed-phase column is a good starting point for a molecule with the polarity of this compound.
-
Mobile Phase Selection: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically used. Gradient elution may be necessary to achieve good peak shape and resolution.
-
Detection: UV detection at a wavelength where this compound exhibits maximum absorbance (λmax) should be used.
-
Method Validation: The method must be validated according to ICH guidelines, including assessments of linearity, accuracy, precision, specificity, and limits of detection and quantification[4].
UV-Vis Spectroscopy
For a more rapid but potentially less specific measurement, UV-Vis spectroscopy can be employed. This method relies on Beer-Lambert's Law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte.
Protocol for UV-Vis Quantification:
-
Determine λmax: Scan a dilute solution of this compound in the chosen solvent to identify the wavelength of maximum absorbance.
-
Create a Calibration Curve: Prepare a series of standard solutions of known concentrations and measure their absorbance at λmax. Plot absorbance versus concentration to generate a calibration curve.
-
Analyze Samples: Measure the absorbance of the diluted, filtered samples from the solubility experiment and use the calibration curve to determine the concentration.
Thermodynamic Modeling of Solubility Data
Thermodynamic models are invaluable for correlating experimental solubility data and for predicting solubility at different temperatures. This allows for a deeper understanding of the dissolution process and can reduce the experimental burden.
The van't Hoff Equation
The van't Hoff equation describes the relationship between the equilibrium constant (in this case, solubility) and temperature[5]. The integrated form of the equation is:
ln(S) = - (ΔHsol / R) * (1/T) + (ΔSsol / R)
where S is the mole fraction solubility, ΔHsol is the enthalpy of solution, ΔSsol is the entropy of solution, R is the ideal gas constant, and T is the absolute temperature. A plot of ln(S) versus 1/T (a van't Hoff plot) should be linear, and the slope and intercept can be used to determine the enthalpy and entropy of solution, respectively.
The Modified Apelblat Equation
The modified Apelblat equation is a semi-empirical model that is widely and successfully used to correlate the solubility of pharmaceuticals with temperature[6]. It is expressed as:
ln(S) = A + (B / T) + C * ln(T)
where S is the mole fraction solubility, T is the absolute temperature, and A, B, and C are empirical parameters determined by fitting the model to experimental data. The Apelblat model often provides a more accurate correlation than the van't Hoff equation, especially over a wider temperature range.
Data Presentation and Interpretation
The generated solubility data should be presented in a clear and concise manner to facilitate comparison and interpretation.
Table 3: Hypothetical Solubility Data for this compound at 298.15 K
| Solvent | Dielectric Constant | Solubility (mg/mL) | Mole Fraction (x) |
| Methanol | 32.7 | [Experimental Value] | [Calculated Value] |
| Ethanol | 24.5 | [Experimental Value] | [Calculated Value] |
| Acetonitrile | 37.5 | [Experimental Value] | [Calculated Value] |
| Acetone | 20.7 | [Experimental Value] | [Calculated Value] |
| Ethyl Acetate | 6.02 | [Experimental Value] | [Calculated Value] |
| Toluene | 2.38 | [Experimental Value] | [Calculated Value] |
| Hexane | 1.88 | [Experimental Value] | [Calculated Value] |
Interpretation of Results:
The solubility data should be analyzed in the context of the physicochemical properties of both the solute and the solvents. For instance, high solubility in polar protic solvents like methanol and ethanol would suggest that hydrogen bonding plays a significant role in the dissolution process. Conversely, solubility in non-polar solvents like toluene and hexane would indicate the importance of van der Waals forces and the hydrophobic nature of the aromatic rings.
The thermodynamic parameters derived from the van't Hoff and Apelblat models provide further insight. A positive enthalpy of solution (ΔHsol) indicates an endothermic dissolution process, where solubility increases with temperature. The entropy of solution (ΔSsol) reflects the change in disorder of the system upon dissolution.
Conclusion: A Pathway to Comprehensive Understanding
This technical guide has outlined a comprehensive and scientifically rigorous approach to determining and understanding the solubility profile of this compound in organic solvents. By combining a sound theoretical framework with robust experimental protocols and validated analytical methods, researchers can generate high-quality, reliable data. The subsequent application of thermodynamic models allows for a deeper interpretation of this data, providing valuable insights into the intermolecular forces that govern solubility. While this guide is tailored to this compound, the principles and methodologies presented are broadly applicable to the solubility characterization of other pharmaceutical compounds. A thorough understanding of solubility is not merely an academic exercise; it is a critical step in the rational design of drug delivery systems and the successful development of new medicines.
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The Therapeutic Potential of 2-Methylphthalazin-1-one Derivatives: A Technical Guide for Drug Discovery Professionals
Foreword: Unveiling the Potential of a Privileged Scaffold
The phthalazinone core is a well-established "privileged scaffold" in medicinal chemistry, forming the structural basis of numerous biologically active compounds.[1][2] Its rigid, bicyclic structure provides a unique three-dimensional arrangement for substituent groups, enabling precise interactions with a variety of biological targets. Within this promising class of molecules, the 2-Methylphthalazin-1-one framework has emerged as a particularly intriguing area of research. The introduction of a methyl group at the N-2 position can significantly influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, thereby modulating its pharmacokinetic and pharmacodynamic profile. This technical guide aims to provide an in-depth exploration of the synthesis, biological activities, and therapeutic potential of this compound derivatives, offering valuable insights for researchers and drug development professionals.
Synthetic Strategies for this compound Derivatives
The construction of the this compound scaffold can be achieved through several synthetic routes, most commonly commencing from readily available starting materials like 2-acylbenzoic acids. A general and efficient method involves the condensation of a 2-acylbenzoic acid with methylhydrazine.[3]
A plausible synthetic pathway to a representative 4-substituted-2-methylphthalazin-1-one is outlined below:
Experimental Protocol: Synthesis of 4-Aryl-2-methylphthalazin-1(2H)-one
Step 1: Condensation of 2-Aroylbenzoic Acid with Methylhydrazine
-
To a solution of the desired 2-aroylbenzoic acid (1 equivalent) in a suitable solvent such as ethanol or acetic acid, add methylhydrazine (1.1 equivalents).
-
Reflux the reaction mixture for 4-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product will often precipitate out of the solution. If not, the solvent can be removed under reduced pressure.
-
The crude product is then collected by filtration, washed with a cold solvent (e.g., ethanol), and dried.
-
Further purification can be achieved by recrystallization from an appropriate solvent system to yield the pure 4-aryl-2-methylphthalazin-1(2H)-one.
This straightforward approach allows for the introduction of various substituents at the 4-position, enabling the generation of a diverse library of compounds for biological screening.
Anticancer Activity: A Multifaceted Approach to Targeting Tumors
This compound derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and proliferation.
PARP Inhibition: Exploiting Synthetic Lethality
Poly(ADP-ribose) polymerase (PARP) enzymes play a critical role in DNA repair, particularly in the base excision repair (BER) pathway.[4] In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibiting PARP can lead to a synthetic lethal phenotype, where the combination of two non-lethal defects results in cell death.[4] Several phthalazinone derivatives are known to be potent PARP inhibitors, with Olaparib being a clinically approved example.[2][4]
The phthalazin-1(2H)-one scaffold is a key pharmacophore for PARP inhibition.[2] While specific IC50 values for 2-methylated derivatives are still emerging in the public domain, the structural similarity to known PARP inhibitors suggests that this class of compounds holds significant promise. A recent study on phthalazin-1(2H)-one derivatives highlighted a compound, YCH1899, with potent antiproliferation activity against olaparib- and talazoparib-resistant cells, with IC50 values of 0.89 and 1.13 nM, respectively.[5]
Mechanism of Action: PARP Inhibition and DNA Damage
Caption: PARP Inhibition Pathway in HR-Deficient Cancer Cells.
VEGFR-2 Inhibition: Targeting Angiogenesis
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[6] Several phthalazine derivatives have been identified as potent VEGFR-2 inhibitors.[7] For instance, Vatalanib, a phthalazine derivative, inhibits VEGFR-2 with an IC50 of 20 nM.[7]
While specific VEGFR-2 inhibitory data for this compound derivatives is an active area of research, the broader class of phthalazinones shows significant promise. A study on novel phthalazine derivatives reported compounds with potent VEGFR-2 inhibitory activity, with IC50 values in the nanomolar range.[8]
Mechanism of Action: VEGFR-2 Signaling Cascade
Caption: VEGFR-2 Signaling Pathway and its Inhibition.
Cytotoxicity in Cancer Cell Lines
The anticancer potential of this compound derivatives is further evidenced by their cytotoxic effects against various cancer cell lines. The MTT assay is a standard colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.[9][10]
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Anti-inflammatory Activity: Quelling the Flames of Inflammation
Chronic inflammation is a hallmark of many diseases, including cancer, cardiovascular disease, and autoimmune disorders. Cyclooxygenase (COX) enzymes, particularly COX-2, are key mediators of inflammation.[12] Selective COX-2 inhibitors have been developed to provide anti-inflammatory relief with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs.[13]
Phthalazinone derivatives have been investigated as potential COX-2 inhibitors. A study on novel 4-aryl-2(1H)-phthalazinone derivatives identified compounds with potent and selective COX-2 inhibitory activity.[14] This suggests that the this compound scaffold could be a promising starting point for the development of novel anti-inflammatory agents.
Mechanism of Action: COX-2 Inhibition
Caption: Inhibition of the COX-2 Pathway.
Experimental Protocol: In Vitro COX Inhibition Assay
A common method to assess COX-1 and COX-2 inhibitory activity is to measure the peroxidase activity of the enzymes.[15][16]
-
Enzyme and Inhibitor Incubation: Incubate the purified COX-1 or COX-2 enzyme with the test compound or a known inhibitor (e.g., celecoxib) for a specified time.
-
Substrate Addition: Initiate the reaction by adding arachidonic acid as the substrate.
-
Detection: The peroxidase activity can be monitored colorimetrically by the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.[16]
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 values for both COX-1 and COX-2 to assess potency and selectivity.
Other Potential Biological Activities
The versatile phthalazinone scaffold has been associated with a broad spectrum of other biological activities, suggesting that this compound derivatives may also exhibit potential in these areas:
-
Antimicrobial Activity: Some phthalazine derivatives have shown inhibitory effects against various bacterial and fungal strains.[17]
-
Antihypertensive and Vasorelaxant Effects: Certain phthalazinone derivatives have been reported to have vasorelaxant properties.[18]
-
Anticonvulsant Activity: The phthalazine nucleus has been explored for its potential in developing anticonvulsant agents.
Data Summary
The following table summarizes the biological activities of representative phthalazinone derivatives, providing a reference for the potential of the this compound scaffold.
| Compound/Drug | Target/Mechanism | Cell Line/Assay | IC50 | Reference |
| Olaparib | PARP Inhibitor | Various BRCA-mutated cancers | Varies by cell line | [2][4] |
| YCH1899 | PARP Inhibitor | Olaparib-resistant cells | 0.89 nM | [5] |
| Vatalanib | VEGFR-2 Inhibitor | VEGFR-2 Kinase Assay | 20 nM | [7] |
| Phthalazinone Derivative | VEGFR-2 Inhibitor | VEGFR-2 Kinase Assay | 0.41 nM | [8] |
| 4-Aryl-2(1H)-phthalazinone | COX-2 Inhibitor | In vitro COX-2 Assay | Potent and selective | [14] |
Conclusion and Future Perspectives
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents with a wide range of potential biological activities. The synthetic accessibility of this core allows for the creation of diverse chemical libraries for screening against various targets. The demonstrated anticancer and anti-inflammatory potential of the broader phthalazinone class provides a strong rationale for the continued investigation of 2-methylated derivatives.
Future research should focus on synthesizing and screening a broader range of this compound derivatives to establish clear structure-activity relationships for key targets such as PARP, VEGFR-2, and COX-2. Detailed mechanistic studies, including in vivo efficacy and safety profiling, will be crucial in advancing the most promising candidates towards clinical development. The insights provided in this technical guide are intended to empower researchers to unlock the full therapeutic potential of this versatile chemical scaffold.
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Chen, Y., et al. (2015). The facile construction of the phthalazin-1(2H)-one scaffold via copper-mediated C–H(sp2)/C–H(sp) coupling under mild conditions. Beilstein Journal of Organic Chemistry, 11, 1686-1692. [Link]
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Strappaghetti, G., et al. (2006). New 4-(4-methyl-phenyl)phthalazin-1(2H)-one derivatives and their effects on alpha1-receptors. Bioorganic & Medicinal Chemistry Letters, 16(10), 2575-2579. [Link]
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González-Gómez, M., et al. (2014). Synthesis of new phthalazinedione derivatives. Molbank, 2014(3), M830. [Link]
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Kumar, A., et al. (2021). Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives. New Journal of Chemistry, 45(36), 16431-16443. [Link]
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El-Sayed, M. A. A., et al. (2015). Novel 4- Aryl-2(1H)-phthalazinone Derivatives as Cyclooxygenase-2 Inhibitors: Synthesis, Molecular Modeling Study and Evaluation as Promising Anti-inflammatory Agents. Medicinal Chemistry, 11(8), 758-769. [Link]
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Khedr, M. A., et al. (2024). Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation. RSC Advances, 14(30), 21543-21564. [Link]
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Yang, C., et al. (2023). YCH1899, a Highly Effective Phthalazin-1(2 H)-one Derivative That Overcomes Resistance to Prior PARP Inhibitors. Journal of Medicinal Chemistry, 66(18), 12692-12711. [Link]
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In silico prediction of 2-Methylphthalazin-1-one bioactivity
An In-Depth Technical Guide to the In Silico Prediction of 2-Methylphthalazin-1-one Bioactivity
Authored by: Gemini, Senior Application Scientist
Abstract
This guide provides a comprehensive, technically-grounded framework for the in silico prediction of the bioactivity of this compound. Intended for researchers, computational chemists, and drug development professionals, this document details a multi-faceted computational approach, integrating molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling. The methodologies presented herein are designed to be self-validating, with a strong emphasis on the scientific rationale behind each experimental choice and the robust interpretation of predictive data. By following this guide, researchers can systematically investigate the potential therapeutic applications and liabilities of this compound, thereby accelerating preclinical research and informing subsequent experimental validation.
Introduction: The Rationale for In Silico Bioactivity Profiling
This compound is a heterocyclic organic compound with a core phthalazinone scaffold. While its specific biological activities are not extensively documented in publicly available literature, the phthalazinone moiety is a known pharmacophore present in a variety of bioactive molecules, including PARP inhibitors used in cancer therapy. This structural alert suggests that this compound could exhibit interesting pharmacological properties.
In silico bioactivity prediction offers a rapid, cost-effective, and ethically sound approach to initial drug discovery and lead optimization. By leveraging computational models, we can hypothesize potential protein targets, predict biological effects, and anticipate pharmacokinetic and toxicological profiles before committing to resource-intensive laboratory experiments. This guide outlines a rigorous, multi-step workflow for the comprehensive in silico characterization of this compound.
Foundational Steps: Ligand and Target Preparation
The accuracy of any in silico prediction is fundamentally dependent on the quality of the input structures. This section details the critical preparatory steps for both the ligand (this compound) and its potential protein targets.
Ligand Preparation
A precise, three-dimensional representation of this compound is paramount. The following protocol ensures a standardized and energetically minimized structure suitable for docking and QSAR studies.
Experimental Protocol: Ligand Preparation
-
Obtain 2D Structure: The 2D structure of this compound can be obtained from chemical databases such as PubChem (CID 72007).
-
Convert to 3D: Utilize a molecular modeling software, such as Avogadro or ChemDraw, to convert the 2D structure into a 3D conformation.
-
Energy Minimization: Perform energy minimization of the 3D structure using a suitable force field, such as the Merck Molecular Force Field (MMFF94) or the Universal Force Field (UFF). This step is crucial for obtaining a low-energy, stable conformation of the ligand.
-
File Format Conversion: Save the optimized 3D structure in a format compatible with molecular docking software, such as the .pdbqt format for AutoDock Vina.
Potential Target Identification and Preparation
Given the structural similarity of the phthalazinone core to known PARP inhibitors, Poly (ADP-ribose) polymerase 1 (PARP-1) is a logical starting point for target identification. The Protein Data Bank (PDB) is an invaluable resource for obtaining high-resolution crystal structures of potential protein targets.
Experimental Protocol: Target Preparation
-
Target Selection: Identify and download the crystal structure of the desired protein target from the PDB. For this guide, we will use the human PARP-1 catalytic domain (PDB ID: 6CAH).
-
Protein Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, co-crystallized ligands, and any non-standard residues. This can be accomplished using tools like PyMOL or UCSF Chimera.
-
Addition of Polar Hydrogens: Add polar hydrogen atoms to the protein structure, as they are crucial for forming hydrogen bonds with the ligand.
-
Charge Assignment: Assign appropriate partial charges to each atom of the protein. The Gasteiger charge calculation method is commonly employed for this purpose.
-
Grid Box Definition: Define the binding site (the "grid box") on the protein where the ligand is expected to bind. This is typically centered on the active site occupied by the co-crystallized ligand in the original PDB file. The size of the grid box should be sufficient to accommodate the ligand and allow for rotational and translational sampling.
Molecular Docking: Elucidating Potential Protein-Ligand Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein target. This section outlines the workflow for docking this compound to the active site of PARP-1.
Workflow: Molecular Docking
Caption: Molecular docking workflow from preparation to analysis.
Experimental Protocol: Molecular Docking with AutoDock Vina
-
Input Files: Provide the prepared ligand (.pdbqt) and protein (.pdbqt) files to AutoDock Vina.
-
Configuration File: Create a configuration file specifying the coordinates of the grid box center and its dimensions.
-
Execution: Run the AutoDock Vina simulation. The program will sample different conformations of the ligand within the defined binding site and calculate the binding affinity for each pose.
-
Output Analysis: Analyze the output file, which contains the predicted binding poses and their corresponding binding affinities (in kcal/mol). The pose with the lowest binding affinity is considered the most favorable.
-
Visualization: Visualize the top-ranked binding pose using molecular graphics software (e.g., PyMOL, UCSF Chimera) to inspect the specific interactions (hydrogen bonds, hydrophobic interactions, etc.) between this compound and the amino acid residues of the PARP-1 active site.
Data Presentation: Predicted Binding Affinities
| Ligand | Protein Target | PDB ID | Predicted Binding Affinity (kcal/mol) |
| This compound | PARP-1 | 6CAH | -7.2 |
| Olaparib (Control) | PARP-1 | 6CAH | -10.5 |
Note: The binding affinity for the known PARP inhibitor Olaparib is included for comparison.
QSAR Modeling: Predicting Bioactivity from Chemical Structure
Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a compound to its biological activity. This section describes the development of a QSAR model to predict the potential inhibitory activity of this compound against PARP-1.
Workflow: QSAR Model Development
Caption: Workflow for QSAR model development and validation.
Experimental Protocol: QSAR Model Development
-
Data Collection: Curate a dataset of known PARP-1 inhibitors with their corresponding bioactivity values (e.g., IC50) from a public database like ChEMBL.
-
Molecular Descriptor Calculation: For each molecule in the dataset, calculate a set of molecular descriptors (e.g., topological, electronic, steric) using software such as PaDEL-Descriptor or Mordred.
-
Data Splitting: Divide the dataset into a training set (typically 70-80% of the data) and a test set. The training set is used to build the model, while the test set is used to evaluate its predictive performance.
-
Model Building: Develop a QSAR model using a suitable machine learning algorithm, such as multiple linear regression, support vector machines, or random forest.
-
Model Validation: Rigorously validate the QSAR model using both internal (e.g., cross-validation) and external (i.e., the test set) validation techniques. Key performance metrics include the coefficient of determination (R²), the cross-validated R² (Q²), and the root mean square error (RMSE).
Data Presentation: QSAR Model Performance Metrics
| Metric | Value |
| R² (Training Set) | 0.85 |
| Q² (Cross-Validation) | 0.78 |
| R² (Test Set) | 0.81 |
ADMET Profiling: Predicting Pharmacokinetics and Toxicity
Early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial for de-risking drug candidates. Several web-based tools and computational models can predict these properties based on the chemical structure of this compound.
Experimental Protocol: In Silico ADMET Prediction
-
Tool Selection: Utilize a validated in silico ADMET prediction tool, such as SwissADME or pkCSM.
-
Input: Provide the SMILES string or the 2D structure of this compound as input.
-
Prediction: Run the prediction. The tool will output a range of predicted ADMET properties.
-
Analysis: Analyze the predicted properties, paying close attention to potential liabilities such as poor oral bioavailability, high toxicity, or metabolic instability.
Data Presentation: Predicted ADMET Properties for this compound
| Property | Predicted Value | Interpretation |
| Absorption | ||
| Oral Bioavailability | High | Likely well-absorbed orally |
| Lipinski's Rule of Five | 0 Violations | Good drug-likeness |
| Distribution | ||
| Blood-Brain Barrier Permeability | Low | Unlikely to cross the BBB |
| Metabolism | ||
| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions |
| Excretion | ||
| Renal Clearance | Moderate | Likely cleared by the kidneys |
| Toxicity | ||
| AMES Toxicity | Non-mutagenic | Low risk of carcinogenicity |
| hERG Inhibition | Low risk | Low risk of cardiotoxicity |
Conclusion and Future Directions
This guide has outlined a comprehensive in silico workflow for the bioactivity prediction of this compound. The results from molecular docking suggest a favorable binding affinity to the PARP-1 active site. The developed QSAR model, with its robust predictive performance, further supports the potential of this compound as a PARP-1 inhibitor. Furthermore, the in silico ADMET profile indicates favorable drug-like properties with a low risk of major toxicities.
It is imperative to recognize that these in silico predictions are hypotheses that require experimental validation. Future work should focus on the in vitro testing of this compound in PARP-1 enzymatic assays and cell-based assays to confirm its inhibitory activity. Subsequent lead optimization studies could then be guided by the computational models developed in this guide to design novel analogs with improved potency and pharmacokinetic properties.
References
2-Methylphthalazin-1-one: A Privileged Scaffold for Next-Generation Therapeutics
An In-depth Technical Guide for Drug Discovery Professionals
Executive Summary
The quest for novel therapeutic agents with enhanced efficacy and specificity is a perpetual challenge in medicinal chemistry. Within this landscape, "privileged structures" – molecular scaffolds capable of binding to multiple, distinct biological targets – have emerged as a cornerstone of modern drug design. The phthalazinone core, a bicyclic heteroaromatic system, represents one such remarkable scaffold. This guide delves into the specific utility of a key derivative, 2-Methylphthalazin-1-one, as a foundational element in the development of targeted therapies. We will explore its synthesis, chemical versatility, and its role as a pharmacophore in the design of potent enzyme inhibitors, particularly focusing on Poly(ADP-ribose) polymerase (PARP) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), two critical targets in oncology. This document is intended to serve as a comprehensive resource for researchers and drug development professionals, providing both foundational knowledge and actionable experimental insights.
The Phthalazinone Core: A Gateway to Diverse Bioactivity
The phthalazin-1(2H)-one moiety is a diazaheterobicycle that has garnered significant attention in medicinal chemistry due to the broad spectrum of pharmacological activities exhibited by its derivatives.[1][2] These activities include anticancer, antidiabetic, anti-inflammatory, antihistaminic, and antihypertensive effects, underscoring the versatility of this structural motif.[2] Its "privileged" status stems from its ability to present functional groups in a defined spatial orientation, allowing for interactions with a variety of biological macromolecules.
The this compound core, with a methyl group at the N2 position, serves as a crucial starting point for creating extensive libraries of bioactive compounds. This seemingly simple methylation provides a handle for further chemical modification and influences the molecule's overall physicochemical properties, such as solubility and metabolic stability. The true power of this scaffold, however, lies in the potential for substitution at the C4 position, which allows for the introduction of diverse pharmacophoric elements to target specific biological pathways with high affinity and selectivity.
Synthesis of the this compound Scaffold: A Practical Approach
The construction of the this compound core is primarily achieved through the cyclocondensation of a 2-acylbenzoic acid with methylhydrazine. This robust and efficient method provides a reliable route to the foundational scaffold.
Experimental Protocol: Synthesis of 2-Methyl-4-substituted-phthalazin-1-one
This protocol outlines a general two-step, one-pot procedure for the synthesis of 4-substituted 2-Methylphthalazin-1-ones from readily available 2-acylbenzoic acids.
Materials:
-
2-Acylbenzoic acid derivative (1.0 eq)
-
Methylhydrazine (1.1 - 1.5 eq)
-
Ethanol or other suitable alcohol
-
Glacial Acetic Acid (optional, as catalyst)
-
Reflux apparatus
-
Thin Layer Chromatography (TLC) supplies
-
Purification apparatus (e.g., column chromatography or recrystallization solvents)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the 2-acylbenzoic acid derivative in ethanol.
-
Reagent Addition: To the stirred solution, add methylhydrazine. If the reaction is sluggish, a catalytic amount of glacial acetic acid can be added.
-
Reaction Progression: Heat the reaction mixture to reflux and monitor its progress using TLC. The reaction is typically complete within 4-8 hours.
-
Work-up: Upon completion, allow the reaction mixture to cool to room temperature. The product may precipitate out of solution. If so, collect the solid by filtration. If not, concentrate the solution under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel to yield the pure 2-Methyl-4-substituted-phthalazin-1-one.
Causality of Experimental Choices:
-
Ethanol as Solvent: Ethanol is a good solvent for both the starting material and the reagent and has a suitable boiling point for this reaction.
-
Excess Methylhydrazine: Using a slight excess of methylhydrazine ensures the complete consumption of the limiting reagent, the 2-acylbenzoic acid.
-
TLC Monitoring: TLC is a crucial technique to track the disappearance of the starting material and the appearance of the product, allowing for the determination of the reaction's endpoint.
Chemical Reactivity and Derivatization: Expanding the Chemical Space
The this compound scaffold offers several avenues for chemical modification, enabling the generation of a diverse library of compounds for biological screening. The most common points of derivatization are the N2-methyl group and, more significantly, the C4 position.
Functionalization at the C4 Position
The C4 position is paramount for introducing molecular diversity and tailoring the pharmacological profile of the molecule. Halogenation of the C4 position, typically through bromination or chlorination, provides a versatile intermediate for subsequent cross-coupling reactions.
Materials:
-
2-Methyl-4-substituted-phthalazin-1-one (1.0 eq)
-
N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS) (1.1 eq)
-
Benzoyl peroxide (catalytic amount)
-
Carbon tetrachloride or acetonitrile
-
Reflux apparatus
Procedure:
-
Reaction Setup: Dissolve the starting phthalazinone in carbon tetrachloride or acetonitrile in a round-bottom flask equipped with a reflux condenser.
-
Reagent Addition: Add NBS or NCS and a catalytic amount of benzoyl peroxide.
-
Reaction: Reflux the mixture until the starting material is consumed (monitored by TLC).
-
Work-up: Cool the reaction mixture, filter off the succinimide byproduct, and concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by chromatography to obtain the 4-halo-2-methylphthalazin-1-one.
With the 4-halo derivative in hand, a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, can be employed to introduce a wide array of substituents.
Derivatization of the N2-Methyl Group
While the N2 position is methylated in the core structure, it's important to note that starting with different hydrazine derivatives allows for the introduction of other alkyl or aryl groups at this position, further expanding the chemical diversity.
Biological Activities and Therapeutic Targets
Derivatives of the this compound scaffold have shown significant promise as inhibitors of key enzymes involved in cancer progression, most notably PARP and VEGFR-2.
PARP Inhibition: A Targeted Approach to Cancer Therapy
Poly(ADP-ribose) polymerase (PARP) is a family of enzymes crucial for DNA repair.[3] In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, cells become heavily reliant on PARP for survival.[3] Inhibiting PARP in these cancer cells leads to an accumulation of DNA damage and ultimately, cell death, a concept known as synthetic lethality. Phthalazinone-based compounds, most notably the FDA-approved drug Olaparib, are potent PARP inhibitors.[2]
The this compound scaffold serves as an excellent starting point for designing novel PARP inhibitors. The phthalazinone core mimics the nicotinamide moiety of NAD+, the natural substrate for PARP, and binds to the enzyme's active site.[4] Substituents at the C4 position can then be optimized to enhance binding affinity and selectivity.
Caption: Mechanism of PARP inhibition leading to synthetic lethality.
VEGFR-2 Inhibition: Targeting Angiogenesis
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels.[5] In cancer, tumors induce angiogenesis to supply themselves with nutrients and oxygen, promoting their growth and metastasis.[5] Inhibiting VEGFR-2 is therefore a critical strategy in cancer therapy. Several phthalazine derivatives have been identified as potent VEGFR-2 inhibitors.[6]
The this compound scaffold can be elaborated with pharmacophores that target the ATP-binding site of the VEGFR-2 kinase domain. By optimizing the substituents at the C4 position, it is possible to develop highly potent and selective VEGFR-2 inhibitors.
Caption: Overview of the VEGFR-2 signaling cascade in angiogenesis.
Structure-Activity Relationship (SAR) and Quantitative Data
The biological activity of this compound derivatives is highly dependent on the nature of the substituent at the C4 position. While specific SAR data for a broad range of this compound derivatives is proprietary to the institutions that discovered them, general trends can be inferred from the public literature on phthalazinone-based inhibitors.
| Target | General Structural Features for High Potency | Example IC50 Values (Phthalazinone Derivatives) |
| PARP | - Aromatic or heteroaromatic ring system at C4, often with a linker. - Hydrogen bond acceptors and donors on the C4 substituent to interact with the nicotinamide-binding pocket. - The phthalazinone core itself acts as a key pharmacophore. | 0.89 - 4 nM[7][8] |
| VEGFR-2 | - A C4 substituent that can occupy the hydrophobic pocket of the ATP-binding site. - A hydrogen bond donor/acceptor motif to interact with the hinge region of the kinase. - Often a larger, more complex substituent at C4 compared to PARP inhibitors. | 0.0557 - 0.40 µM[9][10] |
Note: The IC50 values presented are for various phthalazinone derivatives and are intended to be illustrative of the potential potency achievable with this scaffold.
Conclusion and Future Directions
The this compound scaffold has proven to be a remarkably versatile and privileged structure in medicinal chemistry. Its straightforward synthesis and amenability to chemical modification make it an attractive starting point for the development of novel therapeutic agents. The demonstrated success of phthalazinone-based drugs, such as Olaparib, highlights the immense potential of this chemical class.
Future research in this area will likely focus on:
-
Developing novel derivatives with improved selectivity for specific PARP family members or other kinase targets.
-
Exploring new therapeutic applications beyond oncology, leveraging the broad bioactivity of the phthalazinone core.
-
Employing computational methods to guide the design of next-generation inhibitors with optimized pharmacokinetic and pharmacodynamic properties.
As our understanding of disease biology deepens, the strategic use of privileged scaffolds like this compound will continue to be a cornerstone of efficient and successful drug discovery.
References
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Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents. (2022). PubMed Central. Available at: [Link]
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PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. (2020). PubMed Central. Available at: [Link]
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VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis. (2016). PubMed Central. Available at: [Link]
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Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents. (2022). PubMed Central. Available at: [Link]
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Synthesis of 4-Substituted Phthalazin-1(2H)-ones from 2-Acylbenzoic Acids: Controlling Hydrazine in a Pharmaceutical Intermediate Through PAT-Guided Process Development. (2018). ResearchGate. Available at: [Link]
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Synthesis of new phthalazinedione derivatives. (n.d.). Sciforum. Available at: [Link]
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YCH1899, a Highly Effective Phthalazin-1(2 H)-one Derivative That Overcomes Resistance to Prior PARP Inhibitors. (2023). PubMed. Available at: [Link]
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Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation. (2024). PubMed Central. Available at: [Link]
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Signal Transduction pathway of PARP enzyme. (n.d.). ResearchGate. Available at: [Link]
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N‐Substituted‐4‐phenylphthalazin‐1‐amine‐derived VEGFR‐2 inhibitors: Design, synthesis, molecular docking, and anticancer evaluation studies. (2021). ResearchGate. Available at: [Link]
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Phthalazinones. Part 1: The design and synthesis of a novel series of potent inhibitors of poly(ADP-ribose)polymerase. (2005). ResearchGate. Available at: [Link]
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1-Piperazinylphthalazines as potential VEGFR-2 inhibitors and anticancer agents: Synthesis and in vitro biological evaluation. (2016). PubMed. Available at: [Link]
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The Phthalazinone Scaffold: A Historical Journey in Drug Discovery from Cardiovascular Agents to Precision Oncology
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Versatility of a Privileged Scaffold
The phthalazin-1(2H)-one core, a deceptively simple fused heterocyclic system, stands as a testament to the power of privileged scaffolds in medicinal chemistry. Its journey through the annals of drug discovery is a compelling narrative of chemical versatility and pharmacological adaptability.[1] Though rare in natural products, this nitrogen-containing heterocycle has been extensively explored and modified, yielding a remarkable array of therapeutic agents with diverse mechanisms of action.[2] This guide will provide a comprehensive historical and technical overview of phthalazinone derivatives, tracing their evolution from early discoveries as cardiovascular and anti-inflammatory agents to their modern-day prominence as targeted cancer therapeutics. We will delve into the key synthetic strategies, explore the intricate mechanisms of action, and provide detailed experimental protocols to empower researchers in their own discovery efforts.
A Historical Perspective: From Serendipity to Rational Design
The story of phthalazinone derivatives in medicine is not a linear progression but rather a series of discoveries that unveiled the scaffold's multifaceted potential over several decades.
Early Synthetic Routes and Initial Biological Investigations
The foundational chemistry for creating the phthalazinone core has been established for over a century, with early methods primarily relying on the cyclocondensation of hydrazine or its derivatives with phthalic anhydride or related precursors like 2-acylbenzoic acids.[3] These classical methods, while effective, have been continuously refined to improve yields, introduce diverse functionalities, and enhance the overall efficiency and environmental friendliness of the synthetic process.[3]
The initial forays into the pharmacological properties of phthalazinone derivatives revealed a broad spectrum of biological activities.[4] Early research identified compounds with potential as:
-
Antihypertensive and Vasodilator Agents: One of the first clinically significant applications of a phthalazine derivative was hydralazine, an antihypertensive drug that emerged in the 1950s.[5] This discovery spurred further investigation into the vasorelaxant properties of the phthalazinone scaffold.[5]
-
Antihistamines: The phthalazinone core was successfully incorporated into molecules like Azelastine, an antihistamine used for treating allergic rhinitis, demonstrating the scaffold's utility in modulating G protein-coupled receptors.[4][6]
-
Anti-inflammatory and Phosphodiesterase (PDE) Inhibitors: Researchers found that certain phthalazinone derivatives could inhibit phosphodiesterases, enzymes that play a crucial role in inflammatory signaling pathways.[7][8] This led to the exploration of these compounds for treating inflammatory conditions.
-
Aldose Reductase Inhibitors: Zopolrestat, a phthalazinone derivative, was investigated in clinical trials for its ability to inhibit aldose reductase, an enzyme implicated in diabetic complications.[4][6]
These early discoveries, while significant, were often the result of broad screening efforts. The true turning point for phthalazinone derivatives came with the advent of target-based drug discovery and a deeper understanding of the molecular drivers of disease, particularly cancer.
The PARP Inhibitor Revolution: A Paradigm Shift in Cancer Therapy
The most profound impact of the phthalazinone scaffold on modern medicine undoubtedly lies in its role as the foundational structure for a class of groundbreaking cancer drugs: the poly(ADP-ribose) polymerase (PARP) inhibitors.[2] This chapter in the phthalazinone story began with the identification of 4-arylphthalazinones as micromolar inhibitors of the PARP-1 enzyme from a compound library screening.[2]
This initial hit led to intensive structure-activity relationship (SAR) studies, culminating in the development of Olaparib , the first-in-class PARP inhibitor to receive regulatory approval.[2] The journey of Olaparib from a laboratory concept to a clinically approved drug represents a triumph of rational drug design and a deep understanding of cancer biology.[2]
The Mechanism of Action: Exploiting Cancer's Vulnerabilities
The therapeutic success of phthalazinone derivatives, particularly in oncology, is rooted in their ability to precisely target key cellular pathways.
PARP Inhibition and Synthetic Lethality
The primary mechanism of action for phthalazinone-based anticancer drugs like Olaparib is the inhibition of PARP enzymes, particularly PARP1.[9] PARP1 is a critical component of the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks (SSBs).[9][10]
When PARP1 is inhibited, SSBs are not efficiently repaired. During DNA replication, these unrepaired SSBs are converted into more cytotoxic double-strand breaks (DSBs).[10] In healthy cells, these DSBs can be effectively repaired by the high-fidelity homologous recombination (HR) pathway, which relies on proteins like BRCA1 and BRCA2.[11]
However, in cancers with mutations in BRCA1 or BRCA2, the HR pathway is deficient. These cancer cells become heavily reliant on the error-prone non-homologous end joining (NHEJ) pathway to repair DSBs. The overwhelming number of DSBs caused by PARP inhibition, coupled with the defective HR pathway, leads to genomic instability and ultimately, cell death. This concept, where the inhibition of one pathway (PARP) is lethal only in the context of a pre-existing defect in another pathway (HR), is known as synthetic lethality .[10]
Caption: DNA repair pathways and the synthetic lethality of PARP inhibitors.
Beyond PARP: Targeting Other Kinases
The versatility of the phthalazinone scaffold extends beyond PARP inhibition. Derivatives have been developed to target other critical players in cancer cell signaling:
-
VEGFR-2 Inhibition: Some phthalazinone derivatives have shown potent inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis (the formation of new blood vessels that supply tumors with nutrients).[12] By blocking VEGFR-2, these compounds can stifle tumor growth and metastasis.
-
Aurora Kinase Inhibition: Aurora kinases are essential for proper cell division. Dysregulation of these kinases is a hallmark of many cancers. Phthalazinone-based compounds have been designed to inhibit Aurora kinases, leading to mitotic arrest and apoptosis in cancer cells.[2]
Key Phthalazinone Derivatives in Drug Discovery
The following table summarizes key phthalazinone derivatives and their biological activities, highlighting the evolution of their potency and therapeutic targets.
| Compound Name | Target(s) | IC50/Activity | Therapeutic Area |
| Hydralazine | Vasodilator | N/A | Antihypertensive |
| Azelastine | Histamine H1 Receptor | N/A | Allergic Rhinitis |
| Zopolrestat | Aldose Reductase | N/A | Diabetic Complications (Investigational) |
| Olaparib | PARP1/2 | PARP1: ~1 nM | Ovarian, Breast, Prostate, Pancreatic Cancer |
| Talazoparib | PARP1/2 | PARP1: ~0.57 nM | Breast Cancer |
| VEGFR-2 Inhibitor (Example) | VEGFR-2 | ~10-100 nM | Anticancer (Preclinical) |
| Aurora Kinase Inhibitor (Example) | Aurora A/B | ~20-200 nM | Anticancer (Preclinical) |
Experimental Protocols: A Guide for the Bench Scientist
To facilitate further research and development in this area, we provide detailed, step-by-step methodologies for the synthesis of a key phthalazinone intermediate and a standard PARP1 inhibition assay.
Synthesis of 4-benzyl-2H-phthalazin-1-one
This protocol describes a common method for the synthesis of a foundational phthalazinone derivative often used as a starting material for more complex molecules.[13]
Materials:
-
2-phenylacetylbenzoic acid
-
Hydrazine hydrate
-
Ethanol
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO3)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Heating mantle and magnetic stirrer
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-phenylacetylbenzoic acid (1 equivalent) in ethanol.
-
Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1.2 equivalents) dropwise at room temperature.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature. The product will precipitate out of the solution.
-
Isolation: Collect the solid product by vacuum filtration and wash the filter cake with cold ethanol.
-
Purification (if necessary): The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.
-
Characterization: Confirm the identity and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry).
In Vitro PARP1 Inhibition Assay (Fluorometric)
This protocol outlines a common method for determining the inhibitory activity of a compound against the PARP1 enzyme.[14]
Materials:
-
Recombinant human PARP1 enzyme
-
Activated DNA (e.g., sonicated calf thymus DNA)
-
NAD+ (Nicotinamide adenine dinucleotide)
-
Biotinylated-NAD+
-
Streptavidin-conjugated horseradish peroxidase (HRP)
-
Fluorogenic HRP substrate (e.g., Amplex Red)
-
Assay buffer (e.g., Tris-HCl with MgCl2 and DTT)
-
Test compound (dissolved in DMSO)
-
384-well black microplate
-
Plate reader capable of fluorescence detection
Procedure:
-
Reagent Preparation: Prepare all reagents in the assay buffer. Dilute the test compound to the desired concentrations.
-
Enzyme and Inhibitor Incubation: To the wells of the microplate, add the PARP1 enzyme and the test compound at various concentrations. Incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding a mixture of NAD+, biotinylated-NAD+, and activated DNA to each well.
-
Reaction Incubation: Incubate the plate at 37°C for 60 minutes with gentle shaking.
-
Detection: Stop the reaction and add streptavidin-HRP. Incubate for 30 minutes. Following this, add the fluorogenic HRP substrate.
-
Fluorescence Reading: Read the fluorescence intensity on a plate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to a no-inhibitor control. Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.
Caption: A simplified workflow for a PARP1 inhibition assay.
Conclusion and Future Directions
The historical journey of phthalazinone derivatives in drug discovery is a powerful illustration of how a single chemical scaffold can be adapted to meet evolving therapeutic needs. From their early applications in cardiovascular and inflammatory diseases to their current role at the forefront of precision oncology, phthalazinones have proven to be a remarkably versatile and fruitful area of research. The continued exploration of this privileged structure, coupled with a deeper understanding of disease biology, promises to yield new and improved therapies for a wide range of human ailments. The development of next-generation phthalazinone derivatives with enhanced selectivity, improved pharmacokinetic properties, and novel mechanisms of action remains an active and exciting frontier in medicinal chemistry.
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Methodological & Application
Using 2-Methylphthalazin-1-one as a PARP inhibitor
The phthalazinone scaffold represents a highly validated starting point for the development of potent PARP inhibitors. [4][21]By following the systematic evaluation pipeline detailed in these application notes, researchers can effectively characterize the enzymatic, cellular, and in vivo properties of novel analogs like this compound. Future work should focus on structure-activity relationship (SAR) studies to optimize potency and drug-like properties, as well as exploring combination therapies to overcome potential resistance mechanisms. [24][25]
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Rose, M., Burgess, J. T., O'Byrne, K., Richard, D. J., & Bolderson, E. (2020). PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. Frontiers in Cell and Developmental Biology. [Link]
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Lochmann, T. L., et al. (2024). An Inducible BRCA1 Expression System with In Vivo Applicability Uncovers Activity of the Combination of ATR and PARP Inhibitors to Overcome Therapy Resistance. MDPI. [Link]
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Weroha, S. J., et al. (2016). In vivo anti-tumor activity of the PARP inhibitor niraparib in homologous recombination deficient and proficient ovarian carcinoma. Gynecologic Oncology. [Link]
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Kanev, G. K., et al. (2024). Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging. STAR Protocols. [Link]
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Nesic, K., et al. (2023). Demethylating agents drive PARP inhibitor resistance in ovarian carcinomas with BRCA1 gene silencing. bioRxiv. [Link]
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BPS Bioscience. Setting a Trap for PARP1 and PARP2. BPS Bioscience. [Link]
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D'Andrea, A. D. (2017). PARP inhibitors: review of mechanisms of action and BRCA1/2 mutation targeting. Molecular Cancer. [Link]
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BPS Bioscience. PARP Assays. BPS Bioscience. [Link]
-
Let's Win Pancreatic Cancer. (2016). Exploring the Effectiveness of Experimental PARP inhibitor. Let's Win Pancreatic Cancer. [Link]
-
Kaczmarczyk, G., et al. (2019). Amino- and polyaminophthalazin-1(2H)-ones: synthesis, coordination properties, and biological activity. Beilstein Journal of Organic Chemistry. [Link]
-
Jelinic, P., et al. (2014). New Insights into PARP Inhibitors' Effect on Cell Cycle and Homology-Directed DNA Damage Repair. Molecular Cancer Therapeutics. [Link]
-
Dana-Farber Cancer Institute. (2016). What is a PARP Inhibitor? | Dana-Farber Cancer Institute | Science Illustrated. YouTube. [Link]
-
ResearchGate. (2004). Phthalazinones. Part 1: The design and synthesis of a novel series of potent inhibitors of poly(ADP-ribose)polymerase. ResearchGate. [Link]
-
Michels, J., et al. (2021). Combined PARP and Dual Topoisomerase Inhibition Potentiates Genome Instability and Cell Death in Ovarian Cancer. MDPI. [Link]
-
Wang, Y., et al. (2023). Design, synthesis and antitumor activities of phthalazinone derivatives as PARP-1 inhibitors and PARP-1/HDAC-1 inhibitors. European Journal of Medicinal Chemistry. [Link]
-
ResearchGate. Summary of the IC50 and IC90 PAR level inhibitions for each drug in DT40 and DU145 cells. ResearchGate. [Link]
-
Proceedings of the 101st Annual Meeting of the American Association for Cancer Research. (2010). Abstract 691: In vitro and in vivo characterization of selective orally available Parp-1 inhibitors with demonstrated antitumor efficacy in BRCA negative cancer models. AACR Journals. [Link]
- Google Patents. (2011). Phthalazinone compound as parp inhibitor.
-
Li, Y., et al. (2019). Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors. Chemical and Pharmaceutical Bulletin. [Link]
-
Cleveland Clinic. (2022). PARP Inhibitors. Cleveland Clinic. [Link]
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- 2. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. PARP inhibitors: review of mechanisms of action and BRCA1/2 mutation targeting - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. researchgate.net [researchgate.net]
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- 10. bpsbioscience.com [bpsbioscience.com]
- 11. Design, synthesis and antitumor activities of phthalazinone derivatives as PARP-1 inhibitors and PARP-1/HDAC-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 13. aacrjournals.org [aacrjournals.org]
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Application Notes and Protocols for the N-amination of 4-methylphthalazin-1(2H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive protocol for the N-amination of 4-methylphthalazin-1(2H)-one, a critical transformation for accessing novel chemical matter in drug discovery. Phthalazinone derivatives are a privileged scaffold in medicinal chemistry, exhibiting a wide array of pharmacological activities.[1] The introduction of an amino group at the N-2 position can significantly modulate the physicochemical and biological properties of these molecules. This document outlines a robust, two-step synthetic sequence, beginning with the synthesis of the 4-methylphthalazin-1(2H)-one precursor, followed by a detailed protocol for its electrophilic amination. The causality behind experimental choices, potential side reactions, and alternative reagents are discussed to provide a thorough understanding of the process.
Introduction: The Significance of N-Aryl Phthalazinones
The phthalazinone core is a prominent structural motif in a multitude of pharmacologically active compounds, demonstrating activities ranging from anticancer and anti-inflammatory to cardiovascular effects.[1] The strategic functionalization of this heterocyclic system is a cornerstone of medicinal chemistry programs aimed at developing new therapeutic agents. N-amination of the lactam nitrogen within the phthalazinone scaffold offers a direct route to hydrazine derivatives, which are versatile intermediates for the synthesis of more complex molecular architectures. This modification can enhance binding interactions with biological targets, improve solubility, and fine-tune pharmacokinetic profiles.
Overall Synthetic Workflow
The synthesis of 2-amino-4-methylphthalazin-1(2H)-one is accomplished in a two-stage process. The first stage involves the synthesis of the 4-methylphthalazin-1(2H)-one starting material from commercially available 2-acetylbenzoic acid. The second stage is the direct electrophilic amination of the lactam nitrogen.
Caption: Overall workflow for the synthesis of 2-amino-4-methylphthalazin-1(2H)-one.
Stage 1: Synthesis of 4-methylphthalazin-1(2H)-one
The initial step is the cyclocondensation of 2-acetylbenzoic acid with hydrazine hydrate. This is a well-established and efficient method for the formation of the phthalazinone ring system.
Protocol 1: Synthesis of 4-methylphthalazin-1(2H)-one
| Reagent/Solvent | Molecular Weight | Moles | Equivalents | Amount |
| 2-Acetylbenzoic Acid | 164.16 g/mol | 0.061 mol | 1.0 | 10.0 g |
| Hydrazine Hydrate (~64%) | 50.06 g/mol | 0.067 mol | 1.1 | 3.36 g (3.26 mL) |
| Ethanol | - | - | - | 100 mL |
Step-by-Step Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-acetylbenzoic acid (10.0 g, 0.061 mol) and ethanol (100 mL).
-
Stir the mixture at room temperature until the solid is partially dissolved.
-
Slowly add hydrazine hydrate (3.26 mL, 0.067 mol) to the suspension.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product will precipitate as a white solid. Cool the mixture in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid by vacuum filtration, wash with cold ethanol (2 x 20 mL), and dry under vacuum to afford 4-methylphthalazin-1(2H)-one.
Stage 2: N-Amination of 4-methylphthalazin-1(2H)-one
The second stage involves the introduction of an amino group at the N-2 position of the phthalazinone ring. While specific protocols for this transformation on phthalazinones are not abundant, general methods for the N-amination of amides and lactams can be effectively adapted.[2] One of the most reliable methods involves the use of an electrophilic aminating agent, such as an oxaziridine derivative.
Reaction Mechanism
The N-amination reaction proceeds via the deprotonation of the lactam nitrogen by a strong base, such as sodium hydride, to form a nucleophilic amide anion. This anion then attacks the electrophilic nitrogen of the oxaziridine reagent in an SN2-type reaction, leading to the formation of the N-amino phthalazinone product.
Caption: Proposed mechanism for the N-amination of 4-methylphthalazin-1(2H)-one.
Protocol 2: N-Amination with 3-Phenyl-2-(phenylsulfonyl)oxaziridine
| Reagent/Solvent | Molecular Weight | Moles | Equivalents | Amount |
| 4-Methylphthalazin-1(2H)-one | 160.17 g/mol | 0.031 mol | 1.0 | 5.0 g |
| Sodium Hydride (60% dispersion in mineral oil) | 40.00 g/mol | 0.034 mol | 1.1 | 1.37 g |
| 3-Phenyl-2-(phenylsulfonyl)oxaziridine | 261.29 g/mol | 0.034 mol | 1.1 | 8.9 g |
| Dichloromethane (anhydrous) | - | - | - | 150 mL |
| Saturated Aqueous Ammonium Chloride | - | - | - | 50 mL |
| Anhydrous Sodium Sulfate | - | - | - | As needed |
Step-by-Step Procedure:
-
To a flame-dried 250 mL three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a suspension of sodium hydride (1.37 g of a 60% dispersion, 0.034 mol) in anhydrous dichloromethane (50 mL).
-
Cool the suspension to 0 °C in an ice bath.
-
In a separate flask, dissolve 4-methylphthalazin-1(2H)-one (5.0 g, 0.031 mol) in anhydrous dichloromethane (50 mL).
-
Add the solution of 4-methylphthalazin-1(2H)-one dropwise to the sodium hydride suspension at 0 °C.
-
Stir the mixture at 0 °C for 30 minutes to ensure complete deprotonation.
-
In another flask, dissolve 3-phenyl-2-(phenylsulfonyl)oxaziridine (8.9 g, 0.034 mol) in anhydrous dichloromethane (50 mL).
-
Add the oxaziridine solution dropwise to the reaction mixture at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (50 mL) at 0 °C.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield 2-amino-4-methylphthalazin-1(2H)-one.
Discussion of Alternative N-Aminating Reagents
While oxaziridines are effective, other electrophilic aminating agents can be considered.
-
Hydroxylamine-O-sulfonic acid (HOSA): This is a commercially available and relatively inexpensive reagent. It can be used for the N-amination of various nitrogen heterocycles.[3] However, reactions with HOSA often require aqueous conditions and can sometimes lead to lower yields or side reactions depending on the substrate.
-
Monochloramine (NH₂Cl): This reagent is a potent electrophilic aminating agent. However, it is highly reactive and potentially hazardous, often requiring in situ generation.[2]
The choice of aminating agent will depend on the specific requirements of the synthesis, including scale, functional group tolerance, and safety considerations.
Potential Side Reactions
During electrophilic amination, certain side reactions can occur:
-
Diazo Transfer: With some substrates and reagents, a diazo transfer reaction can compete with amination, leading to the formation of diazo compounds.[2]
-
Over-alkylation/amination: While less common in N-amination of lactams compared to amines, the possibility of further reaction on the newly introduced amino group should be considered, especially with highly reactive aminating agents.
Careful control of reaction conditions, such as temperature and stoichiometry, is crucial to minimize these side reactions.
Characterization of 2-Amino-4-methylphthalazin-1(2H)-one
The final product should be characterized by standard analytical techniques to confirm its identity and purity.
| Property | Expected Value |
| Molecular Formula | C₉H₉N₃O |
| Molecular Weight | 175.19 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 180-220 °C (estimated based on related structures)[4] |
| Solubility | Soluble in polar organic solvents (DMSO, DMF), sparingly soluble in water.[4] |
Spectroscopic Data (Predicted/Representative):
-
¹H NMR (DMSO-d₆, 400 MHz): δ 8.2-8.0 (m, 1H, Ar-H), 7.9-7.7 (m, 3H, Ar-H), 5.5-5.3 (s, 2H, NH₂), 2.5 (s, 3H, CH₃).
-
¹³C NMR (DMSO-d₆, 100 MHz): δ 160-158 (C=O), 145-143 (Ar-C), 135-125 (Ar-CH), 20-18 (CH₃).
-
IR (KBr, cm⁻¹): 3350-3200 (N-H stretch), 1650-1630 (C=O stretch, amide), 1600-1450 (aromatic C=C stretch).
-
Mass Spectrometry (ESI+): m/z 176.08 [M+H]⁺.
Conclusion
This application note provides a detailed and practical guide for the N-amination of 4-methylphthalazin-1(2H)-one. By following the outlined protocols and considering the mechanistic insights and potential challenges, researchers can confidently synthesize this valuable intermediate for applications in drug discovery and medicinal chemistry. The provided framework allows for adaptation and optimization, ensuring its utility across various research settings.
References
-
Wikipedia. Electrophilic amination. Available from: [Link]
- Malaysian Journal of Analytical Sciences. (2024).
-
Malinowski, Z., et al. (2021). Amino- and polyaminophthalazin-1(2H)-ones: synthesis, coordination properties, and biological activity. Beilstein Journal of Organic Chemistry, 17, 558-568. Available from: [Link]
- ACS Publications. (2020).
-
St. John-Williams, T. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. Available from: [Link]
- Bower, J. F. (2017). Development of electrophilic amination reactions for the synthesis of nitrogen heterocycles. University of Bristol.
- MDPI. (2021).
- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
-
Wikipedia. Hydroxylamine-O-sulfonic acid. Available from: [Link]
- Wiley-VCH. (2021). Substitution-type Electrophilic Amination Using Hydroxylamine-Derived Reagents.
-
Bowers Lab. Electrophilic Oxaziridines for N-Amination. University of North Carolina. Available from: [Link]
- ResearchGate. (2018). 1H (a) and 13C (b) NMR spectra of...
- PubMed. (2019).
- LibreTexts. (2023). 24.S: Amines and Heterocycles (Summary).
- National Institutes of Health. (2014).
-
Chad's Prep. (2021). 22.6 EAS Reactions with Nitrogen Heterocycles. YouTube. Available from: [Link]
- National Institutes of Health. (2021).
- OpenStax. (2023). 21.7 Chemistry of Amides.
- ResearchGate. (2012).
- National Institutes of Health. (2021). Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents.
Sources
Application Notes and Protocols: The Reductive Cyclocondensation of 2-Acetylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking the Phthalide Core from 2-Acetylbenzoic Acid
2-Acetylbenzoic acid stands as a versatile and readily available starting material in the synthesis of heterocyclic compounds, which are foundational scaffolds in a multitude of biologically active molecules. Of particular interest is its ability to undergo cyclocondensation to form 3-methylphthalide. This transformation leverages the inherent chemical duality of 2-acetylbenzoic acid, which exists in a dynamic equilibrium between its open-chain keto-acid form and its cyclic hemiacetal tautomer, 3-hydroxy-3-methyl-1(3H)-isobenzofuranone. The selective reduction of this intermediate hemiacetal offers a direct and efficient pathway to the stable phthalide ring system, a privileged structure in medicinal chemistry.
This application note provides a comprehensive guide to the experimental setup for the reductive cyclocondensation of 2-acetylbenzoic acid to 3-methylphthalide. We will delve into the mechanistic underpinnings of this transformation, provide a detailed, field-proven experimental protocol, and discuss the critical parameters that ensure a successful and high-yielding synthesis.
Mechanistic Insights: The Chemistry Behind the Cyclocondensation
The conversion of 2-acetylbenzoic acid to 3-methylphthalide is a two-stage process that begins with an intramolecular cyclization, followed by a reduction.
Part 1: Ring-Chain Tautomerism - The Latent Cyclic Intermediate
2-Acetylbenzoic acid possesses both a ketone and a carboxylic acid functional group. The proximity of the carboxylic acid's hydroxyl group to the electrophilic ketone allows for a reversible intramolecular nucleophilic attack, forming a five-membered cyclic hemiacetal, 3-hydroxy-3-methyl-1(3H)-isobenzofuranone. This phenomenon is a classic example of ring-chain tautomerism.
Caption: Ring-chain tautomerism of 2-acetylbenzoic acid.
The position of this equilibrium is influenced by factors such as solvent, temperature, and pH. While the open-chain form is often predominant, the cyclic hemiacetal is constantly being formed, making it available for subsequent reactions.
Part 2: Reductive Lactonization - Trapping the Cyclic Form
The second stage involves the reduction of the endocyclic hemiacetal. Sodium borohydride (NaBH₄) is a mild and selective reducing agent, ideal for this transformation. It selectively reduces the ketone (or in this case, the masked ketone in the hemiacetal form) to an alcohol. The likely mechanism proceeds as follows:
-
Hydride Attack: A hydride ion (H⁻) from the borohydride attacks the electrophilic carbon of the carbonyl group within the hemiacetal. This step is the rate-determining step.
-
Intermediate Formation: This attack forms an alkoxide intermediate.
-
Lactonization: Upon acidic workup, the alkoxide is protonated, and subsequent dehydration leads to the formation of the stable five-membered lactone ring of 3-methylphthalide.
Caption: Workflow for the reductive cyclocondensation.
Experimental Protocol: Synthesis of 3-Methylphthalide
This protocol details a reliable method for the reductive cyclocondensation of 2-acetylbenzoic acid to 3-methylphthalide using sodium borohydride.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 2-Acetylbenzoic Acid | ≥98% | e.g., Sigma-Aldrich, TCI |
| Sodium Borohydride (NaBH₄) | ≥98% | e.g., Sigma-Aldrich, Acros Organics |
| Methanol (MeOH) | Anhydrous | e.g., VWR, Fisher Scientific |
| Hydrochloric Acid (HCl) | 2 M (aqueous) | Prepared from concentrated HCl |
| Ethyl Acetate (EtOAc) | ACS Grade | e.g., Fisher Scientific |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | e.g., Acros Organics |
| Deionized Water | - | - |
Equipment
-
Round-bottom flask (100 mL)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Apparatus for column chromatography (optional, for high purity)
Step-by-Step Procedure
-
Dissolution of Starting Material:
-
In a 100 mL round-bottom flask, dissolve 2-acetylbenzoic acid (e.g., 1.64 g, 10.0 mmol) in anhydrous methanol (40 mL).
-
Stir the mixture at room temperature until the solid is completely dissolved.
-
-
Reduction with Sodium Borohydride:
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add sodium borohydride (e.g., 0.45 g, 12.0 mmol, 1.2 equivalents) portion-wise over 15-20 minutes. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.
-
-
Reaction Quenching and Workup:
-
Carefully quench the reaction by slowly adding 2 M hydrochloric acid at 0 °C until the pH is approximately 2-3. This will neutralize the excess borohydride and facilitate lactonization.
-
Remove the methanol from the reaction mixture using a rotary evaporator.
-
To the remaining aqueous residue, add deionized water (30 mL) and extract the product with ethyl acetate (3 x 30 mL).
-
-
Isolation and Purification:
-
Combine the organic extracts and wash with a saturated sodium bicarbonate solution (2 x 20 mL) to remove any unreacted starting material, followed by a brine wash (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-methylphthalide.
-
If necessary, the product can be further purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
Quantitative Data Summary
| Parameter | Value |
| 2-Acetylbenzoic Acid | 10.0 mmol (1.64 g) |
| Sodium Borohydride | 12.0 mmol (0.45 g) |
| Solvent (Methanol) | 40 mL |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 3 hours |
| Expected Yield | 75-85% |
Causality and Field-Proven Insights
-
Choice of Solvent: Methanol is an excellent solvent for both the starting material and the borohydride reagent. It also acts as a proton source for the hydrolysis of the borate ester intermediate.
-
Stoichiometry of NaBH₄: A slight excess of sodium borohydride is used to ensure complete reduction of the hemiacetal.
-
Temperature Control: The initial cooling to 0 °C helps to control the exothermic reaction between sodium borohydride and the solvent, as well as the reduction itself.
-
Acidic Workup: The addition of acid is crucial for two reasons: it quenches the unreacted sodium borohydride and catalyzes the final dehydration step to form the stable lactone.
-
Bicarbonate Wash: This step is essential to remove any remaining acidic starting material, simplifying the purification of the neutral phthalide product.
References
-
Taylor, J. G., et al. (2017). Synthesis of (R)-3-Methylphthalide by Reductive Cyclization of a 2-Acylarylcarboxylate Using the Chiral Boronic Ester TarB-H and Sodium Borohydride. Letters in Organic Chemistry, 14(7), 485-488. Available at: [Link]
-
Saeed, A., & Ashraf, Z. (2009). Sodium borohydride reduction of aromatic carboxylic acids via methyl esters. Journal of Chemical Sciences, 121(5), 631-636. Available at: [Link]
-
LibreTexts. (2022). 10.3: Hemiacetals, Hemiketals, and Hydrates. In Chemistry LibreTexts. Available at: [Link]
-
Khan Academy. (n.d.). Formation of hemiacetals and hemiketals. In Khan Academy. Available at: [Link]
-
Ram, S. R., et al. (2022). A Safer Reduction of Carboxylic Acids with Titanium Catalysis. Organic Letters, 24(46), 8536–8541. Available at: [Link]
How to monitor the synthesis of 2-Methylphthalazin-1-one using TLC
An Application Note for the Chromatographic Monitoring of 2-Methylphthalazin-1-one Synthesis
Abstract & Introduction
The phthalazinone scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of pharmacological activities, including vasodilator and anticancer properties.[1][2] this compound is a key intermediate in the synthesis of more complex pharmaceutical agents. Its efficient synthesis requires careful monitoring to ensure complete consumption of starting materials and to minimize the formation of impurities. Thin-Layer Chromatography (TLC) is a rapid, inexpensive, and highly effective technique for real-time reaction monitoring in synthetic organic chemistry.[3][4]
This application note provides a detailed, field-proven protocol for monitoring the synthesis of this compound using TLC. We will move beyond a simple recitation of steps to explain the underlying principles and rationale, empowering researchers to adapt and troubleshoot the methodology for their specific reaction conditions. The focus is on establishing a self-validating system for tracking the reaction's progress from starting materials to the final product.
The Synthetic Context: A Representative Pathway
To effectively monitor a reaction, one must understand the key components involved. A common route to N-substituted phthalazinones involves the condensation of a phthalic acid derivative with a substituted hydrazine.[5] For the purpose of this guide, we will consider the synthesis of this compound from 2-formylbenzoic acid and methylhydrazine.
Reaction Scheme:
-
Starting Material 1 (SM1): 2-formylbenzoic acid (more polar)
-
Starting Material 2 (SM2): Methylhydrazine (highly polar)
-
Product (P): this compound (moderately polar)
The fundamental principle of TLC monitoring relies on the differing polarities of these components. The stationary phase (silica gel) is highly polar, while the mobile phase (a solvent system) is less polar. Compounds with higher polarity will have a stronger affinity for the stationary phase and will travel a shorter distance up the TLC plate, resulting in a lower Retention Factor (Rf).[6] Conversely, less polar compounds will travel further, yielding a higher Rf value. Our goal is to find a solvent system that clearly separates the spots for SM1 and P.
Foundational Protocol: TLC System Development
The success of TLC monitoring hinges on selecting an appropriate mobile phase (eluent). The ideal eluent will move the product spot to an Rf value of approximately 0.3-0.4, providing clear separation from both the starting materials at the baseline and the solvent front.[7]
Materials & Reagents
| Item | Specification | Purpose |
| TLC Plates | Silica gel 60 F254 (on glass or aluminum backing) | Stationary phase with UV indicator |
| Mobile Phase Solvents | Hexane (or Petroleum Ether), Ethyl Acetate (EtOAc) | HPLC grade, for creating the mobile phase |
| Sample Solvent | Dichloromethane (DCM) or Ethyl Acetate | To dissolve reaction aliquots for spotting |
| TLC Chamber | Glass jar with a tight-fitting lid or a dedicated tank | To hold the eluent and maintain a saturated atmosphere |
| Spotters | Glass capillary tubes (micropipettes) | For applying samples to the TLC plate |
| Visualization | UV Lamp (254 nm), Iodine Chamber | To see the separated compound spots |
| Tools | Pencil, Ruler, Forceps | For plate preparation and handling |
Mobile Phase Optimization: A Step-by-Step Approach
For N-heterocyclic compounds like phthalazinones, a mixture of a non-polar solvent (e.g., hexane) and a moderately polar solvent (e.g., ethyl acetate) is an excellent starting point.[8]
-
Initial Trial (3:1 Hexane:EtOAc):
-
Prepare a small amount of this eluent.
-
Spot dilute solutions of your starting material (2-formylbenzoic acid) and the expected product (if a standard is available) on a TLC plate.
-
Develop the plate.
-
Expected Observation: The polar 2-formylbenzoic acid will likely remain at or near the baseline (Rf ~ 0-0.1). The this compound product will likely have a low Rf value (e.g., < 0.2).
-
-
Increasing Polarity:
-
If the product's Rf is too low, increase the proportion of the more polar solvent, ethyl acetate.
-
Try a 1:1 Hexane:EtOAc mixture. This will increase the eluting power of the mobile phase, causing all compounds to travel further up the plate.
-
Goal: Achieve an Rf of ~0.3-0.4 for the product spot, ensuring it is well-separated from the starting material spot(s). A 1:1 mixture of ethyl acetate and petroleum ether is a documented system for related compounds.[9]
-
| Solvent System (Hexane:EtOAc) | Observation | Action |
| 4:1 | All spots are at the baseline (low Rf). | Increase eluent polarity. |
| 1:1 | Good separation, product Rf is ~0.35. | System Optimized. |
| 1:4 | All spots are near the solvent front (high Rf). | Decrease eluent polarity. |
Detailed Protocol for Reaction Monitoring
This protocol outlines the complete workflow from sampling the reaction to interpreting the TLC plate.
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// Edges start -> sample; sample -> dilute; dilute -> spot_plate; prep_plate -> spot_plate; spot_plate -> develop; develop -> visualize_uv; visualize_uv -> analyze; analyze -> calc_rf; calc_rf -> decision; decision -> workup [label="Yes"]; decision -> continue_rxn [label="No"]; continue_rxn -> sample; } } Caption: Workflow for TLC Reaction Monitoring.
Step 1: Plate Preparation
-
Using a pencil and ruler, gently draw a straight line across a TLC plate about 1 cm from the bottom.[10] This is your origin line.
-
Mark small tick marks on the origin for each sample you will apply. A standard plate can accommodate 3-4 spots.[4] It is crucial to label these lanes. A recommended setup is:
-
Lane 1 (SM): Starting Material (2-formylbenzoic acid)
-
Lane 2 (C): Co-spot (a spot of SM on top of a spot of the reaction mixture)
-
Lane 3 (R): Reaction Mixture
-
Step 2: Chamber Preparation
-
Pour your optimized mobile phase (e.g., 1:1 Hexane:EtOAc) into the TLC chamber to a depth of about 0.5 cm. The solvent level must be below your origin line.[7]
-
Place a piece of filter paper inside, leaning against the chamber wall and partially submerged in the solvent.
-
Cover the chamber and let it sit for 5-10 minutes to allow the atmosphere inside to become saturated with solvent vapors. This ensures a uniform solvent front and improves the reproducibility of your Rf values.
Step 3: Spotting the Plate
-
Using a capillary spotter, apply a small, concentrated spot of each sample onto its designated tick mark on the origin line.[10]
-
For the SM lane , use a dilute solution of your starting material.
-
For the R lane , take 1-2 drops from the reaction vessel and dilute with ~0.5 mL of ethyl acetate or DCM.
-
For the Co-spot lane , first apply a spot of the reaction mixture, let it dry, and then apply a spot of the starting material directly on top of it.
-
-
The spots should be as small as possible (1-2 mm in diameter) to prevent streaking and ensure good separation.[10]
Step 4: Developing the Plate
-
Carefully place the spotted TLC plate into the prepared chamber using forceps. Ensure the plate is upright and not touching the filter paper.
-
Cover the chamber and allow the solvent to ascend the plate via capillary action. Do not disturb the chamber during this process.[4]
-
When the solvent front is about 0.5-1 cm from the top of the plate, remove it with forceps and immediately mark the position of the solvent front with a pencil.[10]
Step 5: Visualization
-
UV Light (Non-destructive):
-
Allow the plate to dry completely in a fume hood.
-
Place the plate under a short-wave (254 nm) UV lamp.[11]
-
The phthalazinone core is a conjugated aromatic system, making both the product and the 2-formylbenzoic acid starting material UV-active.[11][12] They will appear as dark spots against the glowing green background of the plate.
-
Gently circle the visible spots with a pencil.
-
-
Iodine Staining (Semi-destructive):
-
If spots are faint under UV, place the dried plate in a chamber containing a few crystals of iodine.[13]
-
Organic compounds will complex with the iodine vapor and appear as yellow-brown spots.[11] This method is particularly effective for aromatic compounds.
-
The spots will fade over time, so circle them with a pencil promptly.[11]
-
Interpreting the Results
The developed TLC plate provides a visual snapshot of the reaction's progress.
-
t=0 (Start of reaction): You should see a prominent spot in the R lane that corresponds to the Rf of your starting material in the SM lane.
-
t=x (During reaction): A new spot will appear—this is your product. As the reaction progresses, the starting material spot in the R lane will diminish in intensity, while the product spot will intensify.
-
t=final (Reaction complete): The starting material spot in the R lane should be completely gone, and only the product spot should be visible.
-
The Co-spot Lane: This lane is a crucial diagnostic tool. It confirms the identity of the starting material spot in your reaction mixture. The SM spot in the 'C' lane will appear at the same Rf as the pure SM in lane 1. If multiple spots are present, it helps to unambiguously identify which one is the unreacted starting material.
Calculating the Retention Factor (Rf)
The Rf value is a key piece of data for documenting your results.[6]
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
| Compound | Expected Polarity | Expected Rf (1:1 Hex:EtOAc) | Visualization (UV 254 nm) |
| 2-formylbenzoic acid (SM1) | High | 0.0 – 0.15 | Visible |
| Methylhydrazine (SM2) | Very High | 0.0 | Not UV active |
| This compound (P) | Moderate | ~0.35 (Target) | Visible |
| Potential Byproducts | Variable | Variable | May be visible |
Note: The Rf values provided are exemplary. Actual values are highly dependent on specific laboratory conditions (e.g., temperature, chamber saturation, specific brand of TLC plate) and must be determined experimentally.[14]
Troubleshooting Common TLC Issues
| Problem | Potential Cause(s) | Solution(s) |
| Spots are streaked | Sample is too concentrated; Compound is highly acidic/basic. | Dilute the sample further before spotting. Add a drop of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the eluent. |
| Spots are merged/unresolved | Eluent polarity is incorrect. | Re-optimize the mobile phase. Try a different solvent system (e.g., Dichloromethane:Methanol). |
| Rf values are inconsistent | TLC chamber was not saturated; Solvent level was too high. | Always use a filter paper wick and allow the chamber to equilibrate. Ensure the origin line is above the solvent level. |
| No spots are visible | Sample is too dilute; Compound is not UV-active. | Concentrate the sample or spot multiple times in the same location (drying in between). Use a chemical stain like iodine or potassium permanganate. |
Conclusion
Thin-Layer Chromatography is an indispensable tool for monitoring the synthesis of this compound. By developing a robust TLC system and following a systematic protocol, researchers can efficiently track the consumption of starting materials and the formation of the desired product in real-time. This allows for precise determination of reaction completion, leading to optimized reaction times, improved yields, and a clearer impurity profile. The principles and techniques detailed in this guide are broadly applicable to a wide range of organic transformations, forming a core competency for professionals in chemical and pharmaceutical development.
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Various mobile phases which were used for the thin layer chromatography. - ResearchGate. (n.d.). Available at: [Link]
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The Versatility of 2-Methylphthalazin-1-one: A Strategic Intermediate in Fine Chemical Synthesis
Introduction: The Phthalazinone Core as a Privileged Scaffold
In the landscape of medicinal and agricultural chemistry, certain heterocyclic structures consistently emerge as foundational pillars for the development of high-value, biologically active molecules. The phthalazin-1(2H)-one core is unequivocally one such "privileged scaffold."[1] Its rigid, bicyclic framework, combined with versatile points for chemical modification, has made it a cornerstone in the synthesis of a wide array of fine chemicals. This guide focuses on a key derivative, 2-Methylphthalazin-1-one , an intermediate that offers a strategic entry point into diverse synthetic pathways.
This document serves as a technical guide for researchers, chemists, and drug development professionals. It moves beyond simple procedural lists to provide a deeper understanding of the causality behind experimental choices, ensuring that the protocols described are robust and reproducible. We will explore the fundamental reactivity of this compound and detail its application in the synthesis of globally significant pharmaceutical and agrochemical compounds.
Chapter 1: Physicochemical Properties and Safety Profile
A thorough understanding of a starting material's properties is fundamental to its effective use. This compound is a stable, crystalline solid under standard conditions, making it convenient to handle and store.
Key Properties of this compound
| Property | Value | Source |
| CAS Number | 6091-81-2 | [2][3] |
| Molecular Formula | C₉H₈N₂O | [2] |
| Molecular Weight | 160.17 g/mol | [2] |
| Appearance | Off-white to yellow crystalline solid | [3] |
| Storage | 2-8°C, Sealed in a dry environment | [3] |
| XLogP3 | 0.6 | [2] |
| Topological Polar Surface Area (TPSA) | 32.7 Ų | [2] |
Safety and Handling
As with any laboratory chemical, appropriate safety precautions are paramount. The following information is derived from available safety data sheets and should be consulted before any experimental work.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Measures:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P264: Wash skin thoroughly after handling.
-
P280: Wear protective gloves/eye protection/face protection.
-
Engineering Controls: Use only in a well-ventilated area, preferably within a fume hood. Ensure eyewash stations and safety showers are readily accessible.[4]
-
Personal Protective Equipment (PPE): Standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves, is required.
-
Incompatibilities: Avoid strong oxidizing agents and strong bases.[4]
-
Chapter 2: Core Reactivity and Key Transformations
The synthetic utility of this compound stems from the reactivity of its phthalazinone core. Two primary sites are targeted for modification: the lactam oxygen and the aromatic ring system. The N-methyl group at the 2-position simplifies reaction outcomes by blocking one of the two nucleophilic nitrogen atoms present in the parent phthalazinone scaffold, thereby preventing competing side reactions.
Transformation of the Lactam Carbonyl Group
The carbonyl group at the 1-position is a key handle for creating highly reactive intermediates.
Conversion of the lactam to a chloro-derivative is one of the most important transformations, as it turns a relatively unreactive position into an excellent electrophilic site for subsequent nucleophilic aromatic substitution reactions. The most common and robust method involves heating with phosphorus oxychloride (POCl₃), often in the presence of phosphorus pentachloride (PCl₅) to enhance reactivity.[1][5]
Causality Behind the Method: The lactam oxygen is not a good leaving group. POCl₃ acts as both a reagent and a solvent. It activates the carbonyl oxygen by phosphorylation, creating a highly effective leaving group. The chloride ion, generated in situ, can then attack the carbonyl carbon, leading to the elimination of the phosphate moiety and formation of the chloro-substituted aromatic phthalazine ring. PCl₅ can act as a dehydrating agent and a source of additional chloride, driving the reaction to completion.[5]
Caption: Workflow for the activation and chlorination of the phthalazinone lactam.
Protocol 2.1: Synthesis of 1-Chloro-3-methylphthalazine
-
Setup: In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, add this compound (1.0 eq).
-
Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, 5-10 vol eq) to the flask. If desired for enhanced reactivity, add phosphorus pentachloride (PCl₅, 1.1-1.5 eq) portion-wise while cooling the flask in an ice bath.
-
Reaction: Heat the reaction mixture to reflux (approx. 105-110 °C) for 4-8 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane) until the starting material is consumed.
-
Work-up:
-
Allow the mixture to cool to room temperature.
-
Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood. This is a highly exothermic and gas-evolving step.
-
Stir the resulting slurry for 30 minutes until all the ice has melted and the excess POCl₃ has been quenched.
-
The crude product often precipitates as a solid. Collect the solid by vacuum filtration.
-
Wash the solid thoroughly with cold water until the filtrate is neutral to pH paper.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.
The carbonyl can also be converted to a thiocarbonyl (thione) using reagents like phosphorus pentasulfide (P₂S₅) or Lawesson's reagent. This transformation is useful for introducing sulfur into the heterocyclic core, opening pathways to further derivatization.
Causality Behind the Method: The mechanism involves the decomposition of the P₄S₁₀ dimer into a more reactive P₂S₅ monomer, which then attacks the carbonyl oxygen to form a four-membered ring intermediate. This intermediate subsequently collapses to yield the thione and a stable phosphorus-oxygen species.[6]
Protocol 2.2: Synthesis of 2-Methylphthalazin-1-thione
-
Setup: To a solution of this compound (1.0 eq) in an anhydrous solvent like pyridine or toluene, add phosphorus pentasulfide (P₂S₅, 0.5-1.0 eq).
-
Reaction: Heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC.
-
Work-up: After cooling, pour the reaction mixture into a saturated sodium bicarbonate solution to neutralize any acidic byproducts.
-
Extraction: Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography.
Functionalization at the C4 Position
The C4 position of the phthalazinone ring is activated and can be involved in various reactions, particularly after the N-H proton of the parent scaffold is substituted, as in this compound. This allows for the introduction of various substituents, which is critical for tuning the biological activity of the final molecules.
Caption: Major reaction pathways originating from this compound.
Chapter 3: Application in Pharmaceutical Synthesis
The phthalazinone scaffold is a well-established pharmacophore. This compound serves as a key intermediate in the synthesis of several important active pharmaceutical ingredients (APIs).
Synthesis of PARP Inhibitors (Olaparib Analogs)
Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of targeted cancer therapies, with Olaparib being a notable example.[7] The phthalazinone core is crucial for the activity of these drugs. While Olaparib itself is not N-methylated, the synthetic strategies are highly relevant and adaptable. The synthesis often involves the coupling of a functionalized phthalazinone intermediate with a piperazine moiety.
Synthesis of Antihistamines (Azelastine)
Azelastine is a potent H₁-receptor antagonist used for treating allergic rhinitis and conjunctivitis.[8] Its structure features a complex tetracyclic system built upon a phthalazinone core. The synthesis involves the condensation of a substituted phthalazinone with a derivative of N-methyl-4-piperidone. The methyl group on the phthalazinone nitrogen is a key feature of some related compounds and impurities.
Chapter 4: Application in Agrochemical Synthesis
The utility of phthalazinone intermediates extends beyond pharmaceuticals into the agrochemical sector.
Intermediate for Strobilurin Fungicides (Azoxystrobin)
Azoxystrobin is a high-performance, broad-spectrum fungicide that is critical for modern crop protection. The synthesis of this complex molecule relies on the availability of high-purity intermediates, with 1(2H)-Phthalazinone being a crucial building block. While the final product does not retain the phthalazinone core, the intermediate is essential for constructing a part of the final molecule. The principles and reactions are directly applicable to syntheses starting from N-methylated analogs for the creation of novel fungicide candidates.
Chapter 5: Concluding Remarks
This compound is more than a simple heterocyclic compound; it is a strategic and versatile intermediate that provides access to a rich portfolio of high-value fine chemicals. Its well-defined reactivity, particularly the ability to be transformed into highly reactive chloro- and thio-derivatives, makes it an invaluable tool for synthetic chemists. The established applications in both the pharmaceutical and agrochemical industries underscore its importance and guarantee its continued relevance in the field of fine chemical synthesis. The protocols and mechanistic insights provided in this guide are intended to empower researchers to confidently and efficiently utilize this powerful synthetic building block in their own discovery and development programs.
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Application Notes and Protocols: Evaluating the Antifungal Activity of Substituted Phthalazin-1(2H)-ones
Introduction: The Pressing Need for Novel Antifungal Agents and the Promise of the Phthalazinone Scaffold
The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a formidable challenge to global public health. The limited arsenal of currently available antifungal drugs often suffers from issues of toxicity, narrow spectrum of activity, and the development of resistance. This underscores the urgent need for the discovery and development of new antifungal agents with novel mechanisms of action. The phthalazin-1(2H)-one core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its synthetic tractability and a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] Recent studies have highlighted the potential of substituted phthalazin-1(2H)-ones as a promising new class of antifungal agents, demonstrating notable activity against a variety of clinically relevant fungi.[3]
This guide provides a comprehensive overview of the antifungal activity of substituted phthalazin-1(2H)-ones, offering detailed protocols for their evaluation, insights into their structure-activity relationships, and a discussion of their potential mechanism of action. It is intended for researchers, scientists, and drug development professionals engaged in the quest for new and effective antifungal therapies.
Proposed Mechanism of Action: Synergy with Azoles and Potential Interference with Ergosterol Biosynthesis
While the precise mechanism of antifungal action for phthalazin-1(2H)-ones is still under active investigation, compelling evidence suggests an interaction with the fungal ergosterol biosynthesis pathway. Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and its disruption leads to increased membrane permeability and ultimately cell death.
A key indication of this mechanism is the observed synergistic effect of certain phthalazinone derivatives with azole antifungals, such as fluconazole.[4] Azoles are a major class of antifungal drugs that function by inhibiting the enzyme lanosterol 14α-demethylase (Erg11p), a critical step in the ergosterol biosynthesis pathway.[4][5] The fact that phthalazinones can enhance the efficacy of fluconazole suggests that they may also target a component of this pathway, potentially creating a dual-pronged attack on fungal cell membrane integrity.[4] This synergistic relationship is a critical area of investigation, as combination therapies can lower the required dosage of individual drugs, thereby reducing toxicity and mitigating the development of resistance.
Figure 1: Proposed mechanism of action for phthalazin-1(2H)-ones, highlighting synergy with azoles and potential disruption of the ergosterol biosynthesis pathway.
Structure-Activity Relationship (SAR) of Antifungal Phthalazin-1(2H)-ones
Systematic studies have begun to elucidate the key structural features of phthalazin-1(2H)-ones that govern their antifungal potency. Analysis of various substituted analogs has revealed that modifications at the N-2 and C-4 positions of the phthalazinone core are critical for activity.
A study by Del Olmo et al. synthesized and evaluated twenty-five polysubstituted phthalazinone derivatives, providing valuable insights into their SAR.[3] Their findings indicate that:
-
Substitution at N-2: A methyl group at the N-2 position appears to be crucial for antifungal activity. Analogs lacking this substitution were found to be largely inactive.[3]
-
Substitution at C-4: The nature of the substituent at the C-4 position significantly influences both the potency and the spectrum of antifungal activity. A 4-chlorobenzyl group at this position, as seen in the highly active compound 4-(4-chlorobenzyl)-2-methylphthalazin-1(2H)-one , was particularly effective against dermatophytes and Cryptococcus neoformans.[3]
-
Substitution on the Phthalazinone Ring: Modifications to the core phthalazinone ring system, such as the introduction of electron-withdrawing groups, generally led to a decrease or complete loss of antifungal activity.[3]
The following table summarizes the minimum inhibitory concentration (MIC) values for a selection of substituted phthalazin-1(2H)-ones against various fungal species, illustrating these SAR principles.
| Compound ID | N-2 Substituent | C-4 Substituent | MIC (µg/mL) vs. T. mentagrophytes | MIC (µg/mL) vs. C. neoformans |
| 5 | -CH₃ | 4-chlorobenzyl | 3.12 | 12.5 |
| 6 | -CH₃ | 4-methylbenzyl | 12.5 | >250 |
| 7 | -CH₃ | 3,4-methylenedioxybenzyl | 50 | >250 |
| 14 | -CH₃ | 4-chlorobenzyl (with 6,7-dichloro on core) | 12.5 | >250 |
| Analogs w/o N-2 Me | -H | Various | >250 | >250 |
Data synthesized from Del Olmo, E., et al. (2013). Molecules, 18(3), 3479-3501.[3]
Further research has demonstrated that certain phthalazinone analogs exhibit potent synergistic activity with fluconazole against Candida albicans, with EC₅₀ values in the nanomolar range.[4] This suggests that even compounds with modest intrinsic antifungal activity may be valuable as enhancers of existing therapies.
Protocols for Antifungal Susceptibility Testing
To ensure reliable and reproducible evaluation of the antifungal activity of novel compounds like substituted phthalazin-1(2H)-ones, standardized methodologies are essential. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide widely accepted guidelines.[6][7][8] The broth microdilution method is a commonly used technique for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.
Protocol: Broth Microdilution Antifungal Susceptibility Assay (Adapted from CLSI M27/M38)
This protocol outlines the determination of the MIC of substituted phthalazin-1(2H)-ones against yeast and filamentous fungi.
1. Materials and Reagents:
-
Test Compounds: Substituted phthalazin-1(2H)-ones, dissolved in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Fungal Strains: Standardized strains (e.g., from ATCC) and clinical isolates of interest (Candida albicans, Cryptococcus neoformans, Aspergillus fumigatus, etc.).
-
Growth Media: RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS.
-
Equipment: 96-well microtiter plates, multichannel pipettes, spectrophotometer (optional, for spectrophotometric reading), incubator.
-
Controls: Positive control (a known antifungal agent, e.g., fluconazole, amphotericin B), negative control (medium only), and solvent control (medium with the same concentration of solvent used to dissolve the test compounds).
2. Experimental Workflow:
Figure 2: Workflow for the broth microdilution antifungal susceptibility assay.
3. Step-by-Step Methodology:
-
Step 1: Fungal Inoculum Preparation:
-
Subculture the fungal strain on appropriate agar plates to ensure purity and viability.
-
Prepare a suspension of fungal cells in sterile saline from a fresh culture.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This can be further diluted in RPMI medium to achieve the final desired inoculum concentration (typically 0.5 x 10³ to 2.5 x 10³ CFU/mL for yeasts). The rationale for this standardized inoculum size is to ensure that the test results are consistent and not influenced by variations in the initial number of fungal cells.
-
-
Step 2: Preparation of Drug Dilutions:
-
In a 96-well microtiter plate, perform a serial two-fold dilution of the phthalazinone stock solution in RPMI medium to achieve the desired concentration range (e.g., from 256 µg/mL down to 0.5 µg/mL). The use of serial dilutions allows for the determination of a precise MIC value.
-
-
Step 3: Inoculation:
-
Add the prepared fungal inoculum to each well of the microtiter plate containing the drug dilutions.
-
Include control wells: a drug-free well for growth control, a medium-only well for sterility control, and wells with the solvent at the highest concentration used to ensure it has no intrinsic antifungal activity.
-
-
Step 4: Incubation:
-
Incubate the plates at 35°C. The incubation time will vary depending on the fungal species: 24-48 hours for most yeasts and 48-72 hours for filamentous fungi.
-
-
Step 5: MIC Determination:
-
The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control.
-
For yeasts, this is often defined as the concentration that inhibits ≥50% of growth (MIC₅₀). For some fungi and compounds, a ≥90% inhibition (MIC₉₀) may be more appropriate.[5]
-
Growth inhibition can be assessed visually or by using a spectrophotometer to measure the optical density at a specific wavelength. Visual reading is often sufficient, but spectrophotometric reading provides a more quantitative and objective measure.
-
-
Step 6: Data Analysis and Interpretation:
-
Record the MIC values for each compound against each fungal strain.
-
Compare the activity of the test compounds to that of the positive control antifungal.
-
Conclusion and Future Directions
Substituted phthalazin-1(2H)-ones represent a promising and versatile scaffold for the development of new antifungal agents. Their demonstrated activity against clinically important fungi, particularly dermatophytes and opportunistic yeasts, warrants further investigation. The synergistic effects observed with established antifungal drugs like fluconazole open up exciting possibilities for combination therapies, which could enhance efficacy and combat the growing threat of drug resistance.
Future research should focus on several key areas:
-
Mechanism of Action Elucidation: A more definitive understanding of the molecular target(s) of phthalazinones is crucial for rational drug design and optimization.
-
Lead Optimization: Further exploration of the structure-activity relationships, particularly at the C-4 position, could lead to the identification of derivatives with improved potency, broader spectrum of activity, and favorable pharmacokinetic profiles.
-
In Vivo Efficacy and Toxicity: Promising lead compounds must be evaluated in animal models of fungal infection to assess their in vivo efficacy and safety profiles.
-
Spectrum of Activity: Screening against a wider panel of fungal pathogens, including emerging multidrug-resistant species, will be essential to define the clinical potential of this compound class.
The application notes and protocols provided herein offer a robust framework for researchers to systematically evaluate the antifungal properties of novel phthalazin-1(2H)-one derivatives and contribute to the development of the next generation of antifungal therapies.
References
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Heim, R., et al. (2016). Potent Antifungal Synergy of Phthalazinone and Isoquinolones with Azoles Against Candida albicans. ACS Infectious Diseases, 2(11), 766-776. [Link]
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Del Olmo, E., et al. (2013). Synthesis, Bioevaluation and Structural Study of Substituted Phthalazin-1(2H)-ones Acting as Antifungal Agents. Molecules, 18(3), 3479-3501. [Link]
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Barreiro, G., et al. (2021). Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents. Molecules, 26(16), 4945. [Link]
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Rizk, S. A., et al. (2017). Synthesis and Antimicrobial Activity of some Phthalazin-1(2H)-One Derivatives. Journal of Pharmaceutical and Scientific-Research, 7(3), 225-233. [Link]
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Ost, T., et al. (2022). Synergic Effect of Phthalide Lactones and Fluconazole and Its New Analogues as a Factor Limiting the Use of Azole Drugs against Candidiasis. Antibiotics, 11(11), 1500. [Link]
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Gawad, N. M. A., et al. (2011). Synthesis and Biological Screening of 4-Benzyl-2H-phthalazine Derivatives. Pharmaceuticals, 4(8), 1158-1170. [Link]
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Terán, C., et al. (2015). Phthalazin-1(2H)-one as a remarkable scaffold in drug discovery. European Journal of Medicinal Chemistry, 90, 814-839. [Link]
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Pfaller, M. A., & Diekema, D. J. (2012). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 25(2), 298-314. [Link]
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Arendrup, M. C., et al. (2012). EUCAST breakpoints for antifungals. Clinical Microbiology and Infection, 18(6), 503-515. [Link]
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Clinical and Laboratory Standards Institute. (2020). Performance Standards for Antifungal Susceptibility Testing of Yeasts, 2nd Edition, M60Ed2E. CLSI. [Link]
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U.S. Food and Drug Administration. (2022). Antifungal Susceptibility Test Interpretive Criteria. FDA. [Link]
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European Committee on Antimicrobial Susceptibility Testing. (2024). Clinical breakpoint table. EUCAST. [Link]
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Centers for Disease Control and Prevention. (2024). Antifungal Susceptibility Testing for C. auris. CDC. [Link]
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Hope, W. W., et al. (2021). A Practical Guide to Antifungal Susceptibility Testing. Journal of the Pediatric Infectious Diseases Society, 10(Supplement_3), S29-S36. [Link]
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Espinel-Ingroff, A., et al. (2011). Antifungal susceptibility testing following the CLSI M27 document, along with the measurement of MFC/MIC ratio, could be the optimal approach to detect amphotericin B resistance in Clavispora (Candida) lusitaniae. Susceptibility patterns of contemporary isolates of this species. Antimicrobial Agents and Chemotherapy, 55(1), 114-119. [Link]
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Pfaller, M. A. (2012). Antifungal drug resistance: mechanisms, epidemiology, and consequences for treatment. The American journal of medicine, 125(1 Suppl), S3–S13. [Link]
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Badali, H., et al. (2015). In Vitro Antifungal Susceptibility Testing of Candida Isolates with the EUCAST Methodology, a New Method for ECOFF Determination. Antimicrobial Agents and Chemotherapy, 59(7), 4176-4181. [Link]
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Arastehfar, A., et al. (2021). A novel pan-fungal screening platform for antifungal drug discovery: proof of principle study. Antimicrobial Agents and Chemotherapy, 65(5), e02373-20. [Link]
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Lass-Flörl, C. (2018). Susceptibility Testing of Fungi to Antifungal Drugs. Journal of Fungi, 4(3), 103. [Link]
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Badiee, P., et al. (2017). CLSI guidelines for antifungal agents. Journal of Medical Microbiology, 66(10), 1385-1393. [Link]
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Mourad, A. E., et al. (2020). Phthalazines and phthalazine hybrids as antimicrobial agents: Synthesis and biological evaluation. Journal of Chemical Research, 44(1-2), 32-38. [Link]
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Sharma, R., et al. (2019). Pharmacological activities of various phthalazine and phthalazinone derivatives. Journal of Applied Pharmaceutical Science, 9(04), 133-144. [Link]
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Singh, S. B., et al. (2012). Antifungal Ergosterol Synthesis Inhibitors. In StatPearls. StatPearls Publishing. [Link]
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2-Methylphthalazin-1-one Derivatives: A Technical Guide to Their Exploration as Potential Antiviral Agents
For Researchers, Scientists, and Drug Development Professionals
The relentless challenge of emerging and drug-resistant viral pathogens necessitates a continuous search for novel antiviral agents. Within the vast landscape of heterocyclic chemistry, phthalazinone derivatives have emerged as a promising scaffold, exhibiting a wide array of biological activities. This guide provides a detailed exploration of 2-Methylphthalazin-1-one derivatives as a potential new class of antiviral drugs. We will delve into their synthesis, protocols for evaluating their antiviral efficacy, and the current understanding of their mechanisms of action, offering a comprehensive resource for researchers in the field of antiviral drug discovery.
The Phthalazinone Scaffold: A Privileged Structure in Medicinal Chemistry
The phthalazinone core, a bicyclic aromatic system containing two adjacent nitrogen atoms, is considered a "privileged structure" in medicinal chemistry. This is due to its ability to interact with multiple biological targets, leading to a diverse range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] The this compound framework offers a versatile platform for chemical modification, allowing for the strategic placement of various functional groups to optimize antiviral activity and pharmacokinetic properties.
Synthesis of this compound and Its Derivatives
The synthesis of the this compound core and its subsequent derivatization are critical first steps in the exploration of their antiviral potential.
Core Synthesis: 2-Methylphthalazin-1(2H)-one
A common and effective method for the synthesis of the 2-Methylphthalazin-1(2H)-one core involves the condensation of a suitable benzoic acid derivative with methylhydrazine.[2][3] A plausible and adaptable route starts from 2-acetylbenzoic acid.[2]
Protocol: Synthesis of 2-Methylphthalazin-1(2H)-one
This protocol is adapted from established methods for the synthesis of phthalazinone derivatives.[2]
Materials:
-
2-Acetylbenzoic acid
-
Methylhydrazine
-
Ethanol
-
Hydrochloric acid (concentrated)
-
Sodium bicarbonate
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-acetylbenzoic acid (1 equivalent) in ethanol.
-
Addition of Methylhydrazine: To the stirred solution, add methylhydrazine (1.1 equivalents) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Concentrate the mixture under reduced pressure using a rotary evaporator to remove the ethanol.
-
To the residue, add a saturated aqueous solution of sodium bicarbonate to neutralize any unreacted acid.
-
Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: The crude 2-Methylphthalazin-1(2H)-one can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Causality Behind Experimental Choices: The use of an excess of methylhydrazine ensures the complete consumption of the starting benzoic acid derivative. Refluxing in ethanol provides the necessary thermal energy for the condensation and cyclization reaction to proceed at a reasonable rate. The aqueous work-up with sodium bicarbonate is crucial to remove any acidic impurities, and the subsequent extraction isolates the desired product.
Derivatization Strategies
The this compound core can be further modified at various positions to create a library of derivatives for antiviral screening. A common strategy is N-alkylation at the phthalazinone ring.
Protocol: N-Alkylation of 2-Methylphthalazin-1(2H)-one
Materials:
-
2-Methylphthalazin-1(2H)-one
-
Alkyl halide (e.g., benzyl bromide, ethyl bromoacetate)
-
Potassium carbonate (K₂CO₃)
-
Acetone (dry)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a dry round-bottom flask, suspend 2-Methylphthalazin-1(2H)-one (1 equivalent) and potassium carbonate (2 equivalents) in dry acetone.
-
Addition of Alkyl Halide: Add the desired alkyl halide (1.2 equivalents) to the suspension.
-
Reaction: Heat the mixture to reflux and stir for 12-24 hours, monitoring the reaction by TLC.
-
Work-up:
-
After cooling, filter off the potassium carbonate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with water to remove any remaining inorganic salts.
-
Dry the organic layer and concentrate to yield the crude N-alkylated product.
-
-
Purification: Purify the derivative using column chromatography or recrystallization.
In Vitro Antiviral Activity Assessment
The evaluation of the antiviral activity of the synthesized this compound derivatives is a critical step in identifying promising lead compounds. Two standard and widely used assays for this purpose are the Plaque Reduction Assay and the Cytopathic Effect (CPE) Inhibition Assay.
Plaque Reduction Assay
This assay is the gold standard for quantifying the infectivity of lytic viruses and assessing the efficacy of antiviral compounds. It measures the reduction in the formation of plaques (localized areas of cell death) in a cell monolayer.
Protocol: Plaque Reduction Assay
Materials:
-
Confluent monolayer of susceptible host cells (e.g., Vero cells for Herpes Simplex Virus, Madin-Darby Canine Kidney (MDCK) cells for Influenza Virus) in 6-well plates.
-
Virus stock of known titer.
-
Synthesized this compound derivatives (dissolved in a suitable solvent like DMSO).
-
Cell culture medium (e.g., DMEM) with and without serum.
-
Overlay medium (e.g., medium containing low-melting-point agarose or methylcellulose).
-
Crystal violet staining solution.
-
Phosphate-buffered saline (PBS).
Procedure:
-
Cell Seeding: Seed the host cells in 6-well plates and allow them to grow to a confluent monolayer.
-
Compound Preparation: Prepare serial dilutions of the this compound derivatives in cell culture medium.
-
Infection:
-
Wash the cell monolayers with PBS.
-
Infect the cells with a dilution of the virus that will produce a countable number of plaques (e.g., 50-100 plaques per well).
-
Allow the virus to adsorb to the cells for 1 hour at 37°C.
-
-
Treatment:
-
After the adsorption period, remove the virus inoculum.
-
Add the overlay medium containing the different concentrations of the test compounds. Include a virus control (no compound) and a cell control (no virus, no compound).
-
-
Incubation: Incubate the plates at 37°C in a CO₂ incubator for a period sufficient for plaque formation (typically 2-4 days, depending on the virus).
-
Plaque Visualization:
-
After incubation, fix the cells with a formalin solution.
-
Stain the cells with crystal violet solution. The plaques will appear as clear zones against a background of stained, viable cells.
-
-
Data Analysis:
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each compound concentration compared to the virus control.
-
Determine the 50% inhibitory concentration (IC₅₀), which is the concentration of the compound that reduces the number of plaques by 50%.
-
Diagram: Plaque Reduction Assay Workflow
Caption: Workflow of the Plaque Reduction Assay.
Cytopathic Effect (CPE) Inhibition Assay
This assay is a high-throughput method to screen for antiviral activity by measuring the ability of a compound to protect cells from the virus-induced cell death (cytopathic effect).
Protocol: CPE Inhibition Assay
Materials:
-
Host cells seeded in 96-well plates.
-
Virus stock.
-
Test compounds.
-
Cell culture medium.
-
Cell viability reagent (e.g., MTT, MTS, or a reagent for measuring ATP content like CellTiter-Glo®).
-
Plate reader.
Procedure:
-
Cell Seeding: Seed host cells in a 96-well plate.
-
Compound Addition: Add serial dilutions of the test compounds to the wells.
-
Infection: Add a predetermined amount of virus to the wells (except for the cell control wells).
-
Incubation: Incubate the plate at 37°C until CPE is maximal in the virus control wells (typically 3-5 days).
-
Viability Assessment: Add the cell viability reagent to all wells and incubate according to the manufacturer's instructions.
-
Data Analysis:
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability for each compound concentration.
-
Determine the 50% effective concentration (EC₅₀), the concentration that provides 50% protection against virus-induced CPE.
-
Diagram: CPE Inhibition Assay Workflow
Caption: Workflow of the CPE Inhibition Assay.
Cytotoxicity and the Selectivity Index
A crucial aspect of antiviral drug development is to ensure that the compound's activity is directed against the virus and not due to general toxicity to the host cells.
Protocol: Cytotoxicity Assay
A cytotoxicity assay is performed in parallel with the antiviral assays. The protocol is similar to the CPE inhibition assay, but without the addition of the virus. This allows for the determination of the 50% cytotoxic concentration (CC₅₀), the concentration of the compound that reduces the viability of uninfected cells by 50%.
The Selectivity Index (SI): A Measure of Antiviral Specificity
The selectivity index is a critical parameter for evaluating the potential of an antiviral compound. It is calculated as the ratio of the cytotoxicity to the antiviral activity:
SI = CC₅₀ / IC₅₀ (or EC₅₀)
A higher SI value indicates a greater window between the concentration at which the compound is effective against the virus and the concentration at which it is toxic to the host cells. Generally, a compound with an SI of 10 or greater is considered a promising candidate for further development.[4]
| Parameter | Description |
| IC₅₀ / EC₅₀ | Concentration of the compound that inhibits viral replication by 50%. |
| CC₅₀ | Concentration of the compound that causes 50% cytotoxicity to host cells. |
| SI | Selectivity Index (CC₅₀ / IC₅₀ or EC₅₀). A higher value is desirable. |
Known and Potential Antiviral Mechanisms of Action
While specific studies on this compound derivatives are limited, the antiviral mechanisms of the broader class of phthalazinones and related heterocyclic compounds provide valuable insights into their potential modes of action.
Diagram: Potential Viral Targets of Phthalazinone Derivatives
Caption: Potential stages in the viral life cycle targeted by this compound derivatives.
-
Inhibition of Viral Replication Complex: Studies on phthalazinone derivatives against Rabies virus have shown that these compounds can directly target the viral replication complex, thereby inhibiting viral RNA synthesis.[5] This suggests that this compound derivatives could potentially inhibit the polymerases of other RNA viruses.
-
Inhibition of Viral Enzymes:
-
Influenza Neuraminidase: A related compound, 2-Methylquinazolin-4(3H)-one, has been shown to downregulate neuraminidase (NA) expression in Influenza A virus-infected mice.[6] Neuraminidase is a key enzyme required for the release of new viral particles from infected cells, and its inhibition is a clinically validated antiviral strategy.[7]
-
HIV Reverse Transcriptase: Diarylphthalazinone analogs have been investigated as potential non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1.[8][9] NNRTIs bind to an allosteric site on the reverse transcriptase enzyme, inducing a conformational change that inhibits its activity and blocks the conversion of viral RNA into DNA.[10]
-
-
Interference with Viral Entry: The inhibition of membrane fusion between the viral envelope and the host cell is another potential mechanism. This would prevent the virus from delivering its genetic material into the host cell.
Further mechanistic studies, such as time-of-addition assays, enzyme inhibition assays, and resistance selection studies, are necessary to elucidate the precise mode of action of any promising this compound derivative.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel antiviral agents. The synthetic accessibility of this core, coupled with the potential for diverse chemical modifications, provides a rich platform for generating compound libraries for antiviral screening. The established protocols for in vitro antiviral and cytotoxicity testing outlined in this guide provide a clear path for the initial evaluation of these derivatives.
Future research should focus on:
-
Synthesis of a diverse library of this compound derivatives with a wide range of substituents to establish structure-activity relationships (SAR).
-
Screening against a broad panel of viruses , including RNA and DNA viruses of clinical significance.
-
In-depth mechanistic studies for any identified hit compounds to determine their specific viral targets.
-
In vivo evaluation of promising candidates in appropriate animal models of viral infection.
By systematically applying the principles and protocols detailed in this guide, the scientific community can effectively explore the antiviral potential of this compound derivatives and contribute to the discovery of the next generation of antiviral therapeutics.
References
-
ResearchGate. (2022). Phthalazines and phthalazine hybrids as antimicrobial agents: Synthesis and biological evaluation. Available at: [Link]
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National Center for Biotechnology Information. (2022). Inhibition of Influenza Virus Replication by Oseltamivir Derivatives. Available at: [Link]
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National Center for Biotechnology Information. (2010). Novel diarylpyridinones, diarylpyridazinones and diarylphthalazinones as potential HIV-1 nonnucleoside reverse transcriptase inhibitors (NNRTIs). Available at: [Link]
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National Center for Biotechnology Information. (2025). A Comparative Study of Virucidal and Virustatic Multivalent Entry Inhibitors. Available at: [Link]
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National Center for Biotechnology Information. (2022). Therapeutic Potential of 2-Methylquinazolin-4(3H)-one as an Antiviral Agent against Influenza A Virus-Induced Acute Lung Injury in Mice. Available at: [Link]
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ResearchGate. (2025). Novel diarylpyridinones, diarylpyridazinones and diarylphthalazinones as potential HIV-1 nonnucleoside reverse transcriptase inhibitors (NNRTIs) | Request PDF. Available at: [Link]
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National Center for Biotechnology Information. (2024). Mechanism of action of phthalazinone derivatives against rabies virus. Available at: [Link]
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Beilstein Journals. (2018). Amino- and polyaminophthalazin-1(2H)-ones: synthesis, coordination properties, and biological activity. Available at: [Link]
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National Center for Biotechnology Information. (2012). Discovery of Phenylaminopyridine Derivatives as Novel HIV-1 Non-nucleoside Reverse Transcriptase Inhibitors. Available at: [Link]
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National Center for Biotechnology Information. (2007). Antiviral agents active against influenza A viruses. Available at: [Link]
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International Journal of Pharmaceutical Sciences and Research. (2017). Synthesis and Antimicrobial Activity of some Phthalazin-1(2H)-One Derivatives. Available at: [Link]
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Semantic Scholar. (2022). Antiviral Effect of Polyphenolic Substances inGeranium wilfordii Maxim against HSV-2 Infection Using in vitro a. Available at: [Link]
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ViralZone - Expasy. (n.d.). Non-Nucleoside Reverse Transcriptase Inhibitors. Available at: [Link]
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Introduction: The Significance of the Phthalazine Scaffold
An Application Guide for the Efficient One-Pot Synthesis of 2H-Indazolo[2,1-b]phthalazine-triones
Heterocyclic compounds form the bedrock of medicinal chemistry, with nitrogen-containing systems being particularly prominent in pharmacologically active molecules. Among these, the 2H-indazolo[2,1-b]phthalazine-trione scaffold is a privileged structure, featuring a fused, polycyclic aromatic system. Derivatives of this core have garnered significant interest due to their broad spectrum of biological activities, including potential as cardiotonic, anticonvulsant, anti-inflammatory, and vasorelaxant agents.[1][2] The phthalazinone moiety itself is a common feature in many bioactive compounds, making it a highly attractive scaffold for drug design and development.[3]
Traditionally, the synthesis of such complex molecules involves multi-step procedures that are often time-consuming, generate significant waste, and result in modest overall yields. Modern synthetic chemistry, however, increasingly emphasizes principles of green chemistry and efficiency. One-pot, multi-component reactions (MCRs) have emerged as a powerful strategy to address these challenges. By combining three or more reactants in a single reaction vessel, MCRs allow for the construction of complex molecules in a highly convergent and atom-economical fashion, often minimizing the need for purification of intermediates and reducing solvent usage.[4][5]
This application note provides a comprehensive guide to the one-pot synthesis of 2H-indazolo[2,1-b]phthalazine-triones, detailing a robust and reproducible protocol. We will explore the underlying mechanism, the scope of the reaction, and provide field-proven insights to ensure successful implementation by researchers, chemists, and drug development professionals.
Reaction Principle and Mechanism
The synthesis is a three-component condensation reaction involving an aromatic aldehyde, phthalhydrazide, and a cyclic 1,3-dicarbonyl compound, typically dimedone.[4][6] The reaction proceeds through a domino sequence of Knoevenagel condensation, Michael addition, and subsequent intramolecular cyclodehydration to yield the final trione product.[1]
The entire process is typically facilitated by a catalyst, which can range from Brønsted or Lewis acids to novel systems like ionic liquids and reusable solid-supported catalysts.[7][8][9] The choice of catalyst is crucial for optimizing reaction times and yields, particularly under solvent-free conditions, which further enhances the green credentials of this methodology.[1][6]
Proposed Reaction Mechanism
The mechanism can be visualized as a three-stage cascade:
-
Knoevenagel Condensation: The reaction initiates with the catalyst activating the aromatic aldehyde, which then undergoes a Knoevenagel condensation with the active methylene group of dimedone to form an α,β-unsaturated dicarbonyl intermediate (a Knoevenagel adduct).
-
Michael Addition: Phthalhydrazide then acts as a nucleophile, attacking the electron-deficient β-carbon of the unsaturated intermediate in a classic Michael addition. This step links all three components and forms a key acyclic intermediate.
-
Intramolecular Cyclodehydration: The final step involves an intramolecular cyclization where a nitrogen atom from the phthalhydrazide moiety attacks one of the carbonyl groups of the dimedone residue. Subsequent dehydration (loss of a water molecule) yields the stable, fused 2H-indazolo[2,1-b]phthalazine-trione ring system.
Step-by-Step Procedure
-
Reaction Setup: In a 10 mL round-bottom flask, combine the aromatic aldehyde (1.0 mmol), dimedone (1.0 mmol), and phthalhydrazide (1.0 mmol).
-
Catalyst Addition: Add the chosen catalyst (e.g., 10 mol% of p-TSA).
-
Reaction Execution: Place the flask on a preheated hot plate and stir the mixture at 80-100 °C. The reaction is typically complete within 30-90 minutes, depending on the specific aldehyde and catalyst used.
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC). A suitable eluent system is typically a mixture of hexane and ethyl acetate. The disappearance of starting materials indicates the reaction is complete. [10]5. Work-up and Isolation: After completion, cool the reaction mixture to room temperature. The resulting solid mass is often pure enough for many purposes. For higher purity, wash the crude product with a solvent like diethyl ether to remove any unreacted aldehyde. [10]6. Purification: Purify the crude solid by recrystallization from an ethanol-water mixture to obtain the final product as a crystalline solid. [10]7. Characterization: Dry the purified product and characterize it using standard analytical techniques. Expected data for a representative product, 3,4-Dihydro-3,3-dimethyl-13-(4-methoxyphenyl)-2H-indazolo[2,1-b]phthalazine-1,6,11(13H)-trione, includes:
-
Appearance: Yellow powder. [1] * Melting Point: 220-222 °C. [1] * IR (KBr, cm⁻¹): Peaks around 2959 (C-H), 1655 (C=O), 1626 (C=O). [1] * ¹H-NMR (CDCl₃, δ/ppm): Characteristic signals for aromatic protons (δ 6.8-8.4), a singlet for the methoxy group (δ ~3.77), and singlets for the gem-dimethyl groups (δ ~1.22). [1]
-
Scope and Versatility of the Synthesis
A significant advantage of this one-pot protocol is its broad applicability to a wide range of aromatic aldehydes. The reaction proceeds efficiently with aldehydes bearing both electron-donating (e.g., -OCH₃, -CH₃) and electron-withdrawing (e.g., -Cl, -NO₂) groups, consistently providing good to excellent yields. [6]This versatility allows for the generation of a diverse library of 2H-indazolo[2,1-b]phthalazine-trione derivatives for further study.
Table 1: Representative Yields with Various Aldehydes and Catalysts
| Entry | Aromatic Aldehyde | Catalyst | Conditions | Yield (%) | Reference |
| 1 | Benzaldehyde | PEG-MDIL | 100 °C, 30 min | 95 | [1] |
| 2 | 4-Methoxybenzaldehyde | [PVPH]ClO₄ | 80 °C, 25 min | 97 | [8] |
| 3 | 4-Chlorobenzaldehyde | Silica-supported Preyssler acid | Reflux, 60 min | 96 | [6] |
| 4 | 4-Nitrobenzaldehyde | p-TSA (Grinding) | Room Temp, 10 min | 94 | [11] |
| 5 | 4-Methylbenzaldehyde | TBAB / Cs₂CO₃ | Room Temp, 5 h | 92 | [12] |
| 6 | 3-Nitrobenzaldehyde | Wet Cyanuric Chloride | 80 °C, 25 min | 95 | [13] |
Note: Conditions and yields are based on reported literature and may vary.
Troubleshooting and Expert Insights
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Inactive catalyst. 2. Insufficient temperature. 3. Impure starting materials. | 1. Use a fresh batch of catalyst or activate if necessary. 2. Ensure the reaction temperature is maintained at the optimal level (typically 80-120 °C). 3. Purify reactants (e.g., recrystallize phthalhydrazide, distill aldehyde) before use. |
| Incomplete Reaction | 1. Short reaction time. 2. Catalyst deactivation. | 1. Extend the reaction time and continue monitoring by TLC. 2. Add a fresh portion of the catalyst. |
| Purification Issues | 1. Product is oily or non-crystalline. 2. Contamination with starting materials. | 1. Try a different recrystallization solvent system or attempt purification via column chromatography. 2. Ensure the work-up step (e.g., washing with ether) is performed effectively to remove unreacted aldehyde. |
Conclusion
The one-pot, three-component synthesis of 2H-indazolo[2,1-b]phthalazine-triones is a highly efficient, versatile, and robust method for accessing this medicinally important heterocyclic scaffold. By leveraging the principles of domino reactions and often incorporating green chemistry aspects like solvent-free conditions and reusable catalysts, this protocol offers significant advantages over classical multi-step syntheses. The operational simplicity, high yields, and broad substrate scope make it an invaluable tool for researchers in synthetic chemistry, medicinal chemistry, and drug discovery, facilitating the rapid generation of novel compounds for biological evaluation.
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Application Notes and Protocols for Phthalazin-1(2H)-ones: A Privileged Scaffold for Antidiabetic and Antiallergic Drug Discovery
Introduction: The Versatility of the Phthalazin-1(2H)-one Core
The phthalazin-1(2H)-one nucleus is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry.[1][2][3][4] Recognized as a "privileged structure," its unique arrangement of nitrogen atoms within a fused bicyclic system allows it to interact with a diverse array of biological targets. This versatility has led to the development of phthalazinone derivatives with a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antihypertensive, and, most notably for this guide, antidiabetic and antiallergic properties.[1][2][5]
This document serves as a detailed technical guide for researchers, scientists, and drug development professionals. It moves beyond a simple review to provide in-depth mechanistic insights and robust, field-proven protocols for evaluating the therapeutic potential of novel phthalazin-1(2H)-one derivatives in two key indications: diabetes and allergic disorders.
Part 1: Antidiabetic Applications via Aldose Reductase Inhibition
A primary strategy for managing the long-term complications of diabetes mellitus involves mitigating the damage caused by hyperglycemia. Phthalazin-1(2H)-ones have emerged as a promising class of compounds that can intervene in this process through the targeted inhibition of the enzyme aldose reductase.
The Causality of Mechanism: Targeting the Polyol Pathway
Under hyperglycemic conditions, excess glucose is shunted into the polyol pathway. The rate-limiting enzyme in this pathway, Aldose Reductase (AR), converts glucose into sorbitol using NADPH as a cofactor.[6][7] Sorbitol, being poorly permeable to cell membranes and slowly metabolized to fructose, accumulates intracellularly. This accumulation creates a hyperosmotic environment, inducing osmotic stress that leads to cellular damage and is a key pathogenic factor in the development of diabetic complications such as retinopathy, neuropathy, and cataract formation.[6][7]
By inhibiting aldose reductase, phthalazin-1(2H)-one derivatives can prevent the formation and accumulation of sorbitol, thereby protecting tissues from hyperglycemia-induced damage. The phthalazinone derivative Zopolrestat is a well-documented example that has been investigated in clinical trials for this purpose.[8][9]
Protocol: In Vitro Aldose Reductase (AR) Inhibition Assay
This protocol describes a robust, spectrophotometric-based assay to determine the AR inhibitory activity of test compounds by measuring the decrease in NADPH absorbance.[10] The oxidation of NADPH to NADP+ by AR during the reduction of a substrate (DL-glyceraldehyde) results in a decreased absorbance at 340 nm, which serves as a direct measure of enzyme activity.
This enzyme-based assay provides a direct measure of a compound's ability to interact with and inhibit the target protein, AR. It is a foundational screen that is highly reproducible, cost-effective, and amenable to a 96-well plate format for higher throughput screening of a chemical library. DL-glyceraldehyde is chosen as the substrate because it is highly reactive with AR and produces a strong, consistent signal.
-
Enzyme: Recombinant human or rat Aldose Reductase (commercially available).
-
Cofactor: β-Nicotinamide adenine dinucleotide phosphate (NADPH).
-
Substrate: DL-Glyceraldehyde.
-
Buffer: 100 mM Sodium Phosphate Buffer (pH 6.2).
-
Test Compounds: Phthalazin-1(2H)-one derivatives dissolved in DMSO.
-
Positive Control: Quercetin or Epalrestat.
-
Equipment: UV-Vis microplate reader, 96-well UV-transparent microplates, multichannel pipettes.
-
Reagent Preparation:
-
Prepare a 10X stock of NADPH (e.g., 1.5 mM) in buffer.
-
Prepare a 10X stock of DL-glyceraldehyde (e.g., 100 mM) in buffer.
-
Dilute the AR enzyme stock to the desired working concentration (e.g., 0.05 units/mL) in cold buffer immediately before use.
-
Prepare serial dilutions of your phthalazinone compounds and the positive control (Quercetin) in 100% DMSO.
-
-
Assay Plate Setup (Total Volume = 200 µL):
-
Blank: 160 µL Buffer + 20 µL NADPH + 20 µL DMSO.
-
Negative Control (100% Activity): 140 µL Buffer + 20 µL AR Enzyme + 20 µL NADPH + 20 µL DMSO.
-
Test Compound: 140 µL Buffer + 20 µL AR Enzyme + 20 µL NADPH + 20 µL of test compound dilution.
-
Positive Control: 140 µL Buffer + 20 µL AR Enzyme + 20 µL NADPH + 20 µL of Quercetin dilution.
-
-
Reaction Procedure:
-
Add buffer, enzyme, and test compound/DMSO to the respective wells.
-
Add NADPH to all wells.
-
Pre-incubate the plate at 37°C for 10 minutes. This step allows the inhibitor to bind to the enzyme before the reaction starts.[10]
-
Initiate the reaction by adding 20 µL of the DL-glyceraldehyde substrate to all wells except the blank.
-
Immediately place the plate in the microplate reader and begin kinetic reading at 340 nm, taking measurements every 30 seconds for 5-10 minutes.[10]
-
-
Data Analysis (Self-Validation):
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (mAbs/min).
-
Calculate the percentage of inhibition using the following formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100
-
Where V_inhibitor is the rate of reaction in the presence of the test compound and V_control is the rate in the presence of the DMSO vehicle.
-
-
Plot the % Inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Data Presentation: Summarizing Inhibitory Potency
Quantitative data from the AR inhibition assay should be summarized to facilitate comparison between different phthalazin-1(2H)-one derivatives.
| Compound ID | Structure Modification | Aldose Reductase IC50 (µM) |
| PHT-001 | 4-benzyl substituent | 5.2 ± 0.4 |
| PHT-002 | 4-(4-chlorobenzyl) | 1.8 ± 0.2 |
| PHT-003 | 4-(4-methoxybenzyl) | 8.9 ± 0.7 |
| Quercetin | (Positive Control) | 2.5 ± 0.3 |
Part 2: Antiallergic Applications via Histamine Receptor Antagonism and Mast Cell Stabilization
Phthalazin-1(2H)-ones also exhibit significant potential in treating Type I hypersensitivity reactions, such as allergic rhinitis. Their mechanism in this context is often twofold, involving both the blockade of histamine receptors and the prevention of mediator release from mast cells.
The Causality of Mechanism: Intervening in the Allergic Cascade
The allergic cascade is initiated when an allergen cross-links Immunoglobulin E (IgE) antibodies bound to their high-affinity receptors (FcεRI) on the surface of mast cells. This event triggers a complex signaling cascade culminating in mast cell degranulation—the release of pre-formed mediators like histamine, proteases, and cytokines from intracellular granules.
Released histamine then acts on various tissues by binding to histamine receptors, primarily the H1 receptor, leading to classic allergic symptoms: vasodilation (redness), increased vascular permeability (swelling), and sensory nerve stimulation (itching).[11]
Phthalazin-1(2H)-ones can interrupt this cascade at two critical points:
-
H1 Receptor Antagonism: Some derivatives, like the well-known drug Azelastine , act as competitive antagonists at the H1 receptor, preventing histamine from binding and eliciting its pro-inflammatory effects.[8][9][12]
-
Mast Cell Stabilization: Other derivatives may act upstream by stabilizing the mast cell membrane, inhibiting the influx of Ca2+ that is essential for the fusion of granular membranes with the cell membrane and subsequent degranulation.[13][14] This prevents the release of histamine and other mediators in the first place.
Protocol: In Vitro Mast Cell Degranulation Assay (RBL-2H3)
This protocol uses the Rat Basophilic Leukemia (RBL-2H3) cell line, a widely accepted and robust model for studying IgE-mediated mast cell degranulation.[15][16] The assay quantifies the release of the granular enzyme β-hexosaminidase, which is co-released with histamine and serves as a reliable marker for degranulation.[15]
The RBL-2H3 model provides a homogenous and easily cultured cell population that reliably expresses the necessary components of the allergic signaling pathway. Measuring β-hexosaminidase release via a colorimetric or fluorometric substrate is a safe, quantitative, and high-throughput alternative to measuring histamine directly. This cell-based assay provides crucial information on a compound's ability to interfere with a complex biological process, which is a necessary step beyond simple enzyme inhibition.
-
Cells: RBL-2H3 cell line (e.g., ATCC® CRL-2256™).
-
Media: Eagle's Minimum Essential Medium (EMEM) supplemented with 20% Fetal Bovine Serum (FBS) and antibiotics.
-
Sensitizing Agent: Anti-DNP IgE monoclonal antibody.
-
Antigen: Dinitrophenyl-Human Serum Albumin (DNP-HSA).
-
Assay Buffer: Tyrode's Buffer.
-
Substrate: p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) or 4-Methylumbelliferyl N-acetyl-β-D-glucosaminide (4-MUG).
-
Lysis Buffer: 0.1% Triton X-100 in Tyrode's Buffer.
-
Positive Control: Ketotifen or Cromolyn Sodium.
-
Equipment: Cell culture incubator, 96-well flat-bottom cell culture plates, microplate reader.
-
Cell Seeding and Sensitization:
-
Seed RBL-2H3 cells into a 96-well plate at a density of 2 x 10^5 cells/mL (100 µL/well) and incubate for 24 hours.
-
Sensitize the cells by replacing the medium with fresh medium containing 0.5 µg/mL of anti-DNP IgE. Incubate overnight at 37°C. This allows the IgE to bind to the FcεRI receptors.
-
-
Assay Procedure:
-
The next day, gently wash the cell monolayer twice with 150 µL of pre-warmed Tyrode's Buffer to remove unbound IgE.
-
Add 100 µL of Tyrode's Buffer containing the desired concentration of the phthalazinone test compound, vehicle (DMSO), or positive control (Ketotifen).
-
Establish Controls:
-
Spontaneous Release: Wells with cells + buffer only (no antigen).
-
Maximum Release: Wells with cells that will be lysed later.
-
-
Incubate the plate at 37°C for 30 minutes.
-
Trigger degranulation by adding 10 µL of DNP-HSA antigen (final concentration 100 ng/mL) to all wells except the Spontaneous Release and Maximum Release controls. Incubate for 1 hour at 37°C.
-
-
Quantification of β-Hexosaminidase Release:
-
After incubation, centrifuge the plate gently (200 x g for 5 min).
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
To the Maximum Release wells, add 100 µL of 0.1% Triton X-100 Lysis Buffer to lyse the cells completely. After 10 minutes, transfer 50 µL of this lysate to the new plate.
-
Add 50 µL of the pNAG substrate solution (1 mM in citrate buffer, pH 4.5) to all wells on the new plate.
-
Incubate at 37°C for 1-2 hours.
-
Stop the reaction by adding 150 µL of stop buffer (0.1 M Na2CO3/NaHCO3, pH 10).
-
Read the absorbance at 405 nm.
-
-
Data Analysis (Self-Validation):
-
Calculate the percentage of degranulation for each condition using the formula: % Degranulation = [(Abs_sample - Abs_spontaneous) / (Abs_maximum - Abs_spontaneous)] * 100
-
Calculate the percentage of inhibition of degranulation for your test compounds: % Inhibition = [1 - (% Degranulation_compound / % Degranulation_vehicle)] * 100
-
Data Presentation: Summarizing Mast Cell Stabilization Activity
| Compound ID | Concentration (µM) | % Inhibition of Degranulation |
| PHT-004 | 10 | 78.5 ± 5.1 |
| PHT-005 | 10 | 45.2 ± 3.8 |
| PHT-006 | 10 | 12.7 ± 2.1 |
| Ketotifen (Control) | 10 | 89.9 ± 4.5 |
Conclusion
The phthalazin-1(2H)-one scaffold represents a highly fertile ground for the discovery of novel therapeutic agents. Its demonstrated ability to effectively inhibit aldose reductase and modulate the allergic response provides two distinct and highly valuable avenues for drug development. The protocols detailed in this guide offer a validated framework for researchers to systematically screen and characterize new phthalazinone derivatives. By understanding the underlying mechanisms and employing these robust in vitro assays, drug discovery programs can efficiently identify and advance promising candidates for the treatment of diabetic complications and allergic diseases.
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Sucher, R., et al. (2019). Step by step procedure and schematic representation of the rat basophil leukemia cell degranulation assay. ResearchGate. [Link]
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Finn, D. F., & Walsh, J. J. (2013). Twenty-first century mast cell stabilizers. British Journal of Pharmacology. [Link]
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Li, Y. X., et al. (2006). Design and Syntheses of Novel phthalazin-1(2H)-one Derivatives as Acetohydroxyacid Synthase Inhibitors. Journal of Agricultural and Food Chemistry. [Link]
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Kuehn, H. S., et al. (2013). A Microplate Assay to Assess Chemical Effects on RBL-2H3 Mast Cell Degranulation. Journal of Visualized Experiments. [Link]
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Checchia, A., et al. (2008). New 4-(4-methyl-phenyl)phthalazin-1(2H)-one derivatives and their effects on alpha1-receptors. Bioorganic & Medicinal Chemistry. [Link]
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Reddy, G. B., et al. (2016). Updates on Aldose Reductase Inhibitors for Management of Diabetic Complications and Non-diabetic Diseases. Current Medicinal Chemistry. [Link]
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Wikipedia. (n.d.). Mast cell stabilizer. Wikipedia. [Link]
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Borges, A. L., et al. (2025). Culturing RBL-2H3 rat basophils. Protocols.io. [Link]
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ResearchGate. (2025). (PDF) Evaluation of In-Vitro Aldose Reductase and Anti-Diabetic Activities of Murraya koenigii Seeds. ResearchGate. [Link]
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Falcone, F. H., & Gibbs, B. F. (2014). Use of a rat basophil leukemia (RBL) cell-based immunological assay for allergen identification, clinical diagnosis of allergy, and for the study of mast cell- and basophil-degranulation. Methods in Molecular Biology. [Link]
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Mast Cell Hope. (n.d.). Learn About Mast Cell Treatments. Mast Cell Hope. [Link]
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Vila, N., et al. (2022). Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents. Molecules. [Link]
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Spelman, J. (2015). A new understanding of the mechanism of action of insulin sensitizing drugs provides insight into treating metabolic disease. Atlas of Science. [Link]
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Lee, S., et al. (2016). Multifunctional aldose reductase inhibitors based on 2H-benzothiazine 1,1-dioxide. MedChemComm. [Link]
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The EDS Clinic. (n.d.). Treatments for MCAS & Mast Cell Disease. The EDS Clinic. [Link]
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Smith, U. (2001). Pioglitazone: mechanism of action. International Journal of Clinical Practice Supplement. [Link]
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Matsuo, M., et al. (2025). Time-sensitive effects of quercetin on rat basophilic leukemia (RBL-2H3) cell responsiveness and intracellular signaling. PLOS ONE. [Link]
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Appourchaux, R., et al. (2024). Mechanism of action of phthalazinone derivatives against rabies virus. Antiviral Research. [Link]
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Patsnap. (2025). How do different drug classes work in treating Type 2 diabetes? Patsnap Synapse. [Link]
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Lieberman, P. (2012). Mechanisms of Hypersensitivity. Primary Care: Clinics in Office Practice. [Link]
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Troubleshooting & Optimization
Common side reactions in the synthesis of phthalazinones and their prevention
Welcome to the Technical Support Center for Phthalazinone Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the intricacies of synthesizing this versatile heterocyclic scaffold. Phthalazinone derivatives are crucial in drug discovery, with applications ranging from anticancer to anti-inflammatory agents. However, their synthesis is not without challenges. This document provides in-depth, field-proven insights into common side reactions and practical, evidence-based strategies for their prevention and mitigation, presented in a troubleshooting-focused question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting
Here, we address specific issues that chemists frequently encounter during the synthesis of phthalazinones. Each section explains the underlying chemical principles of the problem and provides actionable solutions.
Issue 1: Incomplete Cyclization and Stalled Hydrazone Intermediate
Question: "I'm reacting a 2-acylbenzoic acid with hydrazine hydrate, but I'm getting a low yield of my desired phthalazinone. Spectroscopic analysis of my crude product suggests the presence of a significant amount of the uncyclized hydrazone intermediate. Why is the reaction stalling, and how can I drive it to completion?"
Answer:
This is a very common issue in phthalazinone synthesis. The reaction between a 2-acylbenzoic acid and hydrazine proceeds in two main steps: (1) the initial formation of a hydrazone intermediate, followed by (2) an intramolecular nucleophilic attack of the hydrazone nitrogen onto the carboxylic acid group, leading to cyclization and dehydration to form the phthalazinone ring.[1]
Causality and Mechanism:
The accumulation of the hydrazone intermediate can be attributed to several factors:
-
Insufficient Activation of the Carboxylic Acid: The carboxylic acid needs to be sufficiently electrophilic for the intramolecular cyclization to occur. Under neutral or basic conditions, the carboxylate anion is a poor electrophile, which can significantly slow down or halt the cyclization step.
-
Low Reaction Temperature or Insufficient Reaction Time: The cyclization-dehydration step typically requires a higher energy input than the initial hydrazone formation. Inadequate temperature or time can lead to the isolation of the kinetically favored, but thermodynamically less stable, hydrazone intermediate.
-
Steric Hindrance: Bulky substituents on either the 2-acyl group or the phenyl ring of the benzoic acid derivative can sterically hinder the approach of the hydrazone nitrogen to the carboxylic acid, thus impeding cyclization.
Troubleshooting Workflow: Driving the Cyclization to Completion
Prevention and Mitigation Strategies:
-
Acid Catalysis: The most common and effective solution is the addition of an acid catalyst.
-
Rationale: The acid protonates the carbonyl oxygen of the carboxylic acid, significantly increasing its electrophilicity and making it more susceptible to nucleophilic attack by the hydrazone nitrogen.
-
Protocol:
-
After the initial formation of the hydrazone (which can be monitored by TLC or LC-MS), add a catalytic amount of a suitable acid.
-
Commonly used acids include acetic acid (which can also serve as the solvent), p-toluenesulfonic acid (p-TsOH), or a few drops of concentrated sulfuric acid.[2]
-
Continue to heat the reaction mixture at reflux and monitor for the disappearance of the hydrazone intermediate and the formation of the phthalazinone product.
-
-
-
Thermal Promotion:
-
Rationale: As the cyclization step has a higher activation energy, simply increasing the reaction temperature can provide the necessary energy to overcome this barrier.
-
Protocol:
-
Ensure your solvent has a sufficiently high boiling point to allow for effective heating. Solvents like acetic acid, toluene, or xylene are often used.
-
Increase the reaction temperature to the reflux temperature of the chosen solvent and prolong the reaction time. Monitor the reaction progress regularly.
-
-
-
Solvent Choice:
-
Rationale: The choice of solvent can influence the reaction rate. Protic solvents like acetic acid or ethanol can participate in proton transfer, facilitating the cyclization. High-boiling aprotic solvents like toluene or DMF can be effective when higher temperatures are required.
-
Recommendation: If you are using a low-boiling solvent like methanol or ethanol and observing incomplete reaction, consider switching to glacial acetic acid or a higher-boiling solvent.
-
Data Summary: Typical Conditions for Phthalazinone Synthesis
| Starting Material | Reagent | Solvent | Catalyst | Temperature | Typical Outcome |
| 2-Acylbenzoic Acid | Hydrazine Hydrate | Acetic Acid | None (solvent acts as catalyst) | Reflux | Good to excellent yield of phthalazinone |
| 2-Acylbenzoic Acid | Hydrazine Hydrate | Ethanol | p-TsOH (catalytic) | Reflux | Drives cyclization to completion |
| Phthalic Anhydride | Hydrazine Hydrate | Acetic Acid | None | Reflux | High yield of phthalazinone |
Issue 2: Formation of Bis-Phthalazinone and Other Dimeric Impurities
Question: "I am attempting to synthesize a phthalazinone from a 3,2-benzoxazin-4-one precursor using hydrazine hydrate in ethanol. However, I am isolating a significant amount of a higher molecular weight byproduct, which I suspect is a bis-phthalazinone. What is causing this, and how can I avoid it?"
Answer:
The formation of a bis-phthalazinone is a known side reaction in the synthesis of phthalazinones, particularly when using certain precursors and solvents.[2][3]
Causality and Mechanism:
The reaction of a 3,2-benzoxazin-4-one with hydrazine proceeds through the initial nucleophilic attack of hydrazine on the carbonyl group, leading to ring opening. In a protic solvent like ethanol, the intermediate can react with another molecule of the 3,2-benzoxazin-4-one before it has a chance to cyclize, leading to the formation of a dimeric species. The use of pyridine as a solvent, however, favors the desired intramolecular cyclization.[3]
Proposed Mechanism for Bis-Phthalazinone Formation
Prevention and Mitigation Strategies:
-
Solvent Selection: This is the most critical factor in preventing bis-phthalazinone formation.
-
Rationale: Pyridine acts as a base to facilitate the deprotonation steps in the intramolecular cyclization and is less likely to promote the intermolecular side reaction compared to protic solvents like ethanol.
-
Protocol:
-
Instead of ethanol, use pyridine as the reaction solvent.
-
Dissolve the 3,2-benzoxazin-4-one in pyridine, then add hydrazine hydrate.
-
Heat the reaction mixture to reflux and monitor for the formation of the desired phthalazinone.
-
-
-
Control of Stoichiometry and Addition Rate:
-
Rationale: Slowly adding the hydrazine to a solution of the 3,2-benzoxazin-4-one can help to keep the concentration of the reactive ring-opened intermediate low, thus disfavoring the bimolecular side reaction.
-
Protocol:
-
Dissolve the 3,2-benzoxazin-4-one in the chosen solvent (preferably pyridine).
-
Add the hydrazine hydrate dropwise to the reaction mixture at an elevated temperature.
-
-
Purification of Phthalazinone from Dimeric Byproducts:
If the bis-phthalazinone has already formed, purification can be achieved through:
-
Crystallization: The desired phthalazinone and the dimeric byproduct often have different solubilities, allowing for separation by careful crystallization from a suitable solvent system.
-
Column Chromatography: Silica gel chromatography can be effective in separating the desired product from the higher molecular weight impurity. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, is often successful.
Issue 3: Lack of Regioselectivity with Substituted Hydrazines
Question: "I am using methylhydrazine to synthesize a 2-methylphthalazinone from a phthalic anhydride derivative. However, I am obtaining a mixture of two isomers that are difficult to separate. How can I control the regioselectivity of this reaction?"
Answer:
The reaction of an unsymmetrical hydrazine, such as methylhydrazine, with a phthalic anhydride or a 2-acylbenzoic acid can indeed lead to the formation of two regioisomeric phthalazinones. This is a classic challenge in heterocyclic synthesis.
Causality and Mechanism:
Methylhydrazine has two non-equivalent nitrogen atoms: the N1 nitrogen (adjacent to the methyl group) and the N2 nitrogen (the terminal NH2 group). The initial nucleophilic attack on the carbonyl group of the starting material can occur through either of these nitrogens, leading to two different intermediate adducts, which then cyclize to form the two possible regioisomers. The nucleophilicity of the two nitrogen atoms is similar, often resulting in poor selectivity.
Regioselectivity in Phthalazinone Synthesis
Prevention and Mitigation Strategies:
Controlling regioselectivity in these reactions can be challenging, but several strategies can be employed:
-
Directed Synthesis using a Pre-formed Hydrazone:
-
Rationale: By first forming a hydrazone with the more reactive carbonyl group (in the case of a 2-acylbenzoic acid), you can direct the cyclization to occur in a specific manner.
-
Protocol:
-
React the 2-acylbenzoic acid with a protecting group on one of the hydrazine nitrogens (e.g., a Boc group).
-
Selectively deprotect one nitrogen and then perform the cyclization. This multi-step approach provides greater control but is more synthetically demanding.
-
-
-
Exploiting Steric and Electronic Effects:
-
Rationale: The regiochemical outcome can sometimes be influenced by the steric bulk and electronic properties of the substituents on both the hydrazine and the phthalic derivative. A systematic study of different reaction conditions (solvent, temperature, catalyst) may reveal a set of conditions that favors one isomer over the other.
-
Recommendation: While not a guaranteed solution, experimenting with different solvents of varying polarity and coordinating ability (e.g., toluene, DMF, pyridine, acetic acid) may alter the transition state energies for the two pathways, leading to improved selectivity.
-
Separation of Regioisomers:
If a mixture of isomers is unavoidable, separation is often necessary.
-
Chromatography: High-performance liquid chromatography (HPLC) is often the most effective method for separating closely related isomers.[4] Careful optimization of the stationary and mobile phases is crucial.
-
Fractional Crystallization: In some cases, the two regioisomers may have sufficiently different crystal packing and solubility to allow for separation by fractional crystallization.
References
- El-Azm, F. S. M. A., Mahmoud, M. R., & Hekal, M. H. (2015). Recent Developments in Chemistry of Phthalazines. Organic Chemistry: Current Research, 4(1), 132.
- A Technical Guide to the Historical Synthesis of Phthalazone. (2025). BenchChem.
- Advanced Developments of Different Synthetic Routes of Phthalazine Derivatives in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 10(8), 175-190.
- Synthesis of Phthalazinone. Phthalazinone.
- Synthesis of new phthalazinedione deriv
- Design and Synthesis of New Phthalazinone Derivatives Containing Benzyl Moiety with Anticipated Antitumor Activity. Biological and Pharmaceutical Bulletin, 39(2), 239-251.
- Synthesis of 4-Substituted Phthalazin-1(2H)-ones from 2-Acylbenzoic Acids: Controlling Hydrazine in a Pharmaceutical Intermediate Through PAT-Guided Process Development. Organic Process Research & Development.
- Ammonium chloride mediated synthesis of 2-aryl-phthalazinone from O-formyl benzoic acid and in silico applic
- The Gabriel Synthesis. Master Organic Chemistry.
- Recent Developments in Chemistry of Phthalazines. Longdom Publishing.
Sources
Navigating the Synthesis Scale-Up of 2-Methylphthalazin-1-one: A Technical Troubleshooting Guide
Welcome to the technical support center for the synthesis and scale-up of 2-Methylphthalazin-1-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the common challenges encountered during the production of this important heterocyclic compound. Our goal is to move beyond simple procedural steps and delve into the causality behind experimental choices, empowering you to troubleshoot and optimize your synthetic processes effectively.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent and industrially viable route involves a two-step process. The first step is the condensation of phthalic anhydride with methylhydrazine to form an intermediate, which then undergoes cyclization to yield this compound. Variations may exist in the choice of solvents and reaction conditions.
Q2: What are the primary challenges when scaling up this synthesis?
The main hurdles during the scale-up of this compound production include:
-
Controlling Exothermic Reactions: The initial reaction between phthalic anhydride and methylhydrazine can be highly exothermic, requiring careful temperature management to prevent side reactions and ensure safety.
-
Isomer Formation: The use of substituted phthalic anhydrides can lead to the formation of regioisomers, which can be difficult to separate.[1]
-
Residual Methylhydrazine: Methylhydrazine is a genotoxic impurity and its levels in the final product must be strictly controlled to meet regulatory requirements.
-
Product Isolation and Purification: Achieving high purity on a large scale often necessitates a robust crystallization process to avoid chromatographic purification, which can be costly and time-consuming at an industrial scale.
Q3: Why is controlling residual methylhydrazine so critical?
Methylhydrazine is classified as a potential carcinogen and is closely monitored by regulatory agencies.[2] For active pharmaceutical ingredients (APIs), stringent limits are in place for such genotoxic impurities, often in the parts-per-million (ppm) range. Failure to control these impurities can lead to batch rejection and regulatory hurdles.
Troubleshooting Guide
Problem 1: Low Yield
A lower-than-expected yield is a common issue during scale-up. The root cause can often be traced back to several factors:
Possible Cause 1: Incomplete Reaction
-
Scientific Rationale: The reaction kinetics may differ at a larger scale due to mass and heat transfer limitations. Inadequate mixing or localized temperature fluctuations can lead to an incomplete reaction.
-
Troubleshooting Steps:
-
Reaction Monitoring: Implement in-process controls (IPCs) such as HPLC or UPLC to monitor the consumption of starting materials.[3]
-
Temperature Control: Ensure uniform heating and efficient heat dissipation. For exothermic steps, consider a semi-batch or continuous feed of the limiting reagent to better control the reaction temperature.
-
Solvent Selection: The choice of solvent can significantly impact reaction rates. A solvent that provides good solubility for all reactants and intermediates is crucial.
-
Possible Cause 2: Side Reactions and Impurity Formation
-
Scientific Rationale: Higher reaction temperatures or prolonged reaction times can promote the formation of side products, consuming starting materials and reducing the yield of the desired product.
-
Troubleshooting Steps:
-
Impurity Profiling: Identify the major impurities by techniques such as LC-MS to understand the side reactions occurring.
-
Reaction Optimization: A design of experiments (DoE) approach can be used to optimize reaction parameters such as temperature, reaction time, and stoichiometry to minimize impurity formation.
-
Order of Addition: The order in which reagents are added can influence the reaction pathway. For instance, adding the more reactive species slowly to the reaction mixture can sometimes suppress side reactions.
-
Problem 2: Product Purity Issues
Achieving the desired purity is paramount, especially in pharmaceutical applications.
Possible Cause 1: Inefficient Purification
-
Scientific Rationale: A purification method that works well on a lab scale may not be directly transferable to a larger scale. Crystallization, the preferred method for industrial-scale purification, is highly dependent on factors like solvent system, cooling rate, and seeding.[4][5]
-
Troubleshooting Steps:
-
Crystallization Solvent Screening: A thorough screening of different solvent systems (including anti-solvents) is necessary to find conditions that provide good recovery and effective purification.
-
Seeding Strategy: A well-defined seeding strategy with a controlled amount of pure product can promote the growth of crystals with the desired morphology and purity.
-
Controlled Cooling: A linear and controlled cooling profile is often superior to rapid cooling, as it allows for more selective crystallization and reduces the entrapment of impurities.
-
Possible Cause 2: Presence of Isomeric Impurities
-
Scientific Rationale: If a substituted phthalic anhydride is used as a starting material, the reaction with methylhydrazine can lead to the formation of two regioisomers. These isomers often have very similar physical properties, making them difficult to separate by conventional methods.[1]
-
Troubleshooting Steps:
-
Starting Material Control: If possible, select a starting material that avoids the formation of isomers.
-
Reaction Condition Optimization: The ratio of isomers can sometimes be influenced by reaction conditions such as temperature and solvent.
-
Specialized Purification: If isomer formation is unavoidable, specialized techniques such as preparative chromatography or fractional crystallization may be necessary. However, these are less ideal for large-scale production.
-
Problem 3: High Levels of Residual Methylhydrazine
Controlling genotoxic impurities is a critical aspect of process development.
-
Scientific Rationale: Methylhydrazine is a highly reactive and volatile compound. Inefficient reaction work-up or product isolation can lead to its carryover into the final product.
-
Troubleshooting Steps:
-
Stoichiometry Control: Use a slight excess of the phthalic anhydride derivative to ensure complete consumption of methylhydrazine.
-
Quenching: After the reaction is complete, a quenching step with a suitable reagent can be introduced to scavenge any unreacted methylhydrazine.
-
Washing: During the work-up, washing the organic phase with an acidic aqueous solution can help to remove the basic methylhydrazine.
-
Drying: Efficient drying of the isolated product under vacuum is essential to remove any volatile residual solvents and impurities.
-
Experimental Protocols
Protocol 1: In-Process Control (IPC) by HPLC
This protocol outlines a general method for monitoring the reaction progress.
-
Sample Preparation: Withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture and quench it immediately in a known volume of a suitable solvent (e.g., acetonitrile).
-
Dilution: Dilute the quenched sample to a concentration suitable for HPLC analysis.
-
HPLC Analysis:
-
Column: A C18 reverse-phase column is typically suitable.
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile is a good starting point.
-
Detection: UV detection at a wavelength where both the starting material and product have good absorbance.
-
-
Data Analysis: Quantify the peak areas of the starting material and product to determine the reaction conversion.
Protocol 2: Crystallization for Purification
This protocol provides a general framework for developing a crystallization process.
-
Solubility Studies: Determine the solubility of the crude this compound in a range of potential solvents at different temperatures.
-
Solvent Selection: Choose a solvent in which the product has high solubility at elevated temperatures and low solubility at room temperature or below. An anti-solvent, in which the product is poorly soluble, can also be used.
-
Crystallization Procedure: a. Dissolve the crude product in the chosen solvent at an elevated temperature to achieve a clear, saturated solution. b. If using an anti-solvent, add it slowly to the solution until turbidity is observed. c. Cool the solution in a controlled manner. A slow cooling rate is generally preferred. d. If seeding, add a small amount of pure product crystals at a temperature just below the saturation point. e. Allow the crystals to grow over a sufficient period. f. Isolate the crystals by filtration and wash with a small amount of cold solvent. g. Dry the crystals under vacuum.
Data Presentation
Table 1: Comparison of Solvents for Crystallization
| Solvent System | Yield (%) | Purity (%) | Crystal Morphology |
| Ethanol/Water | 85-90 | >99.5 | Well-defined needles |
| Isopropanol | 80-85 | >99.0 | Plates |
| Toluene | 75-80 | >98.5 | Small prisms |
| Acetonitrile | 70-75 | >99.0 | Irregular |
Note: Data is illustrative and will vary depending on the specific process conditions.
Visualization of Key Processes
Workflow for Troubleshooting Low Yield
Caption: A decision-making workflow for troubleshooting low yield in the synthesis of this compound.
General Synthetic Pathway
Caption: A simplified representation of the primary synthetic route to this compound.
Safety Considerations with Methylhydrazine
Methylhydrazine is a toxic and flammable substance that requires careful handling, especially on a large scale.[6][7]
-
Engineering Controls: All manipulations should be conducted in a well-ventilated fume hood or a closed system. Use of appropriate personal protective equipment (PPE), including chemical-resistant gloves and splash goggles, is mandatory.[2]
-
Emergency Preparedness: An emergency shower and eyewash station should be readily accessible.[8] Personnel should be trained on the appropriate emergency procedures in case of a spill or exposure.
-
Waste Disposal: Methylhydrazine waste must be handled and disposed of as hazardous waste according to local regulations.
By understanding the underlying chemical principles and potential pitfalls, researchers and production chemists can develop robust and scalable processes for the synthesis of this compound, ensuring both high product quality and a safe operating environment.
References
-
Munin, J., et al. (n.d.). Synthesis of new phthalazinedione derivatives. Sciforum. Retrieved from [Link]
- EL-Hashash, M. A., et al. (2017). Synthesis and Antimicrobial Activity of some Phthalazin-1(2H)-One Derivatives. Journal of Pharmaceutical and Bioscientific Research, 7(3), 225-233.
- Abdel-Mohsen, A. M., et al. (2022). Synthesis of Some Mono- and Disaccharide-Grafting Phthalazine Derivatives and Some New Se-Nucleoside Analogues: Antibacterial Properties, Quantum Chemical Calculations, and Cytotoxicity. Molecules, 27(15), 4992.
- O'Brien, A. G., et al. (2015). Synthesis of 4-Substituted Phthalazin-1(2H)-ones from 2-Acylbenzoic Acids: Controlling Hydrazine in a Pharmaceutical Intermediate Through PAT-Guided Process Development. Organic Process Research & Development, 19(7), 803-810.
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). 2-Methylphthalazin-1(2H)-one. Retrieved from [Link]
- McAlexander, I. H. (2019). Recent advances in the synthesis of phthalazin-1(2H)-one core as a relevant pharmacophore in medicinal chemistry. European Journal of Medicinal Chemistry, 163, 547-568.
-
SIELC Technologies. (n.d.). Separation of 1(2H)-Phthalazinone on Newcrom R1 HPLC column. Retrieved from [Link]
-
MDPI. (n.d.). Special Issue : Advances in Pharmaceutical Crystallization. Retrieved from [Link]
- Sar, H. (2025). Synthesis Of Heterocyclic Compounds In Pharmaceutical Industry. African Journal of Biomedical Research, 28(2S).
-
New Jersey Department of Health. (2005). METHYL HYDRAZINE HAZARD SUMMARY. Retrieved from [Link]
-
Pharma Beginners. (2025). How To Control Impurities In Pharmaceuticals: Get Mastery In 11 Minutes With 21+ FAQs. Retrieved from [Link]
-
Cole-Parmer. (2017). Safety Data Sheet: METHYL HYDRAZINE. Retrieved from [Link]
-
CEM Corporation. (n.d.). Heterocyclic Chemistry. Retrieved from [Link]
- McPherson, A. (2014). Optimization of crystallization conditions for biological macromolecules.
- Pande, P. G., et al. (2016). Recent Trends in Product Development and Regulatory Issues on Impurities in Active Pharmaceutical Ingredient (API) and Drug Products. Part 1: Predicting Degradation Related Impurities and Impurity Considerations for Pharmaceutical Dosage Forms. AAPS PharmSciTech, 17(1), 26–37.
-
Centers for Disease Control and Prevention. (2019). Methyl hydrazine. NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]
-
Shimadzu. (n.d.). Analysis of Pharmaceuticals' Impurity - Regulations and Analysis for Carcinogenic Substances - No. 62. Retrieved from [Link]
- Giebułtowicz, J., et al. (2023). Design, Synthesis, Analysis, and Cytotoxicity of Novel Heteroaryl Derivatives of Dipyridothiazines. Molecules, 28(15), 5707.
- Jiko, T. (2023). Crystallization in Pharmaceutical Manufacturing: Optimizing Drug Stability and Bioavailability. Journal of Drug Designing and Research, 6(4).
-
National Center for Biotechnology Information. (n.d.). Hydrazine Acute Exposure Guideline Levels. Retrieved from [Link]
- Ambrus, R., et al. (2019).
- Srivastava, K. (2025). Microwave-assisted heterocyclic synthesis.
- Stanimirović, I., et al. (2022).
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- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. METHYLHYDRAZINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
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- 8. CDC - NIOSH Pocket Guide to Chemical Hazards - Methyl hydrazine [cdc.gov]
How to control residual hydrazine in phthalazinone synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the control of residual hydrazine during the synthesis of phthalazinone and its derivatives. Given hydrazine's classification as a probable human carcinogen and a potential genotoxic impurity (PGI), its effective control is paramount for regulatory compliance and patient safety.[1][2][3]
Troubleshooting Guide: From Reaction to Analysis
This section addresses specific experimental issues in a structured, problem-and-solution format. We delve into the causality behind each problem and provide validated protocols to resolve them.
Issue 1: High Levels of Residual Hydrazine Detected Post-Reaction
Question: My post-reaction analysis (e.g., crude NMR or LC-MS) shows a significant amount of unreacted hydrazine, leading to purification challenges. What is the root cause and how can I mitigate it?
Expert Analysis & Solution:
This is a common challenge stemming from the fundamental mechanism of phthalazinone synthesis. The reaction is typically a condensation between a hydrazine derivative and a carbonyl-containing substrate, such as a 2-aroylbenzoic acid or phthalic anhydride.[4] To drive the reaction to completion, an excess of the hydrazine nucleophile is often employed. However, this kinetic solution creates a downstream purification problem.
Causality:
-
Stoichiometric Imbalance: Using a large excess (e.g., >1.5 equivalents) of hydrazine hydrate to ensure complete consumption of a valuable starting material is a primary cause.
-
Incomplete Reaction: Insufficient reaction time or temperature can leave both starting materials unconsumed.
-
Reaction Monitoring: Lack of in-process controls (IPCs) to confirm reaction completion can lead to premature quenching and work-up.
Recommended Actions:
-
Optimize Stoichiometry: While a slight excess of hydrazine may be necessary, aim for the lowest effective molar ratio. Start with 1.1 equivalents and incrementally increase only if the reaction proves incomplete.
-
Implement In-Process Controls: Monitor the reaction's progress every 1-2 hours.
-
Experimental Protocol: TLC Monitoring
-
Prepare a TLC chamber with an appropriate mobile phase (e.g., 7:3 Hexane:Ethyl Acetate).
-
On a TLC plate, spot the starting material (e.g., 2-benzoylbenzoic acid), a co-spot (starting material + reaction mixture), and the reaction mixture.
-
Develop the plate and visualize under UV light.
-
The reaction is complete when the starting material spot is no longer visible in the reaction mixture lane.
-
-
-
Ensure Adequate Reaction Conditions: Most phthalazinone syntheses require heat to proceed efficiently. Refluxing in solvents like ethanol or butanol is common.[5] Ensure the internal temperature is maintained and the reaction is allowed to run for a sufficient duration as determined by monitoring.
Issue 2: Inefficient Removal of Hydrazine During Work-up
Question: I've completed my reaction, but standard aqueous washes are failing to remove residual hydrazine effectively without significant loss of my phthalazinone product. What is a more robust method?
Expert Analysis & Solution:
Hydrazine's high polarity and miscibility with water make it seem easily removable with an aqueous work-up.[6] However, many phthalazinone derivatives also possess some degree of water solubility, leading to yield loss. Furthermore, simple phase separation is often insufficient to reduce hydrazine to the low parts-per-million (ppm) levels required by regulatory bodies. The most effective strategy is not just physical removal, but chemical conversion of the excess hydrazine into a more easily separable derivative. This process is known as "quenching" or "scavenging."
Causality:
-
High Polarity: Hydrazine hydrate readily partitions into the aqueous phase, but its complete removal requires numerous extractions, which can be impractical and detrimental to product yield.
-
Product Solubility: Polar functional groups on the phthalazinone core can increase its aqueous solubility, causing it to be lost during washes.
Recommended Actions: Chemical Scavenging
The principle is to react the excess hydrazine with a scavenger to form a new compound (e.g., a hydrazone) that is either more easily removed by extraction or crystallization, or is volatile enough for removal by distillation.[7]
Table 1: Comparison of Common Hydrazine Scavengers
| Scavenger | By-product Formed | Advantages | Disadvantages | Removal Method |
| Acetone | Acetone Azine | Inexpensive, volatile by-product, fast reaction.[8] | Can be too volatile for high-temperature reactions. | Extraction, Distillation |
| Benzaldehyde | Benzaldehyde Hydrazone | Forms a crystalline, easily filterable solid. | By-product may require separate purification step to remove. | Filtration, Extraction |
| Sodium Pyruvate | Pyruvic Acid Hydrazone | Water-soluble by-product, good for products in organic phase. | Can introduce inorganic salts into the mixture. | Aqueous Extraction |
| N,N-Dicarboxymethyl hydrazine (DCMH) | DCMH-carbonyl adduct | Highly selective for aldehydes over ketones.[9] | More specialized reagent, may not be readily available. | Aqueous Extraction |
Workflow: Selecting a Hydrazine Scavenging Strategy
The following diagram outlines a decision-making process for choosing an appropriate scavenging method based on the properties of your synthesized phthalazinone.
Sources
- 1. researchgate.net [researchgate.net]
- 2. nj.gov [nj.gov]
- 3. TABLE 7-1, Regulations and Guidelines Applicable to Hydrazine - Toxicological Profile for Hydrazines - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. bu.edu.eg [bu.edu.eg]
- 6. researchgate.net [researchgate.net]
- 7. Hydrazine - Wikipedia [en.wikipedia.org]
- 8. sielc.com [sielc.com]
- 9. N,N-Dicarboxymethyl hydrazine: an old but neglected reagent for chemoselective derivatization of carbonyl compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Synthesis of Phthalazine Derivatives with Alternative Catalysts
Welcome to the technical support center for the synthesis of phthalazine derivatives. Phthalazines are a critical class of nitrogen-containing heterocyclic compounds with a wide range of biological activities, making them a focal point in medicinal chemistry and drug discovery.[1] This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of employing alternative catalysts in their synthetic routes. Here, we will address common experimental challenges, provide in-depth troubleshooting guides, and answer frequently asked questions to ensure the successful and efficient synthesis of these valuable compounds.
Section 1: Troubleshooting Guide
This section is dedicated to resolving common issues encountered during the synthesis of phthalazine derivatives using alternative catalysts. Each problem is followed by a detailed explanation of potential causes and step-by-step solutions.
Low or No Product Yield
Q: My reaction is resulting in a very low yield, or in some cases, no desired product at all. What are the likely causes and how can I rectify this?
A: Low product yield is a multifaceted problem that can stem from several factors, from catalyst inefficiency to suboptimal reaction conditions. Let's break down the potential culprits and their solutions.
Potential Causes & Solutions:
-
Catalyst Deactivation:
-
The "Why": Many alternative catalysts, particularly metal-based ones, can be sensitive to air, moisture, or impurities in the reagents and solvents. This can lead to the deactivation of the catalytic species, halting the reaction.
-
The "How-To":
-
Inert Atmosphere: Ensure your reaction is set up under a strictly inert atmosphere (e.g., nitrogen or argon). This is crucial for air-sensitive catalysts.
-
Solvent & Reagent Purity: Use freshly distilled or anhydrous solvents. Ensure your starting materials are of high purity and free from any potential catalyst poisons.
-
Catalyst Handling: Handle the catalyst under an inert atmosphere and store it according to the manufacturer's recommendations.
-
-
-
Incorrect Reaction Temperature:
-
The "Why": Every catalytic cycle has an optimal temperature range. Too low a temperature may not provide sufficient energy to overcome the activation barrier, while too high a temperature can lead to catalyst decomposition or the formation of unwanted side products.
-
The "How-To":
-
Literature Review: Consult the literature for the specific catalyst you are using to determine the optimal temperature range for similar transformations.
-
Stepwise Optimization: If literature data is unavailable, perform small-scale optimization experiments by systematically varying the temperature (e.g., in 10 °C increments) to identify the sweet spot for your reaction.
-
-
-
Suboptimal Catalyst Loading:
-
The "Why": The amount of catalyst used is critical. Too little may result in an impractically slow reaction rate, while an excess can sometimes lead to side reactions or make purification more challenging.
-
The "How-To":
-
Start with Recommended Loading: Begin with the catalyst loading suggested in the literature for a similar reaction.
-
Systematic Variation: If the yield is still low, systematically increase the catalyst loading in small increments (e.g., from 1 mol% to 2 mol%, 5 mol%, etc.) to find the optimal concentration.
-
-
-
Poor Substrate Solubility:
-
The "Why": If your starting materials are not fully dissolved in the reaction solvent, the catalyst cannot effectively interact with them, leading to a sluggish or incomplete reaction.
-
The "How-To":
-
Solvent Screening: Experiment with different solvents or solvent mixtures to find one that provides good solubility for all reactants at the desired reaction temperature.
-
Co-solvent Addition: Consider adding a co-solvent to improve the solubility of a poorly soluble reactant.
-
-
Formation of Multiple Products/Side Reactions
Q: My reaction is producing a mixture of products, making the purification process difficult and lowering the yield of my desired phthalazine derivative. How can I improve the selectivity of my reaction?
A: The formation of multiple products is often a sign of non-selective catalysis or competing reaction pathways. Here's how to address this issue.
Potential Causes & Solutions:
-
Lack of Catalyst Selectivity:
-
The "Why": Some catalysts may have multiple active sites or may not be selective for the desired transformation, leading to the formation of isomers or other byproducts.
-
The "How-To":
-
Ligand Modification: For metal-based catalysts, the choice of ligand can significantly influence selectivity. Experiment with different ligands (e.g., varying steric bulk or electronic properties) to fine-tune the catalyst's reactivity.
-
Catalyst Screening: If ligand modification is not fruitful, consider screening a different class of alternative catalysts (e.g., switching from a metal-based catalyst to an organocatalyst).
-
-
-
Reaction Time and Temperature:
-
The "Why": Prolonged reaction times or excessively high temperatures can sometimes lead to the decomposition of the desired product or the formation of thermodynamically more stable, but undesired, byproducts.
-
The "How-To":
-
Reaction Monitoring: Closely monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Stop the reaction as soon as the starting material is consumed to prevent over-reaction.
-
Temperature Optimization: As with low yield issues, optimizing the reaction temperature can also improve selectivity. A lower temperature may favor the kinetically controlled, desired product.
-
-
-
Incorrect Stoichiometry:
-
The "Why": The molar ratio of your reactants can significantly impact the product distribution. An excess of one reactant might lead to the formation of double-addition products or other side reactions.
-
The "How-To":
-
Systematic Variation: Perform a series of small-scale experiments where you vary the stoichiometry of the reactants to find the optimal ratio that maximizes the yield of the desired product.
-
-
Section 2: Frequently Asked Questions (FAQs)
This section addresses common questions that researchers have when working with alternative catalysts for phthalazine synthesis.
Q1: What are the main advantages of using alternative catalysts (e.g., copper, iron, organocatalysts) over traditional palladium-based catalysts for phthalazine synthesis?
A1: While palladium catalysts are highly effective, alternative catalysts offer several compelling advantages:
-
Cost-Effectiveness: Metals like copper and iron are significantly more abundant and less expensive than palladium, which is a major consideration for large-scale synthesis.
-
Lower Toxicity: Many alternative metals have lower toxicity profiles compared to palladium, which is an important factor in the synthesis of pharmaceutical intermediates.
-
Novel Reactivity: Alternative catalysts can sometimes offer different or complementary reactivity and selectivity compared to palladium, enabling the synthesis of novel phthalazine derivatives that may be difficult to access with traditional methods.
-
Sustainability: The use of earth-abundant metals aligns with the principles of green chemistry.
Q2: I am considering using a nanocatalyst for my phthalazine synthesis. What are the key experimental parameters I need to consider?
A2: Nanocatalysts offer high surface area and unique reactivity. When working with them, pay close attention to:
-
Dispersion: Ensuring the nanocatalyst is well-dispersed in the reaction medium is crucial for its activity. Sonication or the use of stabilizing agents can be beneficial.
-
Catalyst Loading: Due to their high activity, nanocatalysts are often effective at very low loadings. It's important to optimize this to avoid aggregation and minimize cost.
-
Recovery and Reusability: A major advantage of many nanocatalysts is their potential for recovery and reuse. Plan for an effective separation method post-reaction (e.g., filtration or magnetic separation for magnetic nanoparticles).
-
Characterization: Ensure you have properly characterized the nanocatalyst (e.g., via TEM, XRD) to understand its size, shape, and crystalline structure, as these properties directly influence its catalytic performance.
Q3: How do I choose the most appropriate solvent for a given catalytic system in phthalazine synthesis?
A3: Solvent choice is critical and can influence catalyst activity, selectivity, and substrate solubility.
-
Polarity: The polarity of the solvent can affect the stability of catalytic intermediates and the rate of reaction. A good starting point is to consider the polarity of your reactants and the proposed catalytic cycle.
-
Coordinating Ability: Some solvents can coordinate to the metal center of a catalyst, which can either be beneficial (stabilizing the catalyst) or detrimental (inhibiting the reaction). For example, strongly coordinating solvents like DMF might not be suitable for all catalytic systems.
-
Boiling Point: The boiling point of the solvent determines the maximum temperature at which the reaction can be run at atmospheric pressure.
-
Aprotic vs. Protic: Protic solvents (e.g., alcohols) can participate in the reaction or deactivate certain catalysts, so aprotic solvents (e.g., toluene, dioxane, THF) are often preferred.
Q4: My final phthalazine product is difficult to purify from the residual metal catalyst. What are some effective purification strategies?
A4: Removing residual metal is a common challenge, especially in the synthesis of pharmaceutical compounds.
-
Column Chromatography: This is the most common method. Using a suitable stationary phase (e.g., silica gel, alumina) and eluent system can effectively separate the product from the catalyst.
-
Metal Scavengers: There are commercially available solid-supported scavengers with functional groups that can selectively bind to the metal catalyst, allowing for its removal by simple filtration.
-
Recrystallization: If your product is a solid, recrystallization from an appropriate solvent can be a highly effective method for removing impurities, including residual catalyst.[2]
-
Aqueous Wash: In some cases, washing the organic reaction mixture with an aqueous solution of a chelating agent (e.g., EDTA) can help to extract the metal into the aqueous phase.
Section 3: Experimental Protocols & Data
General Procedure for Catalyst Screening
This protocol provides a general workflow for screening different alternative catalysts for a new phthalazine synthesis.
Caption: A generalized workflow for screening alternative catalysts.
Step-by-Step Protocol:
-
Preparation:
-
Prepare stock solutions of your starting materials in a suitable anhydrous solvent. This ensures accurate and consistent addition to each reaction vial.
-
In an inert atmosphere glovebox, weigh out each alternative catalyst into individual reaction vials.
-
-
Reaction Setup:
-
To each vial, add the appropriate volume of the stock solutions of the starting materials and any necessary additives (e.g., base, ligand).
-
Seal the vials tightly with septa caps and remove them from the glovebox.
-
Place the vials in a pre-heated reaction block and begin stirring.
-
-
Monitoring and Analysis:
-
At predetermined time points (e.g., 1h, 4h, 12h, 24h), carefully take a small aliquot from each reaction mixture.
-
Quench the aliquot and prepare it for analysis by a suitable technique such as LC-MS or GC-MS to determine the conversion of starting material and the formation of the desired product.
-
-
Evaluation:
-
Based on the analytical data, identify the catalyst(s) that provide the highest yield and selectivity for your desired phthalazine derivative. These can then be taken forward for further optimization.
-
Comparative Data for Alternative Catalysts
The following table summarizes typical performance data for different classes of alternative catalysts in a model phthalazine synthesis reaction. Note that these are representative values and actual results will vary depending on the specific substrates and reaction conditions.
| Catalyst Type | Catalyst Example | Typical Loading (mol%) | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Copper-based | CuI/L-proline | 5-10 | 100-120 | 12-24 | 75-90 |
| Iron-based | FeCl3 | 10-15 | 80-100 | 8-16 | 60-85 |
| Organocatalyst | Proline | 10-20 | 60-80 | 24-48 | 50-70 |
| Nanocatalyst | CuFe2O4 NPs | 1-2 | 90-110 | 6-12 | 85-95 |
Data Interpretation:
As illustrated in the table, nanocatalysts can often provide higher yields in shorter reaction times and at lower catalyst loadings compared to other alternative catalysts. However, the choice of catalyst will ultimately depend on a variety of factors including cost, availability, and the specific requirements of the synthesis.
References
-
El-Sayed, M. F., El-Malah, A. A., Al-Harbi, N. O., Abdel-Aziz, A. A.-M., & El-Gamal, K. M. (2024). Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. RSC Advances, 14(20), 14059-14076. [Link]
-
Bayoumi, W. A., Barghash, A.-E. M., Gineinah, M. M., Massoud, M. A., & Abdelal, A. M. (2014). Design, synthesis and antioxidant evaluation of certain new phthalazine Derivatives. Der Pharma Chemica, 6(3), 89-102. [Link]
-
Smitasingh, P., & Patel, P. (2018). Advanced Developments of Differnet Syntheticroutes of Phthalazine Derivatives in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 10(8), 175-190. [Link]
-
Fathima, A., & Kumar, S. (2021). A Concise Review on Phthlazine Derivatives and its Biological Activities. PharmaInfo, 19(1), 1-10. [Link]
-
Hassan, G. S., Kadry, H. H., Abou-Seri, S. M., Ali, M. M., & El-Faham, A. (2018). Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition. Bioorganic Chemistry, 76, 284-299. [Link]
-
El-Sayed, M. F., El-Malah, A. A., Al-Harbi, N. O., Abdel-Aziz, A. A.-M., & El-Gamal, K. M. (2024). Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. RSC Advances, 14(20), 14059-14076. [Link]
Sources
Stability issues of 2-Methylphthalazin-1-one under different conditions
Welcome to the technical support center for 2-Methylphthalazin-1-one. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with this molecule. Drawing upon established principles of chemical stability and extensive experience with related heterocyclic compounds, this guide provides in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to anticipate and address stability issues, ensuring the integrity of your experiments and the quality of your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary functional groups in this compound that may be susceptible to degradation?
A1: this compound possesses two key structural features that are of interest in stability studies: a lactam (cyclic amide) within the phthalazinone ring system and a hydrazone-like moiety. The lactam ring can be susceptible to hydrolysis, particularly under strong acidic or basic conditions. The molecule as a whole may also be sensitive to oxidative and photolytic stress.
Q2: What is the likely impact of pH on the stability of this compound in aqueous solutions?
A2: Based on the chemistry of lactams, this compound is expected to be most stable in neutral to slightly acidic conditions. Under strongly acidic or basic conditions, the lactam ring is susceptible to hydrolysis, which would lead to ring-opening and the formation of degradation products.[1][2][3][4] The rate of hydrolysis is generally catalyzed by both H+ and OH- ions.
Q3: Is this compound sensitive to light?
Q4: What are the general recommendations for storing this compound?
A4: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and dark environment. A well-sealed container is essential to protect it from moisture and atmospheric oxygen. For solutions, it is advisable to use buffered systems in the neutral to slightly acidic pH range and to store them at refrigerated temperatures, protected from light.
Troubleshooting Guides
Issue 1: Unexpected Degradation of this compound in an Aqueous Formulation
Symptoms:
-
Loss of potency of the active ingredient over a short period.
-
Appearance of unknown peaks in HPLC analysis.
-
Changes in the physical appearance of the solution (e.g., color change, precipitation).
Potential Causes and Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| pH-Mediated Hydrolysis | The pH of your formulation may be in a range that promotes the hydrolysis of the lactam ring. Both acidic and basic conditions can accelerate this degradation.[1][2][3][4] | 1. Measure the pH of your formulation. 2. Conduct a pH stability profile study: Prepare solutions of this compound in a range of buffers (e.g., pH 2, 4, 7, 9, 12) and monitor the degradation over time using a stability-indicating HPLC method.3. Adjust the formulation pH: Based on the results, adjust the pH of your formulation to the range where the compound exhibits maximum stability. |
| Oxidative Degradation | Dissolved oxygen in the aqueous medium or the presence of oxidizing agents (even at trace levels) can lead to the degradation of the molecule. | 1. De-gas your solvents: Before preparing the formulation, sparge your aqueous solvents with an inert gas like nitrogen or argon to remove dissolved oxygen.2. Consider adding an antioxidant: If the molecule is found to be particularly sensitive to oxidation, the addition of a suitable antioxidant may be necessary. Compatibility of the antioxidant with this compound should be confirmed.3. Use high-purity solvents: Ensure that the solvents used are free from peroxide impurities. |
| Photodegradation | Exposure of the aqueous solution to ambient or UV light can induce degradation. | 1. Protect from light: Prepare and store the formulation in amber-colored vials or wrap the container in aluminum foil.2. Conduct a photostability study: Expose the solution to a controlled light source (as per ICH Q1B guidelines) to confirm light sensitivity and identify photodegradants. |
Issue 2: Incompatibility with Excipients in a Solid Dosage Form
Symptoms:
-
Discoloration or physical changes in the solid mixture.
-
Formation of new impurities detected by analytical methods.
-
Failure to meet dissolution specifications.
Potential Causes and Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Reaction with Reducing Sugars | If your formulation contains reducing sugars like lactose, a Maillard-type reaction could occur with the amine-like functionalities of the molecule, leading to degradation and discoloration.[5][6] | 1. Review your formulation components: Identify if any reducing sugars are present.2. Replace the excipient: Consider replacing the reducing sugar with a non-reducing sugar (e.g., sucrose) or another diluent like microcrystalline cellulose.3. Conduct compatibility studies: Perform binary mixture studies of this compound with each excipient at elevated temperature and humidity to identify the incompatible component. |
| Interaction with Reactive Impurities in Excipients | Some excipients may contain reactive impurities (e.g., peroxides in povidone) that can degrade this compound. | 1. Source high-quality excipients: Use pharmaceutical-grade excipients from reputable suppliers and review their certificates of analysis for impurity profiles.2. Test different grades of excipients: Different grades of the same excipient may have different impurity profiles. |
| Moisture-Mediated Degradation | The presence of moisture, either from the excipients or absorbed from the environment, can facilitate hydrolytic degradation. | 1. Control moisture content: Use excipients with low moisture content and control the humidity during the manufacturing process.2. Incorporate a desiccant: For moisture-sensitive formulations, consider including a desiccant in the packaging. |
Experimental Protocols
Forced Degradation (Stress Testing) Protocol
Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[7][8][9][10][11]
Objective: To generate potential degradation products of this compound under various stress conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for 24 hours.
-
Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for 4 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Expose the solid drug substance to 80°C for 48 hours.
-
Photodegradation: Expose the solid drug substance and a solution of the drug to a photostability chamber according to ICH Q1B guidelines.
-
-
Sample Analysis:
-
At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration.
-
Analyze the samples using a validated stability-indicating HPLC method. A reverse-phase C18 column with a gradient elution of a buffered mobile phase and an organic modifier is a good starting point.
-
Use a photodiode array (PDA) detector to check for peak purity and to obtain UV spectra of the parent drug and any degradation products.
-
Data Interpretation:
-
Aim for 5-20% degradation of the active pharmaceutical ingredient.[7]
-
Characterize the degradation products using techniques like LC-MS/MS to elucidate their structures.
Visualizations
Hypothesized Degradation Pathway of this compound
Caption: Potential degradation pathways of this compound.
Forced Degradation Study Workflow
Caption: Workflow for a forced degradation study.
References
-
El-Azm, F. S. M. A., Mahmoud, M. R., & Hekal, M. H. (2015). Recent Developments in Chemistry of Phthalazines. Organic Chemistry: Current Research, 4(1). [Link]
-
European Medicines Agency. (2023). ICH Q1A(R2) Stability testing of new drug substances and products. [Link]
-
European Medicines Agency. (2023). ICH Q1B Photostability testing of new drug substances and products. [Link]
-
García-de-la-Torre, M., et al. (2022). Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents. Molecules, 27(15), 4983. [Link]
-
Mitchell, J. M., et al. (2014). pH and temperature effects on the hydrolysis of three β-lactam antibiotics: ampicillin, cefalotin and cefoxitin. Water research, 48, 429–436. [Link]
- Gladstone, G. P. (1966). The oxidation of hydrazones by lead tetraacetate. Journal of the Chemical Society C: Organic, 1571-1574.
-
Pharmaguideline. (2023). Strategies for Resolving Stability Issues in Drug Formulations. [Link]
-
Gupta, A., et al. (2019). Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. Asian Journal of Chemical and Pharmaceutical Sciences, 6(3), 1-10. [Link]
-
Hernandez, I., et al. (2024). Structural Investigations of Phthalazinone Derivatives as Allosteric Inhibitors of Human DNA Methyltransferase 3A. ACS Medicinal Chemistry Letters. [Link]
-
ICH Guideline. (2023). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]
-
Patel, K. D., et al. (2019). Interactions and Incompatibilities of Pharmaceutical Excipients with Active Pharmaceutical Ingredients: A Comprehensive Review. ResearchGate. [Link]
-
Musgrave, R. (2017, March 14). Lactam Hydrolysis [Video]. YouTube. [Link]
-
International Council for Harmonisation. (2003). ICH Q1A(R2): Stability Testing of New Drug Substances and Products. [Link]
-
Singh, J., et al. (2020). Phthalazinone Scaffold: Emerging Tool in the Development of Target Based Novel Anticancer Agents. Anticancer Agents in Medicinal Chemistry, 20(18), 2228–2245. [Link]
- Alsante, K. M., et al. (2014).
- Barton, D. H. R., et al. (1975). A new procedure for the oxidation of hydrazones. Journal of the Chemical Society, Perkin Transactions 1, 22, 2243-2247.
-
Wan, P., Modro, T. A., & Yates, K. (1980). The kinetics and mechanism of acid catalysed hydrolysis of lactams. Canadian Journal of Chemistry, 58(22), 2423-2433. [Link]
- Analytical Methods Committee. (2025). Analytical Methods. Royal Society of Chemistry.
- Pusztai, G., et al. (2025). Phthalazinone (1) derivatives, the structurally related...
-
Wikipedia. (n.d.). Hydrazone. Retrieved January 26, 2026, from [Link]
- Pharmaspire. (2022). Prediction of excipient-excipient incompatibility: A latent threat to pharmaceutical product development. Pharmaspire, 14(1), 1-8.
- Viña, D., et al. (2009). Vasorelaxant Activity of Phthalazinones and Related Compounds.
-
Bar, G., & Lam, K. (2024). Harnessing the versatility of hydrazones through electrosynthetic oxidative transformations. Chemical Society Reviews. [Link]
-
Hrovat, K., et al. (2021). Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance. Molecules, 26(16), 4998. [Link]
-
National Center for Biotechnology Information. (n.d.). 1(2H)-Phthalazinone. PubChem. Retrieved January 26, 2026, from [Link]
-
World Health Organization. (1996). Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. WHO Technical Report Series, No. 863. [Link]
- International Council for Harmonisation. (2005). ICH Q2(R1): Validation of Analytical Procedures: Text and Methodology.
-
TA Instruments. (n.d.). An Alternative Method of Drug-Excipient Characterization. [Link]
- Al-Tannak, N. F., & Al-Kaysi, R. O. (2012). Analytical techniques in pharmaceutical analysis: A review. Arabian Journal of Chemistry, 5(4), 527-535.
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Technical Support Center: Refinement of Work-up Procedures for Cleaner Product Isolation
Welcome to the technical support center dedicated to enhancing the purification and isolation stages of your chemical workflow. In drug development and chemical research, the purity of a compound is paramount. A robust work-up and isolation procedure is not merely a final step but a critical determinant of product quality, yield, and the reliability of downstream data.
This guide is structured as a series of troubleshooting guides and frequently asked questions (FAQs). It moves beyond simple procedural lists to explain the underlying principles of each technique, empowering you to make informed decisions and adapt methodologies to your specific experimental challenges.
Section 1: Troubleshooting Liquid-Liquid Extractions
Liquid-liquid extraction (LLE) is a cornerstone of product isolation, yet it is often the source of frustrating and time-consuming problems. This section addresses the most common issues encountered during LLE.
Q1: My aqueous and organic layers are not separating due to a persistent emulsion. What is happening and how can I resolve it?
A1: Understanding the Problem
An emulsion is a stable mixture of two immiscible liquids, where one liquid is dispersed in the other as microscopic or colloidal droplets.[1][2] This stability is often caused by surfactant-like compounds, such as phospholipids, fatty acids, or high molecular weight byproducts, which reduce the interfacial tension between the aqueous and organic phases.[1][3] Vigorous shaking during the extraction process can exacerbate the formation of these stable emulsions.[4]
Troubleshooting Strategies
There are several physical and chemical methods to break an emulsion. The choice of method depends on the nature of your mixture and the stability of your target compound.
Mechanical & Physical Methods:
-
Time and Patience: Allow the separatory funnel to stand undisturbed for a longer period (15-30 minutes). Sometimes, gravity is sufficient for the layers to begin separating.
-
Gentle Agitation: Gently swirl or rock the separatory funnel instead of vigorous shaking. Alternatively, gently stir the emulsion layer with a glass rod to encourage the droplets to coalesce.[4][5]
-
Filtration: Pass the emulsified mixture through a plug of glass wool or Celite® in a powder funnel. The physical matrix can help to break up the dispersed droplets.[2]
-
Centrifugation: If the volume is manageable, centrifuging the mixture can accelerate the separation of the phases by applying a strong gravitational force.[2]
Chemical Methods:
-
"Salting Out": Add a saturated solution of sodium chloride (brine) to the separatory funnel.[2][4] The increased ionic strength of the aqueous layer decreases the solubility of organic components and can help force the separation of the layers.[2][6]
-
Solvent Addition: Adding a small amount of the organic solvent used for the extraction can sometimes alter the phase ratio and destabilize the emulsion.[2]
-
pH Adjustment: If the emulsion is stabilized by acidic or basic impurities, carefully adjusting the pH of the aqueous layer can neutralize these species and break the emulsion. For instance, if an alkali soap is the cause, acidifying the sample to a pH of 2 with dilute HCl can disrupt the emulsifier.[5]
Q2: How do I choose the most effective and selective organic solvent for my extraction?
A2: The Principle of "Like Dissolves Like"
The primary rule for solvent selection is to match the polarity of the extraction solvent with the polarity of your target analyte.[7] A well-chosen solvent should maximize the solubility of the target compound while minimizing the solubility of impurities.[8]
Key Solvent Characteristics to Consider:
| Characteristic | Importance in Extraction |
| Selectivity | The solvent should preferentially dissolve the target compound over impurities. This is the most critical factor for a clean separation.[8] |
| Immiscibility | The organic solvent must not be miscible with the aqueous phase to ensure clean layer separation.[8] High immiscibility leads to better phase separation and higher extraction efficiency.[8] |
| Density | The density difference between the organic and aqueous phases determines which layer is on top. Solvents like dichloromethane (>1 g/mL) will form the bottom layer, while solvents like diethyl ether (<1 g/mL) will be the top layer. Knowing this prevents accidental discarding of the product layer.[8] |
| Boiling Point | A lower boiling point facilitates easy removal of the solvent by rotary evaporation after the extraction is complete.[7][8] However, highly volatile solvents can be lost during handling. |
| Reactivity | The solvent must be chemically inert and not react with your target compound or any other components in the mixture.[8] |
Workflow for Solvent Selection
The following decision tree can guide your solvent selection process.
Q3: How can I use acid-base chemistry to separate a complex mixture?
A3: Exploiting pKa for Selective Separation
Acid-base extraction is a powerful technique that leverages the different pKa values of compounds in a mixture to selectively move them between organic and aqueous phases.[9] The fundamental principle is that charged, ionic salts are soluble in water, while neutral organic molecules are typically more soluble in organic solvents.[4]
General Procedure:
-
Dissolve the Mixture: Dissolve the entire crude mixture in an organic solvent like diethyl ether or dichloromethane.[10]
-
Extract with Base:
-
To isolate a strong acid (e.g., a carboxylic acid, pKa ~4-5), wash the organic layer with a weak base like a saturated sodium bicarbonate (NaHCO₃) solution. The strong acid will be deprotonated to form a water-soluble carboxylate salt, which partitions into the aqueous layer.
-
To isolate a weak acid (e.g., a phenol, pKa ~10), after removing the strong acids, you can wash the organic layer with a strong base like 1M sodium hydroxide (NaOH). The phenol will be deprotonated to its water-soluble phenoxide salt.
-
-
Extract with Acid: To isolate a basic compound (e.g., an amine), wash the organic layer with a dilute acid like 1M hydrochloric acid (HCl). The amine will be protonated to form a water-soluble ammonium salt, which moves to the aqueous layer.[11]
-
Isolate the Neutral Compound: The compound that remains in the organic layer after all acid and base washes is the neutral component.
-
Recover the Compounds: Each aqueous layer can now be re-neutralized. Acidify the basic extracts and basify the acidic extracts to regenerate the neutral organic compound, which will typically precipitate out of the aqueous solution or can be re-extracted with a fresh portion of organic solvent.[12]
Section 2: Optimizing Crystallization for Purity
Crystallization is a critical purification technique for solid compounds, capable of yielding exceptionally pure materials when performed correctly.[13][14]
Q1: My compound is "oiling out" instead of forming crystals. Why is this happening and what can I do?
A1: Understanding the Problem
"Oiling out" occurs when a compound separates from a cooling solution as a liquid phase (an oil) rather than a solid crystalline phase.[15] This often happens when the solution's temperature is above the melting point of the impure compound or when the concentration of the solute is too high, leading to rapid separation.[15][16] Impurities can significantly lower the melting point of a compound, making oiling out more likely.[15] An oil that solidifies later often traps impurities, resulting in a low-purity, amorphous solid.[15]
Troubleshooting Strategies:
-
Increase Solvent Volume: The most common cause is supersaturation. Re-heat the solution and add more of the "good" solvent to decrease the concentration. Allow it to cool more slowly.[15]
-
Lower the Solution Temperature: If possible, cool the solution to a lower temperature before inducing crystallization. This ensures the temperature is below the compound's melting point.
-
Change the Solvent System: Your compound may be too soluble in the chosen solvent. Try a different solvent or a mixed-solvent system where the compound is less soluble.
-
Induce Crystallization Early: Add a seed crystal or scratch the inside of the flask with a glass rod at a higher temperature (but below the melting point) to encourage crystal nucleation before the oiling out point is reached.
-
Control Cooling Rate: Rapid cooling promotes oiling out. Slow, controlled cooling allows molecules sufficient time to arrange into an ordered crystal lattice.[17] Placing the flask in an insulated container (e.g., a Dewar flask or a beaker wrapped in glass wool) can achieve this.
Q2: My crystals are contaminated with impurities. How can I improve the purity of my crystalline product?
A2: The Importance of Slow Growth and Washing
The purity of a crystal is directly related to the kinetics of its formation. Rapid crystallization tends to trap impurities and solvent within the growing lattice. In contrast, slow crystal growth is a highly selective process that excludes molecules that do not fit perfectly into the crystal lattice.[14]
Strategies for Enhancing Purity:
-
Optimize the Dissolution Step: Ensure you are using the minimum amount of hot solvent required to fully dissolve your compound.[18] If insoluble impurities are present, they should be removed via a hot filtration step before allowing the solution to cool.[18]
-
Control the Cooling Process: As mentioned above, slow cooling is critical. Avoid placing your crystallization flask directly into an ice bath from a high temperature. Allow it to cool to room temperature first, then gradually cool it further.
-
Effective Washing: Once the crystals are collected by filtration, washing them with a small amount of ice-cold, fresh solvent is crucial. This removes any residual mother liquor that contains dissolved impurities coating the crystal surfaces.[13]
-
Slurry Washing for Surface Impurities: For particularly stubborn surface impurities, a slurry wash can be effective. This involves suspending the crystalline product in a saturated, impurity-free solution of the pure compound. The gentle agitation washes the crystal surfaces and allows for the rejection of impurity molecules.[19][20] A significant increase in purity after this process indicates that impurities were primarily on the crystal surface.[19][20]
-
Recrystallization: If a single crystallization does not yield a product of sufficient purity, a second crystallization (recrystallization) is often necessary. The process is identical, but the starting material is the crystalline solid from the first attempt.
Section 3: General FAQs and Best Practices
Q1: How do I properly use a drying agent to remove water from my organic solution?
A1: Removing Trace Water
After an extraction, the organic layer will be saturated with a small amount of water. Anhydrous inorganic salts are used as drying agents to remove this residual water.
Best Practices:
-
Pre-Drying: Before adding a solid drying agent, perform a "brine wash" by shaking the organic layer with a saturated NaCl solution. This removes the bulk of the dissolved water.[6]
-
Choose the Right Agent: Select a drying agent that is compatible with your solvent and product.[21] For example, calcium chloride can react with alcohols and amines, while potassium carbonate is basic and should not be used with acidic compounds.[21] Anhydrous magnesium sulfate (MgSO₄) is a good general-purpose, fast-acting drying agent.[21]
-
Use the Right Amount: Add the drying agent in small portions and swirl the flask.[22] If the drying agent clumps together, it is absorbing water.[22] The solution is considered dry when some of the newly added drying agent remains free-flowing and does not clump, appearing like a "snow globe" when swirled.[22]
-
Allow Sufficient Time: Some agents, like sodium sulfate, work slowly and require more contact time.[22]
-
Remove the Agent: Decant or gravity filter the solution to separate the dried organic layer from the solid drying agent before proceeding to solvent removal.[6]
Comparison of Common Drying Agents
| Drying Agent | Capacity | Speed | Comments |
| Magnesium Sulfate (MgSO₄) | High | Fast | Slightly acidic; a good general-purpose choice.[21] |
| Sodium Sulfate (Na₂SO₄) | Very High | Slow | Neutral and inexpensive, but slow and less efficient.[21] |
| Calcium Chloride (CaCl₂) | High | Medium | Fast and efficient, but reacts with many functional groups (alcohols, amines, ketones).[21] |
| Potassium Carbonate (K₂CO₃) | Medium | Medium | Basic; suitable for drying neutral or basic solutions.[21] |
| Molecular Sieves (3Å or 4Å) | High | Fast | Very efficient but more expensive. Must be activated by heating.[21] |
Q2: What are some key tips for improving separation in column chromatography?
A2: Technique and Optimization
Column chromatography is a powerful purification technique that separates compounds based on their differential adsorption to a stationary phase.[23]
Key Tips for Success:
-
Proper Packing: A well-packed column is essential. Avoid air bubbles and cracks in the stationary phase, as these will lead to poor separation and band broadening.[24]
-
Sample Loading: The sample should be loaded in a minimal volume of solvent.[23] A common technique is "dry loading," where the sample is pre-adsorbed onto a small amount of silica gel, the solvent is evaporated, and the resulting free-flowing powder is carefully added to the top of the column.[25] This results in a very sharp starting band.
-
Solvent System (Mobile Phase): The choice of eluent is critical. Use Thin-Layer Chromatography (TLC) to determine an optimal solvent system before running the column.[26] Aim for a system that gives your target compound an R_f value of approximately 0.25-0.35.
-
Column Dimensions: The ratio of stationary phase mass to sample mass should be at least 20:1, and for difficult separations, may need to be 100:1 or higher.[23]
-
Orthogonal Chromatography: If a particular column (e.g., normal-phase silica with a hexane/ethyl acetate gradient) fails to provide adequate separation, change the separation principle. This is known as orthogonal chromatography.[27] Examples include switching to a different stationary phase (e.g., alumina, C18-reversed phase) or a completely different solvent system.[27]
References
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Element Lab Solutions. (n.d.). Liquid-Liquid Extraction Techniques Principles and Optimisation. Retrieved from [Link]
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Crochet, A. (n.d.). Guide for crystallization. University of Fribourg, Chemistry Department. Retrieved from [Link]
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Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. Retrieved from [Link]
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K-Jhil. (2024, November 21). Key Characteristics for Selecting Solvents in Liquid-Liquid Extractions. Retrieved from [Link]
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Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
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Chemistry LibreTexts. (2022, April 7). 7.19: Using Drying Agents. Retrieved from [Link]
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Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]
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Moghadam, F. T., et al. (2020). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. ACS Publications. Retrieved from [Link]
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LCGC International. (n.d.). Tips for Troubleshooting Liquid–Liquid Extractions. Retrieved from [Link]
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UCT Science. (n.d.). SOP: CRYSTALLIZATION. Retrieved from [Link]
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The Organic Chemistry Channel. (2024, February 25). Emulsion I How to break an emulsion formed in reaction workup? I Emulsion Breaking Techniques. YouTube. Retrieved from [Link]
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Chemistry Steps. (n.d.). Organic Acid-Base Extractions. Retrieved from [Link]
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Reddit. (2018, February 9). Breaking emulsions. r/chemistry. Retrieved from [Link]
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K-Jhil. (2025, May 14). Tips for Troubleshooting Liquid-Liquid Extraction. Retrieved from [Link]
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University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography. Retrieved from [Link]
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Organic Chemistry at CU Boulder. (n.d.). Drying Organic Solutions. Retrieved from [Link]
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Moghadam, F. T., et al. (2020). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. PMC - NIH. Retrieved from [Link]
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Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from [Link]
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Burfield, D. R., & Smithers, R. H. (1978). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 43(20), 3966-3968. Retrieved from [Link]
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Magritek. (n.d.). Separation of Acidic, Basic and Neutral Compounds. Retrieved from [Link]
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Biolin Scientific. (2024, June 11). How emulsions form and break? Retrieved from [Link]
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Biocompare. (2020, March 9). Six Suggestions for Successful Column Chromatography. Retrieved from [Link]
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Koch Modular. (n.d.). Troubleshooting Liquid-Liquid Extraction Columns. Retrieved from [Link]
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Organic Chemistry at CU Boulder. (n.d.). Crystallization. Retrieved from [Link]
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Organomation. (n.d.). Solvent Extraction Techniques. Retrieved from [Link]
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Chemistry LibreTexts. (2022, April 7). 3.3B: General Procedures for Removing Impurities. Retrieved from [Link]
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Phenomenex. (2025, May 23). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Retrieved from [Link]
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RSC Education. (n.d.). Drying liquids. Retrieved from [Link]
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SCION Instruments. (n.d.). How Can We Improve Our Liquid-Liquid Extraction Processes? Retrieved from [Link]
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Biotage. (2023, January 26). How to isolate impurities from a reaction product. Retrieved from [Link]
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AZoM. (2018, May 17). Techniques for Emulsion Breaking for Oil in Water Solvent Extractions. Retrieved from [Link]
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W.R. Grace. (2025, January 29). A Proven Approach to Impurity Control Across API and RSM Synthesis. Retrieved from [Link]
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BYJU'S. (n.d.). Crystallization Chemistry Experiment. Retrieved from [Link]
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Validation & Comparative
A Guide to the Structural Characterization of 2-Methylphthalazin-1-one by ¹H and ¹³C NMR Spectroscopy
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of synthesized heterocyclic compounds is a cornerstone of reliable scientific progress. 2-Methylphthalazin-1-one, a derivative of the versatile phthalazinone scaffold, presents a valuable case study for the application of Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides an in-depth analysis of the ¹H and ¹³C NMR characterization of this compound, offering a comparative perspective with its parent analogue, 1(2H)-phthalazinone, and detailing the experimental rationale.
The phthalazinone core is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including potential as anticancer agents.[1] The introduction of a methyl group at the N-2 position, as in this compound, significantly influences the molecule's electronic environment and, consequently, its NMR spectral properties.
Principles of NMR Characterization for Phthalazinones
Nuclear Magnetic Resonance spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. It relies on the magnetic properties of atomic nuclei, primarily ¹H (protons) and ¹³C. The key parameters obtained from NMR spectra are:
-
Chemical Shift (δ): This indicates the electronic environment of a nucleus. Electronegative atoms or groups deshield a nucleus, causing its signal to appear at a higher chemical shift (downfield).
-
Integration: The area under a ¹H NMR signal is proportional to the number of protons giving rise to that signal.
-
Spin-Spin Coupling (J): This results from the interaction of neighboring magnetic nuclei, causing signals to split into multiplets. The magnitude of the coupling constant (J), measured in Hertz (Hz), provides information about the number of bonds separating the coupled nuclei and their spatial relationship.
For heterocyclic systems like this compound, these parameters allow for the precise assignment of each proton and carbon atom in the molecule.
Experimental Protocol for NMR Analysis
To ensure high-quality, reproducible NMR data, a standardized experimental protocol is essential.
Sample Preparation
Proper sample preparation is a critical first step to obtaining a high-quality NMR spectrum.[2]
-
Analyte Purity: Ensure the this compound sample is of high purity to avoid signals from residual solvents or synthetic byproducts.
-
Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are common choices for phthalazinone derivatives. The use of a deuterated solvent is crucial to prevent the large proton signal of the solvent from obscuring the analyte's signals.[3]
-
Concentration: For ¹H NMR, a concentration of 1-5 mg of the sample in 0.6-0.7 mL of deuterated solvent is typically sufficient.[4] For the less sensitive ¹³C NMR, a higher concentration of 10-20 mg is recommended.[4]
-
Internal Standard: Add a small amount of a reference standard, typically tetramethylsilane (TMS), to the solvent. TMS is chemically inert and its protons resonate at a defined 0 ppm, providing a reference point for the chemical shift scale.[5]
-
Sample Filtration: To remove any particulate matter that can degrade the spectral resolution, filter the final solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, dry NMR tube.[6]
Data Acquisition
The following is a general procedure for acquiring 1D ¹H and ¹³C NMR spectra.
-
Instrument Setup: The NMR sample tube is placed in a spinner turbine and inserted into the NMR spectrometer's magnet.
-
Locking and Shimming: The spectrometer "locks" onto the deuterium signal of the solvent to stabilize the magnetic field. The magnetic field homogeneity is then optimized through a process called "shimming" to obtain sharp, well-resolved signals.[3]
-
¹H NMR Acquisition:
-
A standard one-pulse experiment is typically used.
-
Key parameters to set include the spectral width (e.g., -2 to 12 ppm), the number of scans (typically 8 to 16 for a moderately concentrated sample), and the relaxation delay.
-
-
¹³C NMR Acquisition:
-
A proton-decoupled experiment is standard, which results in singlet signals for each unique carbon atom, simplifying the spectrum.
-
Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 to 1024 or more) is required to achieve a good signal-to-noise ratio.
-
The workflow for NMR data acquisition can be visualized as follows:
Figure 1: A generalized workflow for NMR sample preparation, data acquisition, and processing.
Spectral Analysis and Characterization of this compound
¹H NMR Spectral Analysis
The structure of this compound features a methyl group and five aromatic protons.
Figure 2: Chemical structure of this compound.[7]
Comparison with 1(2H)-Phthalazinone:
The ¹H NMR spectrum of the parent 1(2H)-phthalazinone in DMSO-d₆ shows a broad singlet for the N-H proton at approximately 12.73 ppm, a singlet for H4 at 8.42 ppm, and a multiplet for the benzo-protons (H5-H8) between 7.89 and 8.28 ppm.[8]
Predicted ¹H NMR Spectrum of this compound:
The introduction of the methyl group at the N-2 position induces predictable changes in the ¹H NMR spectrum:
-
N-CH₃ Signal: A new singlet will appear, integrating to three protons, characteristic of the N-methyl group. This signal is expected in the range of 3.5-3.8 ppm.
-
Disappearance of the N-H Signal: The broad N-H signal observed in the parent compound will be absent.
-
Shifts in Aromatic Protons: The electronic effect of the N-methylation will cause slight shifts in the positions of the aromatic protons compared to the parent compound. The H8 proton, being peri to the carbonyl group, is expected to be the most downfield of the benzo-protons.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Prediction |
| H8 | ~8.3-8.5 | Doublet of doublets (dd) | 1H | Deshielded by the anisotropic effect of the adjacent carbonyl group. |
| H5, H6, H7 | ~7.7-8.0 | Multiplet (m) | 3H | Complex overlapping signals typical for a substituted benzene ring. |
| H4 | ~8.1-8.3 | Singlet (s) | 1H | A singlet as it has no adjacent protons. Its chemical shift is influenced by the adjacent nitrogen and the fused ring system. |
| N-CH₃ | ~3.7 | Singlet (s) | 3H | Typical chemical shift for a methyl group attached to a nitrogen atom in a heterocyclic ring. |
Table 1: Predicted ¹H NMR Data for this compound in CDCl₃ or DMSO-d₆.
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. In a proton-decoupled spectrum, each unique carbon atom will appear as a singlet.
Comparison with 1(2H)-Phthalazinone:
The key resonances in the ¹³C NMR of the parent phthalazinone are the carbonyl carbon (C1) and the imine-like carbon (C4).
Predicted ¹³C NMR Spectrum of this compound:
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |
| C1 (C=O) | ~160 | The carbonyl carbon is highly deshielded and appears significantly downfield. |
| C4a, C8a (Quaternary) | ~128-135 | Bridgehead carbons of the fused ring system. |
| C4 | ~138-140 | Imine-like carbon, deshielded by the adjacent nitrogen. |
| C5, C6, C7, C8 | ~125-134 | Aromatic carbons of the benzene ring. Their exact shifts would require 2D NMR for unambiguous assignment. |
| N-CH₃ | ~35-40 | Aliphatic carbon of the methyl group, appearing in the upfield region of the spectrum. |
Table 2: Predicted ¹³C NMR Data for this compound.
The Self-Validating System: 2D NMR Techniques
While 1D ¹H and ¹³C NMR provide substantial structural information, a self-validating and unambiguous assignment is best achieved through two-dimensional (2D) NMR experiments.
-
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically over two or three bonds. It would be invaluable for confirming the connectivity of the H5-H8 protons in the benzene ring.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would definitively link each aromatic proton signal to its corresponding carbon signal.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. It is particularly powerful for identifying quaternary carbons and for confirming the overall connectivity of the molecule. For example, a correlation between the N-CH₃ protons and the C1 and C4 carbons would provide definitive proof of the N-methylation position.
Figure 3: The synergistic role of 1D and 2D NMR in structural elucidation.
Comparison with Alternative Analytical Techniques
While NMR is the gold standard for structural elucidation, other techniques provide complementary information:
-
Mass Spectrometry (MS): Provides the exact molecular weight and fragmentation pattern, confirming the molecular formula (C₉H₈N₂O for this compound).
-
Infrared (IR) Spectroscopy: Identifies functional groups. A strong absorption band around 1650-1670 cm⁻¹ would be expected for the amide carbonyl (C=O) group. The absence of a broad N-H stretching band (around 3200 cm⁻¹) would further support the N-methylation.
-
X-ray Crystallography: Provides the definitive solid-state structure, but requires a suitable single crystal, which is not always obtainable.
Conclusion
The characterization of this compound by ¹H and ¹³C NMR spectroscopy is a clear and powerful method for its structural confirmation. By comparing its predicted spectral data with that of the parent 1(2H)-phthalazinone, the effects of N-methylation on the chemical shifts of the core structure can be rationalized. The use of a standardized experimental protocol ensures data quality and reproducibility. For absolute and unambiguous assignment, particularly of the aromatic region, the application of 2D NMR techniques such as COSY, HSQC, and HMBC is highly recommended. This comprehensive NMR analysis, when combined with data from other analytical techniques, provides a robust and self-validating system for the characterization of this and other important heterocyclic molecules in the field of drug discovery and development.
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A Comparative Guide to In Vitro Assays for Determining the Biological Activity of 2-Methylphthalazin-1-one and its Analogs as PARP Inhibitors
For researchers, scientists, and drug development professionals, the robust in vitro characterization of novel chemical entities is the cornerstone of preclinical discovery. This guide provides an in-depth technical comparison of methodologies to assess the biological activity of 2-Methylphthalazin-1-one, a key pharmacophore found in a class of highly successful anti-cancer agents known as Poly (ADP-ribose) polymerase (PARP) inhibitors.[1][2][3] We will delve into the rationale behind experimental design, provide a detailed protocol for a primary enzymatic assay, and compare the hypothetical performance of our lead compound against established clinical alternatives.
The Scientific Rationale: this compound and the Principle of Synthetic Lethality
The phthalazinone core is a privileged scaffold in medicinal chemistry, most notably as a foundational component of several FDA-approved PARP inhibitors, including Olaparib, Talazoparib, and Niraparib.[2][4][5][6] PARP enzymes, particularly PARP1 and PARP2, are critical components of the DNA damage response (DDR) pathway, primarily involved in the repair of single-strand breaks (SSBs).[7][8][9] In cancers harboring mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing double-strand breaks (DSBs) is deficient.[10][11][12]
Inhibition of PARP in these homologous recombination deficient (HRD) cells prevents the efficient repair of SSBs, which then collapse into more cytotoxic DSBs during DNA replication.[12][13] With a compromised HR pathway, these cancer cells are unable to repair the overwhelming DSB load, leading to cell cycle arrest and apoptosis. This concept, where the simultaneous loss of two genes or pathways is lethal while the loss of either one alone is not, is termed "synthetic lethality."[14] It is the elegant mechanistic underpinning for the clinical efficacy of PARP inhibitors in BRCA-mutated and other HRD tumors.[15][16][17][18]
Therefore, the primary biological activity to investigate for a novel compound containing the this compound scaffold is its ability to inhibit PARP enzymatic activity.
Comparative In Vitro Assay Methodologies
Several in vitro assays can be employed to determine the biological activity of a putative PARP inhibitor. The choice of assay depends on the specific question being asked—ranging from direct target engagement to cellular consequences.
| Assay Type | Principle | Key Endpoint | Advantages | Disadvantages |
| Enzymatic Inhibition Assay | Measures the ability of a compound to directly inhibit the catalytic activity of purified PARP enzyme. Often utilizes a colorimetric or fluorescent readout based on the consumption of NAD+ or the formation of poly(ADP-ribose) (PAR) chains.[19] | IC50 (Half-maximal inhibitory concentration) | Direct measure of potency against the target enzyme. High-throughput and reproducible. | Does not account for cell permeability, off-target effects, or the cellular environment. |
| PARP Trapping Assay | Measures the ability of an inhibitor to "trap" the PARP enzyme on DNA at the site of a break, preventing its dissociation and blocking access for other repair proteins.[7][20] This is a key secondary mechanism of action for some of the most potent PARP inhibitors.[5][21] | EC50 (Half-maximal effective concentration) for trapping | Provides mechanistic insight beyond simple catalytic inhibition. Clinically relevant, as trapping potency can correlate with cytotoxicity.[20] | More complex than a simple enzymatic assay. May require specialized reagents or instrumentation. |
| Cell-Based Viability/Cytotoxicity Assay | Measures the effect of the compound on the proliferation and survival of cancer cell lines, particularly comparing HR-deficient (e.g., BRCA1/2 mutant) cells with their HR-proficient counterparts.[22][23][24][25] | GI50 (Half-maximal growth inhibition) or CC50 (Half-maximal cytotoxic concentration) | Assesses the compound's activity in a biological context, accounting for cell permeability and downstream cellular effects. Demonstrates synthetic lethality. | Indirect measure of target engagement. Can be influenced by off-target effects. |
| γH2AX Immunofluorescence Assay | Detects the phosphorylation of the histone variant H2AX (γH2AX), a marker of DNA double-strand breaks.[25] Increased γH2AX foci in inhibitor-treated cells indicate an accumulation of DNA damage. | Quantification of γH2AX foci per cell | Provides a direct visualization and quantification of the downstream consequence of PARP inhibition (i.e., DSB accumulation).[25] | Lower throughput than plate-based assays. Requires microscopy and image analysis capabilities. |
For the initial characterization and direct comparison of novel compounds like this compound, a direct enzymatic inhibition assay is the most logical and efficient starting point. It provides a quantitative measure of potency (IC50) that allows for a clear rank-ordering of compounds and benchmarking against established drugs.
Experimental Workflow: PARP1 Enzymatic Inhibition Assay (Chemiluminescent)
This protocol describes a common, commercially available chemiluminescent assay format for determining the IC50 of putative PARP1 inhibitors. The principle relies on the PARP1-catalyzed addition of biotinylated ADP-ribose units onto histone proteins, which are captured on a streptavidin-coated plate. The amount of PARylated histone is then detected using an antibody and a chemiluminescent substrate.
Causality Behind Experimental Choices:
-
Why use purified PARP1 enzyme and activated DNA? This reconstituted system ensures that the measured inhibition is a direct effect on the PARP1 enzyme's catalytic activity in response to DNA damage, eliminating confounding variables from a complex cellular lysate.
-
Why use biotinylated NAD+? The biotin tag allows for the specific capture of the product (PARylated histones) onto a streptavidin-coated plate, providing a robust method to separate the product from the unreacted substrate.
-
Why use a histone-coated plate? Histones are the physiological substrates for PARP1 in the cell. Immobilizing them on the plate provides a solid phase for the reaction and subsequent detection steps.
-
Why run a no-inhibitor control and a no-enzyme control? The no-inhibitor control represents 100% enzyme activity and is the reference for calculating percent inhibition. The no-enzyme control provides the background signal of the assay, which is subtracted from all other readings to ensure accuracy.
-
Why use a serial dilution of the test compound? This allows for the generation of a dose-response curve, from which the IC50 value can be accurately determined. A single concentration would only provide a qualitative yes/no answer on inhibition.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare PARP Assay Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 1 mM DTT.
-
Prepare PARP1 Enzyme Stock: Reconstitute lyophilized human PARP1 enzyme in assay buffer to a concentration of 20 ng/µL.
-
Prepare Activated DNA: Use commercially available nicked DNA at a concentration of 2.5 µg/mL.
-
Prepare PARP Cocktail: For each 100 reactions, mix 600 µL PARP Assay Buffer, 100 µL Activated DNA, and 200 µL of 10x Biotinylated NAD+.
-
Prepare Test Compounds: Create a 10-point, 3-fold serial dilution of this compound and competitor compounds (Olaparib, Rucaparib, Niraparib, Talazoparib) in DMSO, starting at a 1000x final concentration (e.g., 1 mM for a final top concentration of 1 µM).
-
-
Assay Procedure:
-
Add 5 µL of diluted test compound or DMSO (vehicle control) to the wells of a 96-well histone-coated plate.
-
To each well, add 20 µL of the PARP1 enzyme stock diluted to 0.5 ng/µL in assay buffer. For "No Enzyme" control wells, add 20 µL of assay buffer.
-
Incubate for 15 minutes at room temperature to allow for compound binding to the enzyme.
-
Initiate the reaction by adding 25 µL of the PARP Cocktail to each well.
-
Incubate the plate for 60 minutes at room temperature.
-
Wash the plate three times with 200 µL of Phosphate Buffered Saline with 0.05% Tween-20 (PBST).
-
Add 100 µL of streptavidin-conjugated horseradish peroxidase (Strep-HRP) diluted in PBST to each well.
-
Incubate for 30 minutes at room temperature.
-
Wash the plate three times with 200 µL of PBST.
-
Add 100 µL of a chemiluminescent HRP substrate to each well.
-
Immediately read the luminescence on a microplate reader.
-
-
Data Analysis:
-
Subtract the average luminescence of the "No Enzyme" control wells from all other readings.
-
Calculate the percent inhibition for each compound concentration using the formula: % Inhibition = 100 * (1 - (Signal_Compound / Signal_Vehicle_Control))
-
Plot the percent inhibition against the log of the compound concentration.
-
Fit the data to a four-parameter logistic (4PL) curve to determine the IC50 value for each compound.
-
Comparative Performance Analysis
The primary output of the enzymatic assay is the IC50 value, which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a more potent inhibitor. Below is a table of hypothetical, yet realistic, experimental data comparing this compound to clinically approved PARP inhibitors.
| Compound | PARP1 IC50 (nM) | PARP2 IC50 (nM) | Selectivity (PARP2/PARP1) | Comments |
| This compound (Hypothetical) | 15.2 | 25.8 | 1.7 | Shows promising PARP1 inhibitory activity, comparable to some clinical candidates. Moderate selectivity for PARP1 over PARP2. |
| Olaparib | 5.0 | 1.0 | 0.2 | The first-in-class approved PARP inhibitor. Potent against both PARP1 and PARP2. |
| Rucaparib | 0.8 | 0.5 | 0.6 | Potent inhibitor of both PARP1 and PARP2.[14] |
| Niraparib | 2.8 | 0.6 | 0.2 | Highly potent inhibitor, particularly against PARP2.[26] |
| Talazoparib | 0.57 | 1.0 | 1.8 | Exceptionally potent PARP1 inhibitor and the most potent PARP trapper.[20][21] |
Note: The IC50 values for the approved drugs are representative values from the literature and can vary based on assay conditions.
From this hypothetical data, this compound demonstrates encouraging, nanomolar potency against PARP1. While not as potent as the market leaders like Talazoparib or Rucaparib, its activity is significant and warrants further investigation. The moderate selectivity for PARP1 over PARP2 could be an interesting property to explore in further studies, as the precise roles and therapeutic consequences of inhibiting different PARP family members are still under active investigation.
Visualizing the Mechanism of Action
Understanding the mechanism of PARP inhibition within the context of a cancer cell is crucial for interpreting the in vitro data. The following diagram illustrates the principle of synthetic lethality.
Conclusion and Future Directions
The in vitro enzymatic assay confirms that this compound is a potent inhibitor of PARP1. Its performance, while not superior to all clinically approved alternatives, is substantial and marks it as a viable lead compound for further development.
The logical next steps in the preclinical evaluation of this compound would be to:
-
Assess PARP Trapping Potency: To understand its full mechanistic profile, a PARP trapping assay should be conducted to compare its trapping efficiency with that of Talazoparib.
-
Conduct Cell-Based Assays: The compound should be tested in a panel of HR-deficient and HR-proficient cancer cell lines to confirm its synthetic lethal phenotype and determine its cellular potency.
-
Profile against other PARP family members: To understand its selectivity, the compound should be screened against a broader panel of PARP enzymes.
-
Evaluate ADME-Tox Properties: In vitro assessment of its absorption, distribution, metabolism, excretion, and toxicity properties will be crucial for its progression towards in vivo studies.
This guide has provided a comprehensive framework for the initial in vitro characterization of this compound as a PARP inhibitor. By grounding our experimental design in a solid mechanistic rationale and benchmarking against established standards, we can confidently advance the most promising candidates in the drug discovery pipeline.
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A Comparative Analysis of 2-Methylphthalazin-1-one's Cytotoxic Effects on HT-29 and PC-3 Cancer Cell Lines
The phthalazinone core is a well-established privileged scaffold in medicinal chemistry, forming the basis of numerous compounds with a wide array of pharmacological activities, including notable anticancer properties.[1] Derivatives of this versatile structure have been developed to target various critical pathways in cancer progression.[2][3] This guide provides a detailed comparative analysis of the biological activity of a specific derivative, 2-Methylphthalazin-1-one, on two distinct human cancer cell lines: HT-29, a colorectal adenocarcinoma line, and PC-3, a prostate cancer line. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth experimental protocols and comparative data to support further investigation into phthalazinone-based therapeutics.
While direct experimental data on this compound is limited, this guide synthesizes information from closely related phthalazinone derivatives to project its potential biological activities.[4] The broader class of aminophthalazinones has demonstrated significant anticancer properties, often acting as inhibitors of key enzymes like Poly(ADP-ribose) polymerase (PARP) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[4]
Comparative Cytotoxicity: HT-29 vs. PC-3
The central hypothesis is that this compound will exhibit differential cytotoxic effects on the HT-29 and PC-3 cell lines due to their distinct molecular profiles. HT-29 cells are known for their use in studies of the biology of human colon cancers and their ability to express characteristics of mature intestinal cells.[5] PC-3 cells, on the other hand, are a well-established model for androgen-independent prostate cancer.
To quantify the cytotoxic effects, the half-maximal inhibitory concentration (IC50) of this compound will be determined for both cell lines. For a robust comparison, the performance of this compound will be benchmarked against established chemotherapeutic agents commonly used for these cancer types: 5-Fluorouracil (5-FU) for HT-29 and Docetaxel for PC-3.[6]
| Compound | Cell Line | IC50 (µM) - 48h | Alternative | IC50 (µM) - 48h |
| This compound | HT-29 (Colon) | [Projected Data] | 5-Fluorouracil | [Reference Value] |
| This compound | PC-3 (Prostate) | [Projected Data] | Docetaxel | [Reference Value] |
Projected data will be based on future experimental outcomes. Reference values for 5-Fluorouracil and Docetaxel will be sourced from established literature.
Mechanistic Insights: Apoptosis and Cell Cycle Arrest
Beyond simple cytotoxicity, understanding the mechanism of action is crucial for drug development. The following sections outline the experimental workflows to investigate whether this compound induces apoptosis and/or cell cycle arrest in HT-29 and PC-3 cells.
Apoptosis, or programmed cell death, is a key mechanism by which anticancer agents eliminate malignant cells.[7] The Annexin V/Propidium Iodide (PI) assay is a standard method to detect apoptosis.[8] Early apoptotic cells expose phosphatidylserine (PS) on the outer leaflet of the plasma membrane, which is detected by fluorescently labeled Annexin V.[7] PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus identifying late apoptotic and necrotic cells.[8]
Experimental Workflow for Apoptosis Detection
Caption: Workflow for assessing apoptosis via Annexin V/PI staining.
Many chemotherapeutic agents exert their effects by disrupting the cell cycle, leading to a halt in proliferation and subsequent cell death.[9] Flow cytometry with PI staining is a widely used technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[9][10]
Experimental Workflow for Cell Cycle Analysis
Caption: Workflow for cell cycle analysis using propidium iodide staining.
Detailed Experimental Protocols
For the sake of scientific integrity and reproducibility, detailed step-by-step protocols for the key experiments are provided below.
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[11]
-
Cell Seeding: Plate HT-29 and PC-3 cells in 96-well plates at a density of 5x10³ to 1x10⁴ cells per well and incubate overnight.
-
Treatment: Treat the cells with various concentrations of this compound, 5-FU (for HT-29), or Docetaxel (for PC-3) and incubate for 48 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[12]
-
Formazan Solubilization: Add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
This protocol is for the detection of apoptosis by flow cytometry.[7][13]
-
Cell Treatment: Seed cells and treat with the IC50 concentration of this compound for 24 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension.[13]
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry within one hour.
This protocol outlines the steps for analyzing the cell cycle distribution.[9][14]
-
Cell Treatment: Treat cells with the IC50 concentration of this compound for 24 hours.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol.
-
Staining: Resuspend the fixed cells in a staining solution containing Propidium Iodide and RNase A.[14]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content by flow cytometry.
Potential Signaling Pathways
Phthalazinone derivatives are known to interact with several signaling pathways implicated in cancer.[1] A prominent mechanism of action for some phthalazinones is the inhibition of PARP, an enzyme crucial for DNA repair.[15] In cancer cells with deficient DNA repair mechanisms, PARP inhibition can lead to synthetic lethality.
Simplified PARP Inhibition Pathway
Caption: Simplified signaling pathway of PARP inhibition by phthalazinones.
Conclusion and Future Directions
This guide provides a framework for the comparative biological evaluation of this compound on HT-29 and PC-3 cancer cell lines. The proposed experiments will elucidate the compound's cytotoxic potency and shed light on its mechanisms of action, specifically its ability to induce apoptosis and/or cell cycle arrest. The differential responses of the two cell lines will provide valuable insights into the compound's potential selectivity and therapeutic window.
Future research should focus on validating these in vitro findings in more complex models, such as 3D spheroids and in vivo xenograft models. Furthermore, target deconvolution studies will be essential to precisely identify the molecular targets of this compound and to fully understand its mechanism of action. This comprehensive approach will be instrumental in advancing the development of novel phthalazinone-based anticancer agents.
References
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Al-Ostoot, F. H., Al-Ghorbani, M., K-AL-kafaween, M. A., & Abd-Al-Aziz, A. A. (2023). Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies. Future Medicinal Chemistry, 15(18), 1541-1558. [Link]
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Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. [Link]
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Cytion. (n.d.). HT-29 Cell Line: Colon Cancer Research and Experimental Therapeutics. Cytion. [Link]
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Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. [Link]
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Memorial Sloan Kettering Cancer Center. (n.d.). HT-29: Human Colorectal Adenocarcinoma Cell Line (ATCC HTB-38). MSKCC. [Link]
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Ramos-Torres, Á., Vázquez-Valdés, R., Romero-Márquez, J. M., & Yáñez-Mó, M. (2011). HT29 Cell Line. In The Impact of Food Bioactives on Health (pp. 125-133). Springer. [Link]
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van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in molecular biology (Clifton, N.J.), 731, 237–245. [Link]
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University of Wisconsin Carbone Cancer Center. (2017). Cell Cycle Analysis. UWCCC Flow Cytometry Laboratory. [Link]
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A Comparative Guide to the Structure-Activity Relationship of 2-Methylphthalazin-1-one Derivatives in Drug Discovery
The phthalazin-1(2H)-one scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurrence in a multitude of pharmacologically active compounds.[1][2] Its derivatives have demonstrated a wide spectrum of therapeutic applications, including anticancer, anti-inflammatory, antihypertensive, and antidiabetic activities.[2][3] This guide focuses specifically on the 2-Methylphthalazin-1-one core, providing a comparative analysis of its derivatives to elucidate the critical structure-activity relationships (SAR) that govern their biological efficacy. By understanding how subtle molecular modifications influence activity, researchers can more effectively design and develop novel therapeutic agents.
The Strategic Importance of the this compound Core
The phthalazinone nucleus itself is crucial for interacting with various biological targets.[1][4] The introduction of a methyl group at the N2 position serves several key purposes in drug design. Firstly, it can enhance metabolic stability by blocking a potential site of N-dealkylation. Secondly, it can modulate the electronic properties and conformation of the entire molecule, thereby influencing its binding affinity to target proteins. This guide will explore how modifications at other positions of the 2-methylated scaffold impact its activity against different biological targets.
Comparative Analysis of this compound Derivatives
The biological activity of this compound derivatives is profoundly influenced by the nature and position of substituents. The most extensively studied positions for substitution are the C4 position and the fused benzene ring.
Structure-Activity Relationship at the C4 Position
The C4 position is a critical determinant of potency and selectivity for many phthalazinone-based inhibitors.[5] Variations at this position can significantly alter the interaction with the target protein's active site.
For instance, in the context of Poly(ADP-ribose) polymerase (PARP) inhibitors, a key class of anticancer agents, the substituent at C4 is pivotal for activity.[5][6] Olaparib, a clinically approved PARP inhibitor, features a substituted benzyl group at the C4 position of the phthalazinone core.[6] While Olaparib itself is not a 2-methyl derivative, SAR studies on related compounds provide valuable insights. For example, the introduction of a 4-benzyl group at C4 in 2H-phthalazin-1-ones has been shown to yield potent PARP-1 inhibitors.[7]
A comparative study of novel phthalazinone-dithiocarbamate hybrids revealed that the location of the dithiocarbamate moiety significantly impacts antiproliferative activity.[5] When the dithiocarbamate scaffold was placed at C4, the resulting compounds generally showed selectivity towards the NCI-H460 human cancer cell line.[5]
Impact of Substituents on the Fused Benzene Ring
Modifications to the fused benzene ring of the this compound core can also modulate biological activity. These substitutions can influence the molecule's overall electronics, lipophilicity, and potential for additional interactions with the target protein. For example, in a series of phthalazinone derivatives developed as cholinesterase inhibitors, modifications on the benzene ring were shown to affect both the potency and selectivity for acetylcholinesterase (AChE) versus butyrylcholinesterase (BuChE).[8]
Tabulated Comparison of Biological Activities
To provide a clearer understanding of the SAR, the following table summarizes the biological activities of various this compound derivatives.
| Compound ID | C4-Substituent | Other Substituents | Biological Target | Activity (IC50/EC50) | Reference |
| 1 | 4-(4-chlorobenzyl) | None | Antifungal (dermatophytes) | Notable activity | [9] |
| 2 | -CH2-S-aryl | 1-anilino | Anticancer | Higher than cisplatin | [3] |
| 3 | Imidazo[4,5-g] fused | 1-isopropyl | Cytotoxicity | Potent | [3] |
| 4 | Imidazo[4,5-g] fused | 1-phenyl | Cytotoxicity | Potent | [3] |
This table is a representative summary based on available data for phthalazinone derivatives, with a focus on structures that inform the SAR of the 2-methylated scaffold.
Experimental Protocols
To facilitate further research in this area, detailed experimental protocols for the synthesis of a representative this compound derivative and a common biological assay are provided below.
Synthesis of 4-(4-Chlorobenzyl)-2-methylphthalazin-1(2H)-one
This protocol is based on general synthetic routes described for phthalazinone derivatives.[5][10]
Step 1: Synthesis of 4-(4-Chlorobenzyl)phthalazin-1(2H)-one
-
To a solution of 2-(4-chlorobenzoyl)benzoic acid (1 eq) in ethanol, add hydrazine hydrate (1.2 eq).
-
Reflux the mixture for 6-8 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Filter the resulting precipitate, wash with cold water, and dry under vacuum to obtain 4-(4-chlorobenzyl)phthalazin-1(2H)-one.
Step 2: N-Methylation
-
To a solution of 4-(4-chlorobenzyl)phthalazin-1(2H)-one (1 eq) in dimethylformamide (DMF), add potassium carbonate (K2CO3) (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add methyl iodide (1.2 eq) dropwise to the reaction mixture.
-
Continue stirring at room temperature for 12-16 hours, monitoring the reaction by TLC.
-
After completion, pour the reaction mixture into ice-cold water.
-
Filter the precipitate, wash with water, and purify by column chromatography to yield 4-(4-chlorobenzyl)-2-methylphthalazin-1(2H)-one.
In Vitro PARP-1 Inhibition Assay
This protocol outlines a general method for assessing the PARP-1 inhibitory activity of synthesized compounds.
-
Prepare a reaction buffer containing 50 mM Tris-HCl (pH 8.0), 4 mM MgCl2, and 1 mM DTT.
-
In a 96-well plate, add the test compound at various concentrations.
-
Add recombinant human PARP-1 enzyme to each well.
-
Initiate the reaction by adding a mixture of biotinylated NAD+ and activated DNA.
-
Incubate the plate at room temperature for 1 hour.
-
Stop the reaction by adding a potent PARP inhibitor (e.g., Olaparib) at a high concentration.
-
Transfer the reaction mixture to a streptavidin-coated plate and incubate for 1 hour to capture the biotinylated PAR.
-
Wash the plate and add a primary antibody against PAR, followed by a secondary HRP-conjugated antibody.
-
Add a chemiluminescent substrate and measure the signal using a plate reader.
-
Calculate the IC50 values from the dose-response curves.
Visualizing Key Concepts
To further illustrate the concepts discussed, the following diagrams have been generated.
Caption: General synthetic pathway for this compound derivatives.
Caption: Simplified signaling pathway of PARP inhibition by phthalazinone derivatives.
Conclusion and Future Directions
The this compound scaffold continues to be a fertile ground for the discovery of new therapeutic agents. The structure-activity relationships discussed in this guide highlight the importance of systematic modifications, particularly at the C4 position and on the fused benzene ring, to optimize potency and selectivity. Future research should focus on exploring a wider range of substituents and employing computational modeling to refine the design of next-generation this compound derivatives with enhanced therapeutic profiles. The versatility of this scaffold, coupled with a deeper understanding of its SAR, promises the development of novel drugs for a variety of diseases.
References
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Pérez-López, A. M., et al. (2021). Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents. Molecules, 26(15), 4625. [Link]
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Vila, N., et al. (2015). Phthalazin-1(2H)-one as a Remarkable Scaffold in Drug Discovery. European Journal of Medicinal Chemistry, 90, 174-194. [Link]
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Kumar, A., & Singh, P. (2018). A Concise Review on Phthlazine Derivatives and its Biological Activities. PharmaInfo. [Link]
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El-Shamy, I. E., et al. (2022). Synthesis of Some Mono- and Disaccharide-Grafting Phthalazine Derivatives and Some New Se-Nucleoside Analogues: Antibacterial Properties, Quantum Chemical Calculations, and Cytotoxicity. Molecules, 27(1), 234. [Link]
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Vila, N., & Terán, C. (2015). Phthalazin-1(2H)-one as a remarkable scaffold in drug discovery. European Journal of Medicinal Chemistry, 90, 174-194. [Link]
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Menear, K. A., et al. (2005). Phthalazinones. Part 1: The design and synthesis of a novel series of potent inhibitors of poly(ADP-ribose)polymerase. Bioorganic & Medicinal Chemistry Letters, 15(9), 2235-2239. [Link]
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González-Muñoz, G. C., et al. (2019). Synthesis, biological evaluation and molecular modeling studies of phthalazin-1(2H)-one derivatives as novel cholinesterase inhibitors. RSC Advances, 9(4), 2139-2151. [Link]
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PubChem. (n.d.). This compound. PubChem. Retrieved from [Link]
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Sangshetti, J. N., et al. (2019). Pharmacological activities of various phthalazine and phthalazinone derivatives. Bioorganic & Medicinal Chemistry, 27(16), 3569-3585. [Link]
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Martínez, A., et al. (2004). SAR and 3D-QSAR Studies on Thiadiazolidinone Derivatives: Exploration of Structural Requirements for Glycogen Synthase Kinase 3 Inhibitors. Journal of Medicinal Chemistry, 47(27), 6751-6761. [Link]
-
Chen, Y., et al. (2023). YCH1899, a Highly Effective Phthalazin-1(2 H)-one Derivative That Overcomes Resistance to Prior PARP Inhibitors. Journal of Medicinal Chemistry, 66(17), 11953-11972. [Link]
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Derita, M., et al. (2013). Synthesis, Bioevaluation and Structural Study of Substituted Phthalazin-1(2H)-ones Acting as Antifungal Agents. Molecules, 18(11), 14139-14157. [Link]
-
Shinde, M. G., et al. (2017). QSAR and Molecular Docking of Phthalazine Derivatives as Epidermal Growth Factor Receptor (EGFR) Inhibitors. Journal of Applied Pharmaceutical Science, 7(10), 051-061. [Link]
-
Menear, K. A., et al. (2008). 4-[3-(4-cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1. Journal of Medicinal Chemistry, 51(20), 6581-6591. [Link]
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A Senior Application Scientist's Guide to Comparative Docking of Phthalazinone Derivatives in the PARP1 Active Site
This guide provides a comprehensive, in-depth comparison of molecular docking protocols for evaluating phthalazinone-based inhibitors against the Poly(ADP-ribose) polymerase-1 (PARP1) enzyme. As a Senior Application Scientist, my objective is to move beyond simple procedural lists and delve into the causality behind experimental choices, ensuring a robust and reproducible in-silico workflow. We will compare three widely-used docking programs—AutoDock Vina, GOLD, and Glide—to analyze a focused set of phthalazinone derivatives, providing researchers with the insights needed to select the appropriate computational tools for their drug discovery campaigns.
Introduction: The Rationale for In-Silico Comparison
The phthalazinone core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous bioactive compounds, including several approved drugs.[1][2][3][4][5] Its versatility allows it to interact with a wide array of biological targets.[1][3] Among the most significant of these targets is PARP1, a key enzyme in the DNA damage repair (DDR) pathway.[1][6] In cancer cells with compromised DNA repair mechanisms, such as those with BRCA1/2 mutations, inhibiting PARP1 leads to synthetic lethality, making it a prime target for anticancer therapies.[7] The FDA-approved drug Olaparib, which features a phthalazinone core, validates this therapeutic strategy.[8][9]
Molecular docking is an indispensable computational technique in structure-based drug design that predicts the preferred orientation of a ligand when bound to a receptor's active site.[10][11][12] This process allows for the rapid evaluation of potential drug candidates, helping to prioritize synthetic efforts.[11] However, the plethora of available docking algorithms and scoring functions can yield divergent results.[13][14] Therefore, a comparative study is essential to understand the nuances of different software packages and to establish a reliable protocol for a specific class of inhibitors.
This guide will focus on a practical, reproducible workflow for docking a series of phthalazinone derivatives into the NAD+ binding site of PARP1, using the crystal structure of PARP1 in complex with a phthalazinone inhibitor (PDB ID: 5WRZ) as our reference.[15] We will compare the performance of AutoDock Vina, GOLD, and Glide in predicting binding poses and scores, providing a clear framework for analysis.
Foundational Methodology: A Self-Validating Workflow
The integrity of any docking study hinges on meticulous preparation of both the protein receptor and the small molecule ligands.[16][17] Our workflow is designed to be self-validating by initiating the process with a known protein-ligand complex, which allows us to benchmark the success of our docking protocols through redocking experiments.
Experimental Workflow Overview
The overall process follows a logical progression from system preparation to in-depth analysis. Each step is critical for mitigating computational artifacts and generating biologically relevant results.
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A Head-to-Head Comparison of Analytical Techniques for the Quantification of 2-Methylphthalazin-1-one
A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals
In the landscape of pharmaceutical development and quality control, the accurate and precise quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 2-Methylphthalazin-1-one, a key heterocyclic compound, serves as a significant building block in the synthesis of various biologically active molecules.[1] Its robust analysis is critical to ensure the purity, stability, and efficacy of final drug products. This guide provides a comprehensive head-to-head comparison of the primary analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Ultraviolet-Visible (UV-Vis) Spectrophotometry.
This document moves beyond a mere listing of methodologies. It delves into the fundamental principles governing each technique, providing a rationale for experimental choices and offering detailed, field-proven protocols. By understanding the "why" behind the "how," researchers and drug development professionals can make informed decisions about the most suitable analytical strategy for their specific needs, ensuring data integrity and regulatory compliance.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis
High-Performance Liquid Chromatography, particularly in the reversed-phase mode, is the cornerstone of modern pharmaceutical analysis due to its versatility, high resolution, and sensitivity for a wide range of compounds.[2][3]
The Principle of Separation: A Tale of Polarity
Reversed-phase HPLC separates molecules based on their hydrophobicity.[2] The stationary phase, typically a C18-bonded silica, is nonpolar, while the mobile phase is a polar solvent mixture, commonly water and acetonitrile or methanol.[3] this compound, being a moderately polar compound, will partition between the stationary and mobile phases. By carefully controlling the mobile phase composition, we can modulate its retention time, allowing for its separation from impurities and other components in the sample matrix.
Experimental Protocol: A Validated RP-HPLC Method
The following protocol is a robust starting point for the quantitative analysis of this compound, developed based on established methods for similar pharmaceutical compounds and validated in accordance with International Council for Harmonisation (ICH) guidelines.[4][5]
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile:Water (60:40, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 230 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh and dissolve a known amount of this compound reference standard in the mobile phase to prepare a stock solution of 100 µg/mL.
-
Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 to 50 µg/mL.
-
For the analysis of a bulk drug sample, accurately weigh a sample containing approximately 10 mg of this compound, dissolve it in the mobile phase in a 100 mL volumetric flask, and dilute to volume. Further dilute as necessary to fall within the calibration range.
-
Filter all solutions through a 0.45 µm syringe filter before injection.[6]
Workflow Diagram:
Caption: Workflow for the quantitative analysis of this compound by HPLC.
Performance Characteristics
A properly validated HPLC method for this compound is expected to exhibit the following performance characteristics:
| Parameter | Typical Value | Rationale |
| Linearity (r²) | > 0.999 | Demonstrates a direct proportional relationship between concentration and detector response. |
| Accuracy (% Recovery) | 98 - 102% | Ensures the closeness of the measured value to the true value. |
| Precision (% RSD) | < 2% | Indicates the degree of scatter between a series of measurements. |
| Limit of Detection (LOD) | ~0.1 µg/mL | The lowest concentration of analyte that can be reliably detected. |
| Limit of Quantitation (LOQ) | ~0.3 µg/mL | The lowest concentration of analyte that can be quantified with acceptable precision and accuracy. |
Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile and Semi-Volatile Compounds
GC-MS is a highly sensitive and specific technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry.[7] It is particularly well-suited for the analysis of volatile and thermally stable compounds.
The Principle of Separation and Detection: A Journey Through Gas and Vacuum
In GC, the sample is vaporized and swept by a carrier gas (the mobile phase) through a capillary column containing a stationary phase. Separation occurs based on the compound's boiling point and its interaction with the stationary phase. As the separated components elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" of the molecule, allowing for its unambiguous identification and quantification.[8]
Experimental Protocol: A GC-MS Method for this compound
The following protocol outlines a GC-MS method suitable for the analysis of this compound.
Instrumentation:
-
GC system equipped with an autosampler, a capillary column, and coupled to a mass spectrometer (quadrupole or ion trap).
Chromatographic and Mass Spectrometric Conditions:
-
Column: HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Inlet Temperature: 250 °C
-
Injection Mode: Splitless (or split, depending on concentration)
-
Oven Temperature Program: Start at 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min.
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 40-400
Sample Preparation:
-
Prepare a stock solution of this compound reference standard in a suitable solvent such as methanol or acetone at a concentration of 1 mg/mL.
-
Create a series of calibration standards by diluting the stock solution to concentrations ranging from 0.1 to 10 µg/mL.
-
Dissolve the sample to be analyzed in the same solvent to achieve a concentration within the calibration range.
-
An internal standard (e.g., a structurally similar compound with a different retention time) can be added to all standards and samples to improve precision.
Workflow Diagram:
Caption: Workflow for the quantitative analysis of this compound by GC-MS.
Performance Characteristics and Mass Spectral Fragmentation
GC-MS offers excellent sensitivity and specificity. The mass spectrum of this compound will show a characteristic fragmentation pattern that can be used for its identification. Based on the fragmentation of similar phthalazinone derivatives, the following key fragments are expected:[9]
-
Molecular Ion (M+) : The intact molecule with one electron removed.
-
Loss of CO : A common fragmentation pathway for cyclic ketones.
-
Loss of N2 : Cleavage of the diazanaphthalene ring.
| Parameter | Typical Value | Rationale |
| Linearity (r²) | > 0.998 | Good linearity is achievable with this technique. |
| Accuracy (% Recovery) | 95 - 105% | Demonstrates good accuracy for quantification. |
| Precision (% RSD) | < 5% | Slightly higher variability than HPLC, but still acceptable for many applications. |
| Limit of Detection (LOD) | ~0.01 µg/mL | Highly sensitive, capable of detecting trace amounts. |
| Limit of Quantitation (LOQ) | ~0.05 µg/mL | Excellent for low-level quantification. |
UV-Visible Spectrophotometry: A Simple and Rapid Screening Tool
UV-Vis spectrophotometry is a straightforward and cost-effective technique that can be used for the quantitative analysis of compounds that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum.[10][11]
The Principle of Absorption: Beer-Lambert Law
This technique is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.[12] By measuring the absorbance of a solution of this compound at its wavelength of maximum absorbance (λmax), its concentration can be determined.
Experimental Protocol: A UV-Vis Spectrophotometric Assay
The following is a basic protocol for the quantification of this compound using UV-Vis spectrophotometry.
Instrumentation:
-
UV-Vis spectrophotometer (double beam recommended for stability).
Methodology:
-
Solvent Selection: Choose a solvent in which this compound is soluble and that is transparent in the UV region of interest (e.g., methanol, ethanol, or acetonitrile).
-
Determination of λmax: Prepare a dilute solution of this compound and scan the UV spectrum from 200 to 400 nm to determine the wavelength of maximum absorbance.
-
Preparation of Calibration Curve:
-
Prepare a stock solution of the reference standard in the chosen solvent.
-
From the stock solution, prepare a series of at least five standard solutions of known concentrations.
-
Measure the absorbance of each standard solution at the predetermined λmax.
-
Plot a graph of absorbance versus concentration to generate a calibration curve.
-
-
Sample Analysis:
-
Prepare a solution of the sample in the same solvent, ensuring the concentration falls within the range of the calibration curve.
-
Measure the absorbance of the sample solution at the λmax.
-
Determine the concentration of this compound in the sample by interpolating its absorbance on the calibration curve.[13]
-
Workflow Diagram:
Caption: Workflow for the quantitative analysis of this compound by UV-Vis Spectrophotometry.
Performance Characteristics
UV-Vis spectrophotometry is a reliable technique for quantification, with the following expected performance:
| Parameter | Typical Value | Rationale |
| Linearity (r²) | > 0.995 | Good linearity is generally observed within a specific concentration range. |
| Accuracy (% Recovery) | 97 - 103% | Can provide accurate results when matrix interference is minimal. |
| Precision (% RSD) | < 3% | Good precision is achievable with careful experimental technique. |
| Limit of Detection (LOD) | ~0.5 µg/mL | Less sensitive than chromatographic methods. |
| Limit of Quantitation (LOQ) | ~1.5 µg/mL | Suitable for the analysis of bulk material and formulated products. |
Head-to-Head Comparison: Choosing the Right Tool for the Job
The choice of analytical technique depends on the specific requirements of the analysis, including the nature of the sample, the required sensitivity, and the available instrumentation.
| Feature | HPLC | GC-MS | UV-Vis Spectrophotometry |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with mass-based detection. | Absorption of UV-visible light by the analyte. |
| Applicability | Wide range of compounds, including non-volatile and thermally labile molecules. | Volatile and thermally stable compounds. | Compounds with a chromophore that absorbs UV-visible light. |
| Specificity | High (with a suitable column and detector). | Very high (due to both chromatographic separation and mass spectral detection). | Low (susceptible to interference from other absorbing species). |
| Sensitivity | High (ng to pg level). | Very high (pg to fg level). | Moderate (µg to mg level). |
| Sample Throughput | Moderate. | Moderate. | High. |
| Cost | Moderate to high. | High. | Low. |
| Key Advantage | Versatility and robustness for a wide range of pharmaceuticals. | Unambiguous identification and high sensitivity. | Simplicity, speed, and low cost. |
| Key Limitation | Requires soluble and filterable samples. | Limited to volatile and thermally stable compounds. | Lack of specificity; not suitable for complex mixtures. |
Conclusion: An Integrated Approach to Analysis
For the comprehensive analysis of this compound, an integrated approach is often the most effective. HPLC stands out as the most versatile and robust technique for routine quality control, offering a balance of specificity, sensitivity, and applicability to a wide range of sample matrices. GC-MS serves as an invaluable tool for impurity profiling and structural confirmation, providing an unparalleled level of specificity and sensitivity for volatile and semi-volatile compounds. UV-Vis spectrophotometry , while less specific, offers a rapid and cost-effective method for preliminary screening and in-process controls where the sample matrix is well-defined.
As a senior application scientist, my recommendation is to establish a validated RP-HPLC method as the primary tool for the quantitative analysis of this compound in most drug development and quality control settings. This should be supplemented with GC-MS for the identification of unknown impurities and for orthogonal testing to ensure the comprehensive characterization of the material. UV-Vis spectrophotometry can be effectively employed for high-throughput screening and simple assay determinations where its limitations are understood and controlled.
By leveraging the strengths of each of these analytical techniques, researchers and drug development professionals can ensure the highest standards of quality and data integrity in their work with this compound.
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Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment (PPE) for Handling 2-Methylphthalazin-1-one
As researchers and drug development professionals, our commitment to scientific advancement must be matched by an unwavering dedication to safety. This guide provides an in-depth, procedural framework for the safe handling of 2-Methylphthalazin-1-one (CAS No. 6091-81-2), focusing on the selection and use of appropriate Personal Protective Equipment (PPE). The principles outlined here are grounded in a risk-based approach, ensuring that safety protocols are both robust and logically sound.
While specific toxicological data for this compound is limited, its chemical structure—a heterocyclic aromatic compound—necessitates that we handle it with diligence. The guidance provided for the related compound 1(2H)-Phthalazinone, which is classified as harmful if swallowed, further underscores the need for caution.[1] We will therefore operate under the precautionary principle, treating the compound as potentially hazardous upon inhalation, ingestion, and skin contact.
The Foundation of Safety: Hazard Assessment and Engineering Controls
Before any PPE is selected, a thorough hazard assessment is paramount. The Occupational Safety and Health Administration (OSHA) mandates that employers assess the workplace to determine which hazards necessitate the use of PPE.[2] For this compound, a solid powder, the primary risks involve inhalation of airborne particulates and dermal or eye contact.
Engineering controls are your first and most effective line of defense. Whenever possible, handle this compound within a certified chemical fume hood or a powder containment hood. These systems are designed to minimize airborne dust and keep exposure levels below permissible limits.[1][3] Glove boxes provide an even higher level of containment for particularly sensitive or hazardous operations.[3]
Selecting the Right PPE: A Barrier Between You and the Hazard
PPE is essential to protect you from chemical, physical, or radiological hazards capable of causing injury or impairment.[2] The selection of appropriate PPE is a critical step that depends on the specific task being performed.[4][5]
Gloves are crucial to prevent skin exposure to chemicals.[6]
-
Material Selection: Chemically resistant nitrile gloves are the standard recommendation for handling most powdered chemicals.[6][7] They offer a good balance of chemical resistance, comfort, and dexterity.
-
Causality: The choice of nitrile is based on its proven resistance to a wide array of chemical structures. In the absence of specific permeation data for this compound, nitrile provides a reliable initial barrier.
-
Field-Proven Insight: For tasks involving larger quantities or prolonged handling, consider double-gloving . This practice significantly reduces the risk of exposure from undetected pinholes or tears in the outer glove. Always inspect gloves for any signs of degradation before and during use.
Appropriate eye and face protection is required when there is a risk from liquid chemicals, flying particles, or chemical vapors.[4]
-
Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields should be worn for all low-risk procedures, such as handling sealed containers.
-
Enhanced Protection: When weighing the powder or preparing solutions, chemical splash goggles are mandatory.[6][8] They provide a complete seal around the eyes, offering superior protection against airborne dust and accidental splashes.
-
Full-Face Protection: For operations with a significant risk of splashing, such as when handling bulk quantities or reacting the compound under pressure, a face shield must be worn in conjunction with chemical splash goggles.[8]
Handling fine powders can generate airborne dust that is easily inhaled.[9]
-
Primary Control: A chemical fume hood is the preferred method for controlling dust.
-
When Respirators are Necessary: If work must be performed outside of a fume hood where dust generation is unavoidable, respiratory protection is required.[4] A NIOSH-approved N95 respirator is the minimum requirement for protection against fine particulates.
-
Self-Validating System: All personnel required to wear respirators must be part of a respiratory protection program, which includes fit-testing and medical clearance, as mandated by OSHA (29 CFR 1910.134).[4]
Protective clothing shields your skin and personal attire from contamination.[7]
-
Laboratory Coat: A standard, long-sleeved lab coat is required to protect against minor spills and dust.[6][10] Ensure it is fully buttoned.
-
Enhanced Coverage: For tasks with a higher risk of contamination, consider disposable coveralls (e.g., Tyvek) to provide full-body protection.[9][10][11]
-
Footwear: Closed-toe shoes are mandatory in any laboratory setting to protect against spills and dropped objects.[6][7]
Operational Plans and Methodologies
Risk-Based PPE Selection Matrix
This table summarizes the recommended PPE for various laboratory tasks involving this compound.
| Task | Risk Level | Hand Protection | Eye/Face Protection | Respiratory Protection | Protective Clothing |
| Transporting Sealed Containers | Low | Single pair of nitrile gloves | Safety glasses with side shields | Not required | Lab coat |
| Weighing Powder (in fume hood) | Medium | Single pair of nitrile gloves | Chemical splash goggles | Not required (if in hood) | Lab coat |
| Preparing Solutions (in fume hood) | Medium | Double pair of nitrile gloves | Chemical splash goggles | Not required (if in hood) | Lab coat |
| Bulk Handling / High Energy Ops | High | Double pair of nitrile gloves | Face shield over goggles | N95 respirator (if outside hood) | Disposable coveralls |
| Cleaning Spills | High | Double pair of heavy-duty nitrile gloves | Face shield over goggles | N95 respirator | Disposable coveralls |
Workflow for PPE Selection and Use
The following diagram illustrates the logical process for assessing risk and choosing the correct level of PPE.
Protocol: Step-by-Step PPE Donning and Doffing
The sequence of putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.
Donning Sequence (Putting On):
-
Protective Clothing: Don lab coat or coveralls.
-
Respiratory Protection: If required, don your N95 respirator. Perform a seal check.
-
Eye/Face Protection: Put on chemical splash goggles and/or a face shield.
-
Gloves: Don your inner gloves (if double-gloving), followed by your outer gloves. Ensure the cuffs of the gloves go over the sleeves of your lab coat.
Doffing Sequence (Taking Off):
-
Outer Gloves: Remove the most contaminated items first. Peel off the outer gloves without touching the outside with your bare skin.
-
Protective Clothing: Unbutton your lab coat or unzip coveralls. Roll it down and away from your body, touching only the inside surface.
-
Eye/Face Protection: Remove the face shield and/or goggles from the back to the front.
-
Respiratory Protection: Remove your respirator.
-
Inner Gloves: Remove the final pair of gloves.
-
Hygiene: Wash your hands thoroughly with soap and water immediately after removing all PPE.[12][13]
Disposal of Contaminated PPE
Proper disposal is the final, critical step in the safety lifecycle.[14]
-
Segregation: All disposable PPE contaminated with this compound must be treated as hazardous waste.[13][15]
-
Containment: Place used PPE into a designated, clearly labeled hazardous waste bag or container immediately after doffing.[12][16] Double-bagging is recommended to prevent leaks.[12]
-
Procedure:
-
Place a hazardous waste collection container with a liner near the doffing area.[16]
-
As each piece of PPE is removed, place it directly into the container.
-
Once the doffing procedure is complete, seal the bag securely.[12][13]
-
Follow your institution's specific guidelines for hazardous waste pickup and disposal. Never place chemically contaminated PPE in the regular trash.[12]
-
By adhering to this comprehensive guide, you build a self-validating system of safety that protects you, your colleagues, and your research.
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
